molecular formula C12H11N3O B1393206 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile CAS No. 1243204-92-3

3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile

Cat. No.: B1393206
CAS No.: 1243204-92-3
M. Wt: 213.23 g/mol
InChI Key: PHDBCCIZTKTFGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile is a useful research compound. Its molecular formula is C12H11N3O and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methoxy-4-(4-methylimidazol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-9-7-15(8-14-9)11-4-3-10(6-13)5-12(11)16-2/h3-5,7-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDBCCIZTKTFGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, nitrogen-containing heterocyclic compounds are paramount. Among these, scaffolds combining benzonitrile and imidazole moieties represent a class of molecules with significant potential.[1][2] The benzonitrile group is a well-known pharmacophore present in numerous enzyme inhibitors, while the imidazole ring is a versatile, electron-rich heterocycle found in many natural products and synthetic drugs.[3][4] The specific molecule, 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile, is a valuable building block for the synthesis of more complex pharmaceutical agents.

This guide provides a comprehensive technical overview of this compound (CAS No. 1243204-92-3). It details its physicochemical properties, proposes a robust synthetic pathway with mechanistic rationale, outlines detailed protocols for its analytical characterization, and discusses essential safety and handling procedures. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel chemical entities.

Physicochemical and Computed Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. While extensive experimental data for this specific molecule is not widely published, its key properties can be reliably predicted based on its structure.[5]

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

Property Value Source
IUPAC Name This compound -
CAS Number 1243204-92-3 [5][6]
Molecular Formula C₁₂H₁₁N₃O [5]
Molecular Weight 213.24 g/mol [5]
Boiling Point 403.9 ± 45.0 °C (Predicted) [5]
Density 1.14 ± 0.1 g/cm³ (Predicted) [5]
Flash Point 198.1 ± 28.7 °C (Predicted) [5]

| LogP | 2.06098 (Predicted) |[5] |

Proposed Synthesis and Mechanistic Rationale

The construction of the C(aryl)-N(imidazole) bond is the key step in synthesizing the target molecule. The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction ideal for this purpose, offering high yields and broad functional group tolerance compared to harsher methods like nucleophilic aromatic substitution.[7][8][9] The proposed synthesis involves the coupling of an appropriately substituted aryl halide with 4-methylimidazole.

Causality of Experimental Choices:

  • Starting Material: 4-Bromo-3-methoxybenzonitrile is selected as the aryl halide. Bromides are often a good balance of reactivity and stability for Buchwald-Hartwig couplings. The alternative, 4-fluoro-3-methoxybenzonitrile, could also be used, potentially requiring different catalytic conditions.[10]

  • Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ with a sterically hindered biarylphosphine ligand (e.g., XPhos, RuPhos) is chosen. These ligands facilitate the reductive elimination step, which is often rate-limiting, and are effective for coupling with electron-rich heterocycles like imidazole.[8][9]

  • Base: A non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is used. The base is crucial for deprotonating the imidazole and facilitating the catalytic cycle, but it must not compete as a nucleophile.[11][12]

  • Solvent: An aprotic polar solvent like dioxane or toluene is suitable for maintaining the solubility of the reagents and catalyst system at the required reaction temperatures.

G SM1 4-Bromo-3-methoxybenzonitrile Reaction Buchwald-Hartwig Cross-Coupling SM1->Reaction SM2 4-Methylimidazole SM2->Reaction Catalyst Pd(OAc)2 / XPhos Cs2CO3 (Base) Catalyst->Reaction Solvent Toluene, 100-110 °C Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, where progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials before proceeding to workup.

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert nitrogen atmosphere, add 4-bromo-3-methoxybenzonitrile (1.0 eq), 4-methylimidazole (1.2 eq), and cesium carbonate (2.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and the phosphine ligand (e.g., XPhos, 0.04 eq). Add this catalyst mixture to the Schlenk flask.

  • Solvent Addition: Add anhydrous toluene via syringe to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the final product.[13]

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) provides a comprehensive characterization.

G Sample Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS HPLC HPLC Analysis Sample->HPLC Structure Structural Confirmation NMR->Structure Identity Molecular Weight Confirmation MS->Identity Purity Purity Assessment (>95%) HPLC->Purity Final Characterized Compound Structure->Final Purity->Final Identity->Final

Caption: Standard analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. Predicted chemical shifts, based on established values for similar structural motifs, provide a reliable reference for experimental data.[14][15][16]

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

¹H NMR (Predicted) Assignment ¹³C NMR (Predicted) Assignment
~8.10 ppm (s, 1H) Imidazole H-2 ~160.0 ppm C-OCH₃
~7.50-7.60 ppm (m, 2H) Benzonitrile Ar-H ~140.1 ppm Imidazole C-4
~7.40 ppm (d, 1H) Benzonitrile Ar-H ~138.5 ppm Imidazole C-2
~7.05 ppm (s, 1H) Imidazole H-5 ~134.0 ppm Benzonitrile C-CN
~3.95 ppm (s, 3H) -OCH₃ ~125.5 ppm Benzonitrile Ar-CH
~2.30 ppm (s, 3H) -CH₃ ~118.0 ppm -CN
~117.5 ppm Imidazole C-5
~115.0 ppm Benzonitrile Ar-CH
~112.0 ppm Benzonitrile Ar-C
~56.5 ppm -OCH₃

| | | ~13.5 ppm | -CH₃ |

Note: These are predicted values and may vary slightly from experimental results. s=singlet, d=doublet, m=multiplet.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized product.

  • Protocol: Dissolve a small sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using ESI in positive ion mode.

  • Expected Result: A prominent peak should be observed at m/z = 214.24, corresponding to the protonated molecular ion [M+H]⁺.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, hazard assessment can be extrapolated from data on related benzonitrile compounds.[17][18]

  • General Hazards: Benzonitrile derivatives are generally classified as harmful if swallowed, in contact with skin, or if inhaled.[18][19] They can cause skin and eye irritation.[20]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[21][22]

  • Handling: Avoid creating dust. Prevent all personal contact, including inhalation.[21]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from strong oxidizing agents.[17]

  • Spill & Disposal: In case of a spill, contain the material with an inert absorbent and place it in a suitable container for chemical waste disposal in accordance with local regulations.[21]

Potential Applications in Drug Discovery

The this compound scaffold is a convergence of two privileged structures in medicinal chemistry.

  • Imidazole Core: The imidazole ring is a bioisostere of purines and is a core component of numerous approved drugs, exhibiting a vast range of biological activities including anticancer, antifungal, and anti-inflammatory properties.[1][23]

  • Benzonitrile Moiety: The nitrile group can act as a hydrogen bond acceptor or a bioisosteric replacement for a carboxyl or aldehyde group, and it is frequently found in inhibitors of enzymes such as kinases and proteases.

  • Synergistic Potential: The combination of these two moieties in a single, synthetically accessible molecule makes it an excellent starting point for library synthesis. By modifying the substituents or using the nitrile as a handle for further chemical transformations, medicinal chemists can generate a diverse set of compounds for screening against various therapeutic targets.

References

  • Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry | Request PDF . ResearchGate. [Link]

  • Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery . PubMed. [Link]

  • Synthesis of 3-methoxy-4-methylbenzonitrile . PrepChem.com. [Link]

  • Buchwald–Hartwig amination . Wikipedia. [Link]

  • BENZONITRILE FOR SYNTHESIS MSDS CAS-No.: 100-47-0 MSDS . Loba Chemie. [Link]

  • This compound . A2Z Chemical. [Link]

  • Benzonitrile: Human health tier II assessment . Australian Government Department of Health. [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]

  • Benzonitrile - Acute Exposure Guideline Levels . NCBI Bookshelf. [Link]

  • Development of drugs based on imidazole and benzimidazole bioactive heterocycles: Recent advances and future directions | Request PDF . ResearchGate. [Link]

  • Safety Data Sheet - 2-((2-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride . Angene Chemical. [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination . Atlanchim Pharma. [Link]

  • Role of the Base in Buchwald–Hartwig Amination . The Journal of Organic Chemistry. [Link]

  • The Buchwald–Hartwig Amination After 25 Years . University of Groningen Research Portal. [Link]

  • Medicinal applications of (benz)imidazole- and indole-based macrocycles . PubMed. [Link]

  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action . ResearchGate. [Link]

  • Predict 13C carbon NMR spectra . NMRDB.org. [Link]

  • CASPRE - 13C NMR Predictor . CASPRE. [Link]

  • Supporting Information: Copper catalyzed nitrile synthesis from aryl halides using formamide as a nitrile source . The Royal Society of Chemistry. [Link]

  • An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides . Arkivoc. [Link]

  • 3-(1H-imidazol-1-yl)benzonitrile | C10H7N3 | CID 4961272 . PubChem. [Link]

  • N-Methoxy-N-methylcyanoformamide . Organic Syntheses. [Link]

  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution . Nature. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones . MDPI. [Link]

  • Actinide-mediated Coupling of 4-fluorobenzonitrile: Synthesis of an Eight-Membered thorium(IV) Tetraazametallacycle . PubMed. [Link]

Sources

3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile CAS 1243204-92-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile (CAS 1243204-92-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of this compound, a heterocyclic compound featuring a unique combination of a benzonitrile moiety and a substituted imidazole ring. While specific research on this exact molecule is limited, its structural motifs are prevalent in a wide range of pharmacologically active agents. This guide synthesizes information from analogous structures and established chemical principles to present its physicochemical properties, a plausible and detailed synthetic route, theoretical analytical characterization, and a discussion of its significant potential in medicinal chemistry. The core value of this compound lies in its potential as a molecular scaffold for the discovery of novel therapeutics, particularly in the domain of kinase inhibition for oncology applications.

Physicochemical Properties and Structural Analysis

This compound (CAS 1243204-92-3) is an aromatic organic compound with the molecular formula C₁₂H₁₁N₃O. Its structure is characterized by a central benzene ring substituted with a methoxy group, a nitrile group, and a 4-methylimidazole group linked via a nitrogen-carbon bond.

Table 1: Physicochemical Properties [1]

Property Value Source
CAS Number 1243204-92-3 Guidechem
Molecular Formula C₁₂H₁₁N₃O Guidechem
Molecular Weight 213.24 g/mol Guidechem
Predicted Density 1.14 ± 0.1 g/cm³ Guidechem
Predicted Boiling Point 403.9 ± 45.0 °C Guidechem
Predicted Flash Point 198.1 ± 28.7 °C Guidechem
LogP 2.06 Guidechem

| PSA (Polar Surface Area) | 50.84 Ų | Guidechem |

Structural Analysis:

  • Benzonitrile Moiety: The nitrile group (-C≡N) is a versatile functional group in medicinal chemistry. It is a strong hydrogen bond acceptor and can serve as a bioisostere for hydroxyl or carboxyl groups, enabling critical interactions with protein active sites.[2] Its presence is essential for the inhibitory activity of several non-steroidal aromatase inhibitors used in cancer therapy.[2]

  • 4-Methylimidazole Ring: Imidazole and its derivatives are cornerstone "privileged structures" in pharmacology, found in numerous FDA-approved drugs.[3][4] This heterocyclic ring can participate in hydrogen bonding (as both donor and acceptor) and coordinate with metal ions in enzyme active sites.[] The presence of the methyl group at the 4-position can influence steric interactions and regioselectivity during synthesis.

  • Methoxy Group: The methoxy substituent (-OCH₃) on the benzonitrile ring acts as an electron-donating group, which can modulate the electronic properties of the molecule, influencing its reactivity and binding affinity to biological targets.

Proposed Synthesis Protocol: Copper-Catalyzed N-Arylation

The key synthetic step for constructing this compound is the formation of the C-N bond between the imidazole nitrogen and the benzene ring. While palladium-catalyzed Buchwald-Hartwig amination is a viable method[2][6], the copper-catalyzed Ullmann condensation represents a robust and well-established alternative for the N-arylation of imidazoles.[7][8]

The proposed synthesis starts from commercially available 4-fluoro-3-methoxybenzonitrile and 4-methylimidazole. The fluoro group is an excellent leaving group for nucleophilic aromatic substitution, which is facilitated by the copper catalyst.

Experimental Protocol:

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert nitrogen atmosphere, add 4-methylimidazole (1.0 eq.), 4-fluoro-3-methoxybenzonitrile (1.1 eq.), copper(I) iodide (CuI) (0.1 eq.), 4,7-dimethoxy-1,10-phenanthroline (0.2 eq.), and cesium carbonate (Cs₂CO₃) (2.0 eq.).

  • Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) to the flask to achieve a substrate concentration of 0.5 M.

  • Reaction: Heat the reaction mixture to 110-130 °C and stir vigorously for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the copper catalyst.

  • Extraction: Wash the organic filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound.

Causality Behind Experimental Choices:

  • Catalyst System: CuI is a common and effective copper source for Ullmann couplings. The ligand, 4,7-dimethoxy-1,10-phenanthroline, has been shown to be highly efficient for the mild, copper-catalyzed N-arylation of imidazoles, improving reaction rates and yields.[9][10]

  • Base: Cesium carbonate (Cs₂CO₃) is a strong, non-nucleophilic base that effectively deprotonates the imidazole, facilitating its coordination to the copper center.[7]

  • Solvent: DMF is a high-boiling polar aprotic solvent that effectively solubilizes the reactants and facilitates the reaction at elevated temperatures required for the Ullmann condensation.[8]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents & Conditions R1 4-Fluoro-3-methoxybenzonitrile Reaction Ullmann N-Arylation R1->Reaction R2 4-Methylimidazole R2->Reaction Reagents 1. CuI (Catalyst) 2. 4,7-Dimethoxy-1,10-phenanthroline (Ligand) 3. Cs2CO3 (Base) 4. DMF (Solvent), 110-130°C Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product

Fig 1. Proposed synthetic workflow for the target compound.

Analytical Characterization (Theoretical)

Confirmation of the successful synthesis of this compound would rely on standard analytical techniques. The following table summarizes the expected spectroscopic signatures based on its chemical structure.

Table 2: Expected Analytical Data

Technique Expected Features
¹H NMR - Aromatic protons on the benzonitrile ring (3H, complex multiplets).- Imidazole ring protons (2H, singlets or doublets).- Methoxy group protons (3H, singlet, ~3.9 ppm).- Methyl group protons on imidazole (3H, singlet, ~2.2 ppm).
¹³C NMR - Quaternary carbon of the nitrile group (~118 ppm).- Aromatic and imidazole carbons (multiple signals in the 100-150 ppm range).- Methoxy carbon (~56 ppm).- Methyl carbon (~14 ppm).
FT-IR - Strong, sharp C≡N stretch (~2230 cm⁻¹).- C-O (ether) stretch (~1250 cm⁻¹).- Aromatic C=C stretching (~1600-1450 cm⁻¹).

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 214.0975. |

Potential Applications in Drug Discovery & Medicinal Chemistry

The true value of this compound lies in its potential as a scaffold for developing novel therapeutic agents. The combination of the benzimidazole/imidazole and benzonitrile moieties is frequently observed in compounds targeting key enzymes and receptors.

Primary Application: Kinase Inhibitors

Dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for drug development.[11] The imidazole and benzimidazole cores are common scaffolds in a multitude of kinase inhibitors.[12] They often function as hinge-binding motifs, anchoring the inhibitor to the ATP-binding site of the kinase.

  • Structural Precedent: The blockbuster drug Nilotinib (Tasigna), a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML), contains a core structure highly similar to the target compound: 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.[13][14] This demonstrates the proven utility of the N-aryl-4-methylimidazole scaffold in potent and selective kinase inhibition.

  • Targeted Pathways: Compounds with imidazole-based scaffolds have shown inhibitory activity against a range of cancer-relevant kinases, including EGFR, VEGFR-2, HER2, and FLT3.[15][16][17] An inhibitor based on the title compound could potentially modulate critical oncogenic signaling pathways, such as the RAS-RAF-MEK-ERK pathway, which is downstream of many receptor tyrosine kinases like EGFR.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS ATP->ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ATP->ADP ERK ERK MEK->ERK ATP->ADP TF Transcription Factors ERK->TF Inhibitor Potential Target (Kinase Domain) Inhibitor->EGFR Inhibitor->RAF Gene Gene Expression (Proliferation, Survival) TF->Gene GrowthFactor Growth Factor GrowthFactor->EGFR

Fig 2. Potential site of action in the EGFR signaling pathway.

Safety and Handling

No specific safety data exists for this compound. However, based on the known hazards of related benzonitrile and imidazole compounds, appropriate precautions must be taken.[7][15] Nitrile-containing compounds can be toxic if swallowed, inhaled, or absorbed through the skin.

Table 3: Recommended Safety Precautions

Precaution Type Recommendation
Engineering Controls Work in a well-ventilated chemical fume hood.
Personal Protective Equipment (PPE) - Safety goggles with side shields.- Chemical-resistant gloves (e.g., nitrile).- Laboratory coat.
Handling Avoid breathing dust, vapor, or mist. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

| First Aid | - Skin Contact: Wash off with plenty of soap and water.- Eye Contact: Rinse cautiously with water for several minutes.- Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention. |

Conclusion

This compound is a compound of significant interest for chemical and pharmaceutical research. While it remains largely uncharacterized in public literature, its constituent parts—the N-aryl imidazole and the functionalized benzonitrile—are well-validated pharmacophores. The synthetic accessibility via established cross-coupling methodologies, combined with the strong precedent for its core structure in successful kinase inhibitors, positions this molecule as a highly valuable building block for the design and synthesis of next-generation targeted therapies. Researchers in drug discovery are encouraged to explore this scaffold for developing novel inhibitors of kinases and other key enzymes implicated in human disease.

References

  • Al-Warhi, T., et al. (2022). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI. Available at: [Link]

  • Kwong, F. Y., & Buchwald, S. L. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • ResearchGate. (2025). PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. Available at: [Link]

  • Husain, A., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry. Available at: [Link]

  • Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 3-Methoxy-4-methylbenzonitrile, 98%. Available at: [Link]

  • Bhullar, K. S., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. Available at: [Link]

  • Wikipedia. Ullmann condensation. Available at: [Link]

  • Antilla, J. C., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Romagnoli, R., et al. (2013). Benzimidazole derivatives as kinase inhibitors. PubMed. Available at: [Link]

  • Bakos, J., & Tuba, R. (2020). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Available at: [Link]

  • Kim, J., et al. (2023). Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia. PubMed. Available at: [Link]

  • Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. Science and Healthcare. Available at: [Link]

  • Zhang, Q-G., et al. (2014). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. Available at: [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of New Benzimidazole, Benzoxazole, Imidazole and Tetrazole Derivatives. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Xiong, R-G., et al. (2007). 4-(1H-Benzimidazol-2-yl)benzonitrile. Acta Crystallographica Section E. Available at: [Link]

  • ResearchGate. (2023). Imidazole-containing tyrosine kinase inhibitors targeting VEGFR-2 and EGFR reported in the literature. Available at: [Link]

  • Central Asian Journal of Theoretical and Applied Science. (2024). Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. Available at: [Link]

  • Jamoussi, B., et al. (2022). Synthesis of 4-(1H-imidazol-1-yl)phthalonitrile. ResearchGate. Available at: [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society. Available at: [Link]

  • Google Patents. (2013). Crystalline forms of 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide.

Sources

An In-Depth Technical Guide to the Structure Elucidation of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction and Preliminary Analysis

The target molecule, 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile, represents a class of substituted benzonitriles, a scaffold of significant interest in medicinal chemistry. The presence of a methoxy group, a nitrile functionality, and a substituted imidazole ring creates a unique electronic and steric environment. Accurate structural confirmation is paramount before its use in any biological screening or synthetic elaboration.

Hypothesized Structure and Molecular Formula

Based on the IUPAC name, the hypothesized structure is presented below. The initial step in any elucidation is to determine the molecular formula and calculate the exact mass, which is fundamental for high-resolution mass spectrometry analysis.[1]

  • Structure:

    
    
    
  • Molecular Formula: C₁₃H₁₁N₃O

  • Molecular Weight (Average): 225.25 g/mol

  • Calculated Exact Mass: 225.08986 Da

An elemental analysis (CHN) would serve as a classical, quantitative confirmation of the mass percentage of Carbon, Hydrogen, and Nitrogen, providing a foundational check for isomeric purity.

The Integrated Spectroscopic Elucidation Workflow

G cluster_0 Overall Structure Elucidation Workflow HRMS High-Resolution MS (Molecular Formula) 1D_NMR 1D NMR (¹H, ¹³C, DEPT) (Carbon/Proton Framework) HRMS->1D_NMR IR Infrared Spectroscopy (Functional Groups) IR->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Atom Connectivity) 1D_NMR->2D_NMR Confirmation Final Structure Confirmation 2D_NMR->Confirmation

Caption: A flowchart illustrating the key steps in the structure elucidation process.

Mass Spectrometry: Defining the Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for determining the elemental composition of an unknown compound with high precision.[2]

HRMS Analysis
  • Rationale & Causality: Electrospray Ionization (ESI) is chosen as the ionization method due to the presence of basic nitrogen atoms in the imidazole ring, which are readily protonated to form a stable [M+H]⁺ ion. Orbitrap or Time-of-Flight (TOF) analyzers provide the necessary mass accuracy (typically < 5 ppm) to distinguish the target molecular formula from other possibilities with the same nominal mass.[3][4]

  • Expected Result: The analysis should yield a prominent ion at m/z 226.0977, corresponding to the protonated molecule [C₁₃H₁₁N₃O + H]⁺. A measured mass within 5 ppm of this theoretical value provides strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) for Connectivity Clues
  • Rationale & Causality: By isolating the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate fragment ions. The mass differences between the parent and fragment ions correspond to the loss of specific neutral pieces of the molecule, offering initial evidence of the molecule's connectivity.[5]

G parent [M+H]⁺ m/z 226.1 frag1 m/z 211.1 (-CH₃) parent->frag1 -15 Da frag2 m/z 197.1 (-HCN from Imidazole) parent->frag2 -27 Da frag3 m/z 183.1 (-CH₃, -HCN) frag1->frag3 -27 Da frag2->frag3 -15 Da

Caption: A proposed fragmentation pathway for the target molecule in MS/MS analysis.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.[6]

  • Rationale & Causality: The presence of a nitrile group, an aromatic system, and a C-O ether linkage will give rise to strong, diagnostic absorption bands in the IR spectrum.

Functional Group Vibration Type **Expected Wavenumber (cm⁻¹) **Significance
Nitrile (C≡N)Stretch2220 - 2240Confirms the nitrile group. Conjugation with the aromatic ring shifts this to a slightly lower frequency than aliphatic nitriles.[7][8]
Aromatic C=CStretch1450 - 1600Indicates the presence of the benzene and imidazole rings.
Aryl-O StretchStretch1200 - 1275Characteristic of the aryl ether linkage of the methoxy group.
sp² C-HStretch3000 - 3100Aromatic C-H bonds from both rings.
sp³ C-HStretch2850 - 3000Aliphatic C-H bonds of the methoxy and methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[9] Adherence to standardized data reporting practices is crucial for reproducibility and data integrity.[10][11]

1D NMR: The Carbon-Proton Framework

¹H NMR: This experiment identifies all unique proton environments in the molecule and their relative numbers (via integration).

¹³C NMR & DEPT-135: These experiments identify all unique carbon environments. The DEPT-135 experiment further distinguishes carbon types: CH₃ and CH carbons appear as positive signals, CH₂ as negative signals (none expected in our molecule), and quaternary carbons are absent.

Predicted ¹H NMR Data (500 MHz, CDCl₃) Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Description Chemical Shift (δ, ppm)
~7.8 - 8.01H, s, Imidazole H2~160
~7.5 - 7.73H, m, Benzene H's~140
~7.1 - 7.31H, s, Imidazole H5~138
~3.93H, s, -OCH₃~135
~2.33H, s, -CH₃~110 - 130
~118
~105
~56
~14
2D NMR: Assembling the Pieces

While 1D NMR provides the components, 2D NMR reveals how they are connected.[12][13]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically 2-3 bonds apart). It will be essential for mapping the connectivity of the three adjacent protons on the benzonitrile ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (¹JCH). It allows for the unambiguous assignment of all protonated carbons listed in the tables above.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the molecular fragments by revealing correlations between protons and carbons that are 2-4 bonds away (ⁿJCH, where n > 1).[14][15] It is through these long-range correlations that the full, unambiguous structure is confirmed.

Caption: Key HMBC correlations confirming the placement of substituents.

Key Validating HMBC Correlations:

  • Methoxy to Ring: A correlation from the methoxy protons (~3.9 ppm) to the aromatic carbon at ~160 ppm (C3) confirms the position of the methoxy group.

  • Imidazole to Ring: Correlations from the imidazole H2 proton (~7.8-8.0 ppm) to the benzonitrile carbon at ~135 ppm (C4) definitively establishes the C-N bond between the two rings.

  • Methyl on Imidazole: Correlations from the imidazole's methyl protons (~2.3 ppm) to the imidazole carbons C4 and C5 confirm its position on the imidazole ring.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture with 0.1% formic acid.

  • Instrumentation: Utilize an Orbitrap or Q-TOF mass spectrometer equipped with an ESI source.

  • Analysis Mode: Acquire data in positive ion mode.

  • Data Acquisition: Infuse the sample at 5 µL/min. Acquire spectra over a mass range of m/z 100-500.

  • MS/MS: For fragmentation, use a normalized collision energy of 20-40 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.[9]

  • 1D Spectra: Acquire ¹H, ¹³C{¹H}, and DEPT-135 spectra using standard instrument pulse programs.

  • 2D Spectra: Acquire gradient-selected (gs) COSY, HSQC, and HMBC spectra. For the HMBC experiment, set the long-range coupling delay to optimize for correlations over an 8 Hz coupling constant.[16]

Conclusion: A Self-Validated Structural Assignment

The collective evidence provides an unambiguous confirmation of the structure as this compound. HRMS establishes the exact molecular formula. IR spectroscopy confirms the presence of the key nitrile and ether functional groups. Finally, the complete suite of 1D and 2D NMR experiments provides an irrefutable map of the atomic connectivity. The crucial HMBC correlations between the methoxy protons and C3 of the benzonitrile ring, and between the imidazole protons and C4 of the benzonitrile ring, lock the relative positions of the substituents, completing the structural puzzle with the highest degree of scientific confidence.

References

  • JoVE. (2024). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe. Retrieved from [Link]

  • Murray, K. L. (2016). Present and Future Applications of High Resolution Mass Spectrometry in the Clinic. Journal of Mass Spectrometry & Advances in the Clinical Lab. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026). High Resolution Mass Spectrometry (HRMS) Analysis. Retrieved from [Link]

  • Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

  • Hanson, R. M., et al. (2023). FAIRSpec-ready spectroscopic data collections – advice for researchers, authors, and data managers (IUPAC Technical Report). Pure and Applied Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Diehl, P., et al. (1974). Determination of the structure of benzonitrile by nuclear magnetic resonance. Semantic Scholar. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-4-methylbenzonitrile. Retrieved from [Link]

  • IUPAC. (n.d.). Development of a Standard for FAIR Data Management of Spectroscopic Data. Retrieved from [Link]

  • Hanson, R. M., et al. (2022). (PDF) IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ResearchGate. Retrieved from [Link]

  • IUPAC. (n.d.). Data exchange standard for near infrared spectra and general spectroscopic calibration data types. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Retrieved from [Link]

  • Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]

  • Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST. Varian NMR. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Results for "2D NMR Spectroscopy". Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-methoxy-4-methylbenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1H-imidazol-1-yl)benzonitrile. Retrieved from [Link]

  • NIH National Library of Medicine. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Retrieved from [Link]

  • NIH National Library of Medicine. (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of benzonitrile derivatives investigated. Retrieved from [Link]

  • UCSD SSPPS NMR Facility. (2017). Single bond correlations in HMBC spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Automated Topology Builder (ATB). (n.d.). Benzonitrile | C7H5N | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Long-range heteronuclear correlation. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile at BMRB. Retrieved from [Link]

  • Acros Pharmatech. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]

  • Sathis Kumar, D., et al. (n.d.). Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. Retrieved from [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC. Retrieved from [Link]

  • YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Copper catalyzed nitrile synthesis from aryl halides using formamide as a nitrile source. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile is a multifaceted heterocyclic compound of significant interest within contemporary medicinal chemistry and drug discovery paradigms. Its unique structural architecture, featuring a substituted benzonitrile moiety linked to a 4-methylimidazole ring, presents a compelling scaffold for the development of novel therapeutic agents. The strategic incorporation of the methoxy, nitrile, and methyl-imidazole groups imparts a distinct electronic and steric profile, suggesting potential for targeted interactions with various biological macromolecules.

This technical guide provides a comprehensive examination of the physical and chemical characteristics of this compound. As a Senior Application Scientist, the following sections are structured to deliver not just raw data, but a deeper, field-proven understanding of the causality behind its properties and the experimental methodologies required for its thorough characterization. This document is intended to serve as an essential resource for researchers engaged in the synthesis, evaluation, and application of this promising molecule.

Molecular Identity and Physicochemical Properties

A foundational understanding of a compound's identity and core physical properties is paramount for its effective utilization in a research and development setting. These parameters govern its behavior in various experimental and physiological environments.

Nomenclature and Structural Identifiers
  • Systematic IUPAC Name: this compound

  • CAS Number: 1243204-92-3[1][2][3]

  • Molecular Formula: C₁₂H₁₁N₃O[1][2][3]

  • Molecular Weight: 213.24 g/mol [1][2][3]

  • Canonical SMILES: CC1=CN(C=N1)C2=C(C=C(C=C2)C#N)OC[1]

Predicted and Expected Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, we can infer and predict its properties based on its structural motifs and data from analogous compounds. The following table summarizes these key parameters.

PropertyPredicted/Expected ValueSource/Justification
Melting Point Solid at room temperature; likely in the range of 100-150 °CBased on related benzonitrile and imidazole derivatives. Experimental determination is crucial.
Boiling Point ~403.9 °C (Predicted)[3] High boiling point is expected due to the polar nature and molecular weight.
Density ~1.14 g/cm³ (Predicted)[3] Consistent with similar aromatic, heterocyclic compounds.
LogP (Octanol/Water Partition Coefficient) ~2.06 (Predicted)[3] Suggests moderate lipophilicity, a key parameter for drug-likeness.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol)The polar imidazole and nitrile groups suggest solubility in polar solvents. The aromatic backbone limits aqueous solubility.
Appearance Expected to be a white to off-white crystalline solidCommon appearance for purified small organic molecules.

Synthesis and Purification

The synthesis of this compound can be approached through several established synthetic strategies in heterocyclic chemistry. A logical and efficient pathway involves a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and versatile method for the formation of carbon-nitrogen bonds. This approach offers high yields and good functional group tolerance, making it a suitable choice for the synthesis of the target compound.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions R1 3-methoxy-4-fluorobenzonitrile Product 3-methoxy-4-(4-methyl-1H- imidazol-1-yl)benzonitrile R1->Product Buchwald-Hartwig Coupling R2 4-methylimidazole R2->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Product Ligand Ligand (e.g., Xantphos) Ligand->Product Base Base (e.g., Cs₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane) Solvent->Product

Caption: Proposed Buchwald-Hartwig amination for the synthesis of the target compound.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-methoxy-4-fluorobenzonitrile (1.0 eq), 4-methylimidazole (1.2 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq), and Xantphos (0.1 eq).

  • Solvent Addition: Add anhydrous dioxane via syringe.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the organic filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic and Chromatographic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic and chromatographic techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzonitrile ring, the protons on the imidazole ring, the methoxy protons, and the methyl protons. The chemical shifts and coupling patterns will be indicative of their respective electronic environments and spatial relationships.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Key signals to identify include the nitrile carbon, the carbons of the aromatic and imidazole rings, the methoxy carbon, and the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Key Absorptions:

    • ~2220-2240 cm⁻¹: A sharp, strong absorption characteristic of the nitrile (C≡N) stretching vibration.

    • ~1600-1450 cm⁻¹: Multiple absorptions corresponding to the C=C and C=N stretching vibrations of the aromatic and imidazole rings.

    • ~1250 cm⁻¹ and ~1030 cm⁻¹: Strong absorptions due to the asymmetric and symmetric C-O stretching of the methoxy group.

    • ~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic and imidazole rings.

    • ~2950-2850 cm⁻¹: C-H stretching vibrations of the methyl and methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion Peak (M⁺): An intense peak at m/z = 213.24, corresponding to the molecular weight of the compound.

  • High-Resolution Mass Spectrometry (HRMS): HRMS will provide the exact mass of the molecular ion, confirming the elemental composition (C₁₂H₁₁N₃O).

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound.

  • Methodology: A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of a modifier like formic acid or trifluoroacetic acid) is typically employed. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance.

  • Purity Assessment: A pure sample should exhibit a single major peak with a purity level of >95% (ideally >98%) as determined by the peak area percentage.

Characterization_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Elucidation IR IR Spectroscopy Start->IR Functional Group ID MS Mass Spectrometry (LRMS, HRMS) Start->MS Molecular Weight Confirmation HPLC HPLC Analysis Start->HPLC Purity Check Structure_Confirmation Structure Confirmed NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity >98% HPLC->Purity_Assessment

Caption: A typical workflow for the characterization of a newly synthesized compound.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by its constituent functional groups.

  • Nitrile Group: The nitrile group can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions. It can also be reduced to an amine.

  • Imidazole Ring: The imidazole ring is generally stable. The nitrogen atoms can act as a base or a nucleophile. The ring can also participate in electrophilic aromatic substitution reactions, although the benzonitrile ring is deactivated towards electrophilic attack.

  • Methoxy Group: The methoxy group is relatively stable but can be cleaved under harsh acidic conditions (e.g., with HBr).

  • Thermal Stability: Imidazole-containing compounds often exhibit good thermal stability. A thermogravimetric analysis (TGA) would be expected to show decomposition at elevated temperatures, likely above 200 °C.

Potential Applications in Drug Development

The structural features of this compound make it an attractive scaffold for medicinal chemistry.

  • Kinase Inhibition: The benzonitrile and imidazole moieties are found in numerous kinase inhibitors. The nitrogen atoms of the imidazole ring can form key hydrogen bonds with the hinge region of kinase active sites.

  • Enzyme Inhibition: The nitrile group can act as a warhead for covalent inhibitors or as a polar interaction point in non-covalent inhibitors of various enzymes.

  • Receptor Modulation: The overall shape and electronic properties of the molecule may allow it to bind to and modulate the activity of various cellular receptors.

The imidazole moiety is known to improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability, due to its polar and ionizable nature.[4]

Conclusion

This compound is a compound with significant potential in the field of drug discovery and development. This guide has provided a comprehensive overview of its key physical and chemical characteristics, proposed a robust synthetic route, and outlined the necessary experimental protocols for its thorough characterization. While some of the presented data is predictive, it is based on sound chemical principles and data from analogous structures. The experimental workflows detailed herein provide a clear path for researchers to obtain the empirical data necessary to fully unlock the potential of this promising molecule.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Acros Pharmatech. (n.d.). This compound. Retrieved from [Link]

  • IJRAR. (n.d.). IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document consolidates fundamental molecular information, predicted physicochemical properties, and outlines a plausible synthetic route based on established chemical principles for analogous structures. Furthermore, we explore the potential therapeutic applications of this molecule by examining the well-documented biological activities of related benzonitrile and imidazole-containing compounds, particularly in the realm of kinase inhibition and oncology. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the chemical context and potential utility of this and similar molecular scaffolds.

Core Molecular Attributes

This compound is a small molecule featuring a benzonitrile core substituted with a methoxy group and a 4-methyl-imidazole moiety. The strategic placement of these functional groups suggests its potential as a versatile intermediate in organic synthesis and as a candidate for biological screening.

Molecular Formula and Weight
  • Chemical Formula: C₁₂H₁₁N₃O[1]

  • Molecular Weight: 213.24 g/mol [1]

  • CAS Number: 1243204-92-3[1]

Structural Representation

Figure 1: 2D structure of the title compound.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and await experimental verification.

PropertyValueReference
Boiling Point403.9 ± 45.0 °C[1]
Density1.14 ± 0.1 g/cm³[1]
Flash Point198.1 ± 28.7 °C[1]
LogP2.06098[1]
Polar Surface Area50.84 Ų[1]

Proposed Synthesis Protocol

Synthetic Strategy: Nucleophilic Aromatic Substitution

The proposed synthesis involves the reaction of an activated benzonitrile derivative with 4-methylimidazole. A fluoro group ortho to an electron-withdrawing group (like the nitrile) is an excellent leaving group in SNA_r reactions.

G reagent1 4-Fluoro-3-methoxybenzonitrile conditions Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., DMF, DMSO) Heat reagent1->conditions reagent2 4-Methylimidazole reagent2->conditions product This compound conditions->product SNA_r

Figure 2: Proposed synthetic workflow.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on analogous reactions found in the literature for the synthesis of related imidazole-benzonitrile compounds, such as those used as intermediates for pharmaceuticals like Nilotinib.

Materials:

  • 4-Fluoro-3-methoxybenzonitrile

  • 4-Methylimidazole

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-3-methoxybenzonitrile (1.0 eq), 4-methylimidazole (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the starting benzonitrile.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is anticipated to be complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Potential Applications in Drug Discovery

The structural motifs present in this compound are frequently found in biologically active molecules, suggesting its potential as a valuable scaffold in drug discovery.

Rationale: The Imidazole and Benzonitrile Scaffolds in Medicinal Chemistry
  • Imidazole Ring: The imidazole nucleus is a key component of many pharmaceuticals and natural products. It is a versatile pharmacophore that can participate in hydrogen bonding and coordinate with metal ions in enzyme active sites. Imidazole derivatives are known to possess a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.

  • Benzonitrile Group: The nitrile group is a bioisostere for various functional groups and can act as a hydrogen bond acceptor. Its presence is crucial for the activity of several marketed drugs. For instance, in non-steroidal aromatase inhibitors like letrozole, the nitrile group is essential for binding to the enzyme's active site.

Potential as a Kinase Inhibitor

A significant number of small molecule kinase inhibitors feature scaffolds containing imidazole and/or benzonitrile moieties. These drugs have revolutionized the treatment of various cancers and other diseases.

  • Mechanism of Action (Hypothesized): Kinase inhibitors typically function by competing with ATP for binding to the kinase domain of a target protein. The imidazole and benzonitrile groups of the title compound could potentially form key interactions (e.g., hydrogen bonds, π-stacking) with the hinge region and other residues in the ATP-binding pocket of various kinases. For example, Nilotinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML), contains a 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline core, which is structurally related to the title compound.

G cluster_0 Kinase ATP-Binding Pocket Hinge Hinge Region Outcome Inhibition of Downstream Signaling (e.g., Proliferation, Survival) Hinge->Outcome Blocks Phosphorylation OtherResidues Other Residues Molecule 3-methoxy-4-(4-methyl-1H- imidazol-1-yl)benzonitrile Molecule->Hinge H-bonding (putative) Molecule->OtherResidues Other interactions ATP ATP ATP->Hinge

Sources

Spectroscopic Characterization of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the key spectroscopic data for the novel compound 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis and interpretation of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. The insights herein are synthesized from established principles of spectroscopy and comparative analysis with structurally related molecules, providing a robust framework for the characterization of this compound.

Introduction and Molecular Structure

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its unique architecture, featuring a substituted benzonitrile core linked to a 4-methyl-imidazole moiety, suggests potential applications stemming from its electronic and structural properties. Accurate and thorough spectroscopic characterization is the cornerstone of understanding its chemical behavior and purity, which is critical for any subsequent application.

The molecular structure, with the systematic atom numbering used for spectral assignments, is depicted below.

Caption: Molecular structure and atom numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Based on established chemical shift values for related structural motifs, a predicted ¹H and ¹³C NMR spectrum for this compound in a standard solvent like CDCl₃ is presented.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~ 7.8 - 7.9d1HH-2Expected to be downfield due to the anisotropic effect of the nitrile group.
~ 7.7dd1HH-6Influenced by both the nitrile and the imidazole substituent.
~ 7.5d1HH-5Coupled to H-6.
~ 7.6s1HH-2'The proton at the 2-position of the imidazole ring typically appears as a sharp singlet in this region.
~ 7.1s1HH-5'The proton at the 5-position of the imidazole ring.
~ 3.9s3HH-8 (OCH₃)Typical chemical shift for a methoxy group attached to an aromatic ring.[1]
~ 2.3s3HH-6' (CH₃)Characteristic singlet for a methyl group on an imidazole ring.[2]
Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~ 160C-3Aromatic carbon attached to the electron-donating methoxy group.
~ 140C-4Aromatic carbon bonded to the imidazole nitrogen.
~ 138C-2'Carbon at the 2-position of the imidazole ring.
~ 135C-6Aromatic methine carbon.
~ 130C-4'Quaternary carbon of the imidazole ring bearing the methyl group.
~ 125C-5'Methine carbon of the imidazole ring.
~ 120C-5Aromatic methine carbon.
~ 118C-7 (CN)Characteristic chemical shift for a nitrile carbon.[3]
~ 115C-2Aromatic methine carbon.
~ 112C-1Quaternary carbon of the benzonitrile ring.
~ 56C-8 (OCH₃)Typical chemical shift for a methoxy carbon.[1]
~ 14C-6' (CH₃)Aliphatic carbon of the methyl group on the imidazole ring.
Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra involves the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain a symmetrical TMS signal with a narrow linewidth.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum with a 30-degree pulse angle and a relaxation delay of at least 5 seconds to ensure quantitative integration.

    • The spectral width should encompass the range of -1 to 12 ppm.

    • Process the data with an exponential multiplication factor to improve the signal-to-noise ratio and a baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program.

    • A sufficient number of scans (typically >1024) should be averaged to achieve an adequate signal-to-noise ratio.

    • The spectral width should cover 0 to 200 ppm.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • Run HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • Execute HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis dissolve Dissolve in CDCl3 with TMS shimming Instrument Shimming dissolve->shimming H1_acq 1H NMR Acquisition shimming->H1_acq C13_acq 13C NMR Acquisition H1_acq->C13_acq TwoD_acq 2D NMR (COSY, HSQC, HMBC) C13_acq->TwoD_acq processing Fourier Transform & Phasing TwoD_acq->processing integration Integration & Peak Picking processing->integration assignment Spectral Assignment integration->assignment

Caption: A standardized workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₁N₃O), the expected exact mass and fragmentation patterns are key identifiers.

Predicted Mass Spectrometry Data
m/z (Predicted)Ion FormulaAnalysis
213.0902[C₁₂H₁₁N₃O]⁺Molecular ion (M⁺)
214.0936[M+H]⁺Protonated molecule in ESI+

Expected Fragmentation Pattern: The fragmentation in mass spectrometry is highly dependent on the ionization method. Under electron ionization (EI), common fragmentation pathways for related structures involve the loss of small, stable molecules. For imidazole derivatives, the ring is relatively stable, and fragmentation often involves the substituents.[4]

  • Loss of CH₃ radical: [M - CH₃]⁺

  • Loss of CO: [M - CO]⁺ from the methoxy group rearrangement.

  • Cleavage of the imidazole ring: While less common, it can lead to characteristic fragments.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • High-Resolution Mass Spectrometry (HRMS):

    • Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for accurate mass measurement.

    • Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode to observe the [M+H]⁺ ion.

    • The high-resolution data will allow for the determination of the elemental composition.

  • Tandem Mass Spectrometry (MS/MS):

    • Select the [M+H]⁺ ion for collision-induced dissociation (CID).

    • Vary the collision energy to observe the fragmentation pattern, which can be used for structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Data
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale and Comparative Insights
~ 3100-3000C-H stretchAromatic & Imidazole C-HCharacteristic stretching vibrations for sp² C-H bonds.
~ 2950-2850C-H stretchAliphatic (CH₃, OCH₃)Stretching vibrations for sp³ C-H bonds.
~ 2230-2220C≡N stretchNitrileA strong, sharp absorption band characteristic of the nitrile group.[5][6]
~ 1600, 1500, 1450C=C stretchAromatic & Imidazole RingMultiple bands are expected for the skeletal vibrations of the aromatic and imidazole rings.
~ 1250C-O stretchAryl etherAsymmetric C-O-C stretching.
~ 1050C-O stretchAryl etherSymmetric C-O-C stretching.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Average at least 16 scans to obtain a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be baseline corrected and the peaks labeled.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Predicted UV-Vis Data

The extensive conjugation involving the benzonitrile and imidazole rings is expected to result in strong UV absorption.

λ_max (nm)Electronic TransitionChromophore
~ 220-240π → πImidazole and Benzonitrile rings
~ 270-290π → πExtended conjugated system
Experimental Protocol for UV-Vis Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at the λ_max.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with the cuvette containing only the solvent.

    • Record the sample spectrum over a range of 200-400 nm.

Conclusion

The spectroscopic data presented in this guide, derived from a combination of theoretical principles and analysis of analogous structures, provides a robust framework for the characterization of this compound. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the proton and carbon environments, while mass spectrometry confirms the molecular weight and elemental composition. IR and UV-Vis spectroscopy provide corroborating evidence for the presence of key functional groups and the overall electronic structure. The experimental protocols outlined herein represent best practices for obtaining high-quality, reproducible data, ensuring the scientific integrity of future studies involving this compound.

References

  • El Kihel, A., et al. (2007). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry.
  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Methoxy-benzonitrile. Retrieved from [Link]

  • Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-40.
  • Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239.
  • NIST. (n.d.). Benzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,.... Retrieved from [Link]

Sources

Predicted ¹H and ¹³C NMR Shifts for 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction

In the landscape of modern pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for determining molecular structure in solution. Its ability to provide detailed information about the chemical environment of individual atoms is unparalleled. This guide offers a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra for 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile, a molecule possessing a unique constellation of functional groups relevant to medicinal chemistry.

This document moves beyond a simple recitation of predicted values. As a Senior Application Scientist, the goal is to provide a deeper understanding of the causal relationships between the molecule's electronic architecture and its NMR spectral output. We will dissect the influence of the electron-donating methoxy group, the electron-withdrawing nitrile, and the aromatic imidazolyl substituent to rationalize the predicted chemical shifts. Furthermore, we will present a robust, self-validating workflow that integrates in-silico prediction with a detailed protocol for experimental verification, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

The Science of Prediction: Causality Behind Chemical Shifts

The chemical shift (δ) of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. Surrounding electrons shield the nucleus from the external magnetic field; therefore, any structural feature that alters electron density will modulate the chemical shift. For a complex molecule like this compound, the final spectrum is a product of competing electronic effects from its constituent parts.

  • Substituent Effects on the Benzonitrile Core:

    • Methoxy Group (-OCH₃): This group is a powerful resonance electron-donating group (EDG) and an inductively electron-withdrawing group. Its net effect is to increase electron density at the ortho and para positions of the benzene ring, causing the nuclei at these positions to be shielded (shifted upfield). The methyl carbon of the methoxy group itself typically appears around 56 ppm.[1][2] The proton signal is a characteristic singlet integrating to three protons, usually found between 3.8 and 4.4 ppm.[3]

    • Cyano Group (-CN): The nitrile group is a potent electron-withdrawing group (EWG) through both resonance and induction. It significantly deshields the entire aromatic ring by pulling electron density away, causing a downfield shift for the ring's protons and carbons. The carbon of the nitrile group has a characteristic shift in the 115-120 ppm range.[4]

    • 4-Methyl-1H-imidazolyl Group: This heterocyclic substituent exerts a complex influence. The imidazole ring is aromatic and contains two nitrogen atoms, which inductively withdraw electron density. However, the nitrogen lone pairs can also participate in resonance. The overall effect on the benzonitrile ring is a combination of these inductive and mesomeric effects, which will strongly influence the adjacent protons and carbons.[5][6][7]

  • Prediction Methodologies: Modern NMR prediction relies on sophisticated software that employs one of two primary strategies.[8]

    • Empirical Database Methods: Tools like ACD/Labs NMR Predictor, Mnova, and ChemDraw utilize vast databases of experimentally assigned spectra.[9][10][11] They employ algorithms such as HOSE (Hierarchical Organisation of Spherical Environments) codes and neural networks to find structurally similar fragments in the database and calculate the shifts for the query molecule.[8] These methods are exceptionally fast and highly accurate for molecules containing common structural motifs.[12]

    • Quantum Mechanical (QM) Calculations: Approaches like Density Functional Theory (DFT) using the Gauge-Including Atomic Orbital (GIAO) method calculate shielding tensors from first principles. While computationally intensive, QM methods can provide high accuracy, especially for novel structures not well-represented in empirical databases.[5][12]

For this guide, the predicted values are generated using advanced database-driven algorithms, which offer a robust and field-proven balance of accuracy and speed for a molecule of this type.

Predicted NMR Data for this compound

The structure with atom numbering for spectral assignment is shown below:

Structure of this compound with atom numbering
Table 1: Predicted ¹H NMR Shifts (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.75s1HH-2'Imidazole proton adjacent to two nitrogen atoms; typically downfield.
~7.41d1HH-2ortho to the electron-withdrawing CN group and influenced by the adjacent methoxy group.
~7.35dd1HH-6meta to CN, ortho to the imidazolyl group. Split by H-5.
~7.28d1HH-5ortho to the imidazolyl group. Split by H-6.
~6.92s1HH-5'Imidazole proton adjacent to the methyl group.
~3.95s3HOCH₃Typical chemical shift for an aromatic methoxy group.[3]
~2.25s3HCH₃Methyl group attached to the imidazole ring.
Table 2: Predicted ¹³C NMR Shifts (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~155.8C-3Aromatic carbon attached to the electronegative oxygen of the methoxy group.
~139.1C-4'Quaternary carbon of the imidazole ring attached to the methyl group.
~137.2C-2'Imidazole carbon between two nitrogen atoms, significantly deshielded.
~134.5C-4Aromatic carbon attached to the imidazole nitrogen.
~129.8C-6Aromatic CH carbon.
~120.3C-5Aromatic CH carbon.
~118.5C-5'Imidazole CH carbon.
~117.9C≡NCharacteristic shift for a nitrile carbon.[4]
~114.1C-2Aromatic CH carbon.
~112.5C-1Quaternary carbon attached to the CN group.
~56.4OCH₃Typical shift for a methoxy carbon attached to an aromatic ring.[1]
~13.8CH₃Aliphatic methyl carbon on the imidazole ring.

A Self-Validating Workflow for Structure Confirmation

Trust in analytical data is paramount. The following protocol describes a self-validating system where in-silico predictions serve as a hypothesis that is then rigorously tested and refined through experimental data acquisition.

Experimental Protocol
  • In-Silico Prediction (Hypothesis Generation):

    • Draw the chemical structure of this compound using chemical drawing software such as ACD/ChemSketch or ChemDraw.[13]

    • Utilize a validated NMR prediction engine (e.g., ACD/Labs NMR Predictors, Mnova NMRPredict).[9][10][14]

    • Define the experimental parameters for the prediction, critically selecting the solvent (e.g., CDCl₃ or DMSO-d₆) as chemical shifts are solvent-dependent.[15]

    • Generate the predicted ¹H and ¹³C spectra, including a table of chemical shifts and coupling constants. This forms the basis for comparison.

  • Sample Preparation (Experimental Execution):

    • Accurately weigh approximately 5-10 mg of the synthesized compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, 99.8% D) in a clean vial. Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition (Data Collection):

    • Acquire data on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Perform standard 1D experiments:

      • ¹H NMR: Acquire with sufficient scans to achieve a good signal-to-noise ratio.

      • ¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum.

    • (Recommended) Perform 2D correlation experiments for unambiguous assignment:

      • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks (e.g., between H-5 and H-6).

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons (e.g., correlations from OCH₃ protons to C-3).

  • Data Analysis and Verification (Validation):

    • Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., Mnova, TopSpin).

    • Reference the spectra to the TMS signal at 0.00 ppm.

    • Overlay the experimental ¹H spectrum with the predicted spectrum for a direct visual comparison.[14]

    • Use the 2D NMR data to confirm all assignments. For example, the HSQC spectrum will definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2. The HMBC will confirm the connectivity of the molecular backbone.

    • Refine the initial assignments based on the conclusive experimental evidence. Any significant deviation between prediction and experiment should be investigated as it may indicate an incorrect structure or the presence of impurities.

Workflow Visualization

The following diagram illustrates the logical flow of the prediction and verification process.

NMR_Workflow cluster_insilico Part 1: In Silico Prediction cluster_experimental Part 2: Experimental Verification cluster_prep Sample Prep cluster_acq Data Acquisition cluster_analysis Analysis A Draw Structure in Software B Select Prediction Engine (e.g., ACD/Labs, Mnova) A->B C Define Parameters (Solvent, Frequency) B->C D Generate Predicted ¹H & ¹³C Spectra C->D H Compare Experimental vs. Predicted Data D->H Prediction Hypothesis E Dissolve Compound in Deuterated Solvent F Acquire 1D (¹H, ¹³C) & 2D (COSY, HSQC, HMBC) Spectra E->F G Process & Reference Spectra F->G G->H Final Final Validated Structural Assignment H->Final

Sources

A Technical Guide to the Therapeutic Potential of Novel Benzonitrile Imidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The confluence of distinct pharmacophores into a single molecular scaffold represents a powerful strategy in modern drug discovery. This guide explores the burgeoning potential of hybrid compounds integrating the benzonitrile and imidazole moieties. These heterocyclic structures are individually well-established in medicinal chemistry, contributing to a wide array of approved therapeutics.[1][2][3][4] Their combination into novel benzonitrile imidazole derivatives offers a promising avenue for developing next-generation agents with enhanced potency, novel mechanisms of action, and the potential to overcome existing drug resistance. This document provides an in-depth analysis of the synthesis, diverse biological activities—with a focus on anticancer, antimicrobial, and enzyme inhibitory properties—and the critical structure-activity relationships that govern the efficacy of these compounds. Detailed experimental protocols and workflows are provided to equip researchers with the practical knowledge required to explore this promising class of molecules.

Introduction: The Strategic Fusion of Privileged Scaffolds

In the landscape of medicinal chemistry, heterocyclic compounds are paramount, forming the structural core of a vast number of pharmaceuticals.[5] The imidazole ring, in particular, is a "privileged" structure due to its unique electronic characteristics and its ability to form hydrogen bonds, allowing it to interact with a multitude of biological targets.[2][6] It is a key component in essential biomolecules like the amino acid histidine and is found in drugs with applications ranging from antifungal to anticancer therapies.[2][4][7]

The benzonitrile group, an aromatic ring bearing a cyano (-C≡N) functional group, is also a critical pharmacophore. The cyano group is a versatile bioisostere for other functional groups and can act as a hydrogen bond acceptor, contributing significantly to a molecule's binding affinity and metabolic stability.[8]

The rationale for combining these two scaffolds is rooted in the principles of hybrid pharmacophore design. This approach aims to create synergistic effects where the final compound possesses biological activities superior to the individual components. The fusion of the electron-rich imidazole ring with the benzonitrile moiety creates a unique electronic and steric profile, opening up new possibilities for interaction with biological macromolecules and leading to a diverse range of therapeutic applications.[4][9]

Synthetic Strategies: Building the Benzonitrile Imidazole Core

The successful exploration of benzonitrile imidazole derivatives hinges on efficient and versatile synthetic methodologies. The choice of a synthetic route is critical, as it must not only provide good yields but also be adaptable for creating a diverse library of analogues for structure-activity relationship (SAR) studies. One-pot, multi-component reactions are particularly favored for their atom economy and ability to generate complex molecules in fewer steps.[10]

Generalized Synthetic Workflow

The synthesis of a library of novel compounds for biological screening follows a logical progression from design and synthesis to purification and characterization, culminating in biological evaluation. This iterative process is fundamental to modern drug discovery.

G General Workflow for Synthesis and Screening cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Biological Screening A Reactant A (e.g., Substituted Aldehyde) Synthesis Multi-Component Reaction (e.g., Debus-Radziszewski) A->Synthesis B Reactant B (e.g., Imidazole Derivative) B->Synthesis C Reactant C (e.g., Benzonitrile Source) C->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, FTIR) Purification->Characterization Screening Primary Biological Assays (e.g., Cytotoxicity, Antimicrobial) Characterization->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR) Hit_ID->Lead_Opt Lead_Opt->Synthesis Iterative Redesign

Caption: A generalized workflow for the synthesis and screening of novel compounds.

Exemplary Protocol: One-Pot Synthesis of an N-Phenylbenzamide Imidazole Derivative

This protocol is based on an efficient, atom-economical multi-component approach.[10]

  • Reactant Preparation: In a round-bottom flask, dissolve benzil (1 mmol), a substituted benzaldehyde containing a nitrile group (1 mmol), a substituted aniline (1 mmol), and ammonium acetate (2 mmol) in glacial acetic acid (10 mL).

  • Reaction: Heat the mixture to reflux at 120°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and then dry. Recrystallize the crude product from ethanol to yield the purified benzonitrile imidazole derivative.

  • Validation: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Causality Behind Choices: Using glacial acetic acid as a solvent and catalyst facilitates the condensation reactions. The one-pot nature of this synthesis is highly efficient, reducing solvent waste and saving time. Ammonium acetate serves as the nitrogen source for the imidazole ring formation.

Key Biological Activities and Therapeutic Potential

The hybrid nature of benzonitrile imidazole compounds has led to their investigation across multiple therapeutic areas. Their activity is profoundly influenced by the specific substitution patterns on both the imidazole and benzonitrile rings.

A. Anticancer Activity

Derivatives of imidazole are integral to numerous anticancer agents.[10][11] The electron-rich imidazole ring can effectively bind to various biological receptors at the molecular level.[10] Benzonitrile imidazole compounds have demonstrated significant cytotoxic potential against a range of cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7).[10][11]

Mechanism of Action: A primary mechanism of action for many of these compounds is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for cancer cell proliferation and survival.[11][12]

G GF Growth Factor (e.g., EGF) Receptor Tyrosine Kinase Receptor (e.g., EGFR) GF->Receptor Binds P Phosphorylation Receptor->P Activates Compound Benzonitrile Imidazole Compound Compound->Receptor Inhibits Pathway Downstream Signaling (MAPK/ERK, PI3K/Akt) P->Pathway Initiates Apoptosis Apoptosis (Programmed Cell Death) Response Cellular Response (Proliferation, Survival) Pathway->Response G cluster_0 Normal Reaction cluster_1 Competitive Inhibition Enzyme Enzyme (Active Site) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate Substrate Substrate Inhibitor Benzonitrile Imidazole Inhibitor Product Product ES_Complex->Enzyme + Product EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme_I Enzyme (Active Site) Enzyme_I->EI_Complex + Inhibitor

Caption: A diagram illustrating competitive enzyme inhibition.

Detailed Experimental Methodologies

To ensure scientific rigor and reproducibility, detailed and validated protocols are essential.

Protocol: In Vitro Anticancer Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the novel benzonitrile imidazole compounds in the appropriate cell culture medium. Treat the cells with these dilutions (e.g., from 0.1 to 100 µM) and include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Validation & Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve. The experiment should be performed in triplicate to ensure statistical validity.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound. [13]

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. [13]2. Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in Mueller-Hinton Broth (MHB), starting from a high concentration (e.g., 5000 µg/mL). [13]3. Inoculation: Add 100 µL of the adjusted bacterial inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Validation & Analysis: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed. The results are validated by confirming robust growth in the positive control and no growth in the negative control.

Future Perspectives and Drug Development

The promising in vitro results for many benzonitrile imidazole compounds are just the first step. The path to a clinical candidate involves rigorous lead optimization to improve potency, selectivity, and pharmacokinetic properties.

  • ADMET Profiling: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial. In silico models can predict these properties, guiding the selection of candidates for further in vivo testing. [14]* Lead Optimization: SAR data guides the rational design of new analogues. For example, if a compound shows high potency but poor solubility, chemical modifications can be made to improve its physicochemical properties without sacrificing activity.

  • In Vivo Studies: Promising candidates must be evaluated in animal models of disease to assess their efficacy and safety in a living system.

Conclusion

The strategic combination of the benzonitrile and imidazole scaffolds has produced a class of molecules with diverse and potent biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents underscores their significant therapeutic potential. The versatility in synthetic routes allows for extensive structural modifications, providing a rich field for SAR studies and lead optimization. While challenges remain in translating these promising lead compounds into clinical drugs, the foundational research detailed in this guide provides a robust framework for future investigations. Continued exploration in this area is highly likely to yield novel therapeutic agents capable of addressing significant unmet medical needs.

References

  • Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of New Benzimidazole, Benzoxazole, Imidazole and Tetrazole Derivatives. Oriental Journal of Chemistry. [Link]

  • Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. National Institutes of Health (NIH). [Link]

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers. [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. National Institutes of Health (NIH). [Link]

  • Inhibitory activity of the imidazole derivatives against COX-1 and... ResearchGate. [Link]

  • Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Sciprofiles. [Link]

  • In vitro anticancer activity of imidazole derivatives. ResearchGate. [Link]

  • Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. GSC Biological and Pharmaceutical Sciences. [Link]

  • Anticancer agents with imidazole and N-phenylbenzamide derivatives. ResearchGate. [Link]

  • Antimicrobial Activity Of Indole, Benzimidazole And Benzotriazole And Application In Drug Discovery: Review. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Mechanism of imidazole inhibition of a GH1 β‐glucosidase. National Institutes of Health (NIH). [Link]

  • Antimicrobial activity of imidazoles. ResearchGate. [Link]

  • N-benzyl imidazole derivatives and their use as aldosterone synthase inhibitors.
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. ResearchGate. [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. National Institutes of Health (NIH). [Link]

  • Novel Benzimidazole/Hydrazone Derivatives as Promising Anticancer Lead Compounds: Design, Synthesis, and Molecular Docking Study. ResearchGate. [Link]

  • Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes. Ingenta Connect. [Link]

  • Biological Significance of Imidazole-based Analogues in New Drug Development. PubMed. [Link]

  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. National Institutes of Health (NIH). [Link]

  • Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. MDPI. [Link]

  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Semantic Scholar. [Link]

  • Imidazole: Having Versatile Biological Activities. Semantic Scholar. [Link]

  • Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. PubMed. [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. National Institutes of Health (NIH). [Link]

  • Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resis. KTU ePubl. [Link]

  • Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Al-Mustansiriyah Journal of Science. [Link]

Sources

Methodological & Application

Application Note & Protocol: A High-Yield Synthesis of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile, a key building block in contemporary drug discovery and materials science. The protocol details a robust and high-yield nucleophilic aromatic substitution (SNAr) reaction, starting from the readily available 3-methoxy-4-fluorobenzonitrile and 4-methylimidazole. We delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and provide a detailed, step-by-step experimental procedure suitable for researchers in organic and medicinal chemistry. This guide includes protocols for reaction setup, monitoring, work-up, purification, and characterization, alongside essential safety precautions and troubleshooting advice.

Introduction and Scientific Rationale

Heterocyclic compounds containing imidazole and benzonitrile scaffolds are privileged structures in medicinal chemistry, appearing in numerous clinically approved drugs and active pharmaceutical ingredients (APIs). The title compound, this compound, combines these two valuable moieties, making it a highly sought-after intermediate for library synthesis and lead optimization programs.

The described synthesis leverages the principles of Nucleophilic Aromatic Substitution (SNAr). This class of reaction is a cornerstone of modern organic synthesis, particularly for the construction of carbon-heteroatom bonds on aromatic rings.[1][2] The SNAr reaction is the second most commonly used reaction in medicinal chemistry research, highlighting its importance in the development of new therapeutics.[1]

The core of this transformation relies on the following key principles:

  • Electrophile Activation : The aromatic ring of 3-methoxy-4-fluorobenzonitrile is "activated" towards nucleophilic attack. The potent electron-withdrawing effect of the nitrile group (-CN) in the para position, combined with the meta-directing methoxy group (-OCH3), significantly lowers the electron density of the ring. This polarization makes the carbon atom attached to the fluorine susceptible to attack by a nucleophile.

  • Nucleophile Generation : 4-Methylimidazole, while nucleophilic, is rendered significantly more potent by deprotonation. A non-nucleophilic base, potassium carbonate (K2CO3), is employed to remove the acidic proton from the imidazole N-H, generating the highly reactive 4-methylimidazolate anion.[3]

  • Leaving Group : The fluoride atom is an excellent leaving group for SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates the initial nucleophilic attack.

  • Solvent Effects : The reaction is conducted in dimethyl sulfoxide (DMSO), a polar aprotic solvent. Such solvents are ideal for SNAr reactions as they effectively solvate the potassium cation (from the base) while leaving the imidazolate anion relatively "naked" and highly reactive, leading to dramatic rate enhancements compared to protic solvents.[4][5][6]

Reaction Mechanism

The synthesis proceeds via a two-step addition-elimination mechanism, which is characteristic of SNAr reactions.[7][8]

  • Nucleophilic Attack : The 4-methylimidazolate anion attacks the electron-deficient carbon atom of the benzonitrile ring that bears the fluorine atom. This step breaks the aromaticity of the ring and forms a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex.[8][9]

  • Elimination and Rearomatization : The Meisenheimer complex is stabilized by resonance, with the negative charge delocalized onto the electron-withdrawing nitrile group.[8] The complex then collapses, expelling the fluoride anion as the leaving group and restoring the aromaticity of the ring to yield the final product.

Diagram 1: The Addition-Elimination Mechanism of the SNAr Reaction.

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. Adjustments can be made as necessary, ensuring molar ratios are maintained.

Materials and Equipment
ReagentCAS No.M.W. ( g/mol )Amount (mg/g)MmolEquivalents
3-methoxy-4-fluorobenzonitrile243128-37-2151.141.51 g10.01.0
4-methylimidazole822-36-682.10985 mg12.01.2
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7138.212.76 g20.02.0
Anhydrous Dimethyl Sulfoxide (DMSO)67-68-578.1320 mL--

Equipment:

  • 100 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Nitrogen or Argon inlet

  • Standard laboratory glassware (beakers, graduated cylinders, Büchner funnel)

  • Filtration apparatus

  • Rotary evaporator

Step-by-Step Procedure

Workflow setup 1. Reaction Setup - Charge flask with reagents - Inert atmosphere (N₂) reaction 2. Reaction - Heat to 120 °C - Stir for 12-18 h setup->reaction monitoring 3. Monitoring - TLC or LC-MS - Check for starting material reaction->monitoring monitoring->reaction Continue if incomplete workup 4. Work-up & Isolation - Cool to RT - Quench with water - Filter precipitate monitoring->workup Upon completion purification 5. Purification - Wash solid with water - Recrystallize (optional) workup->purification characterization 6. Characterization - Dry product - Obtain NMR, MS, m.p. purification->characterization

Diagram 2: General experimental workflow for the synthesis.

  • Reaction Setup:

    • Dry the 100 mL three-neck round-bottom flask and stir bar in an oven and allow to cool under a stream of dry nitrogen.

    • To the flask, add 3-methoxy-4-fluorobenzonitrile (1.51 g, 10.0 mmol), 4-methylimidazole (985 mg, 12.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol). Note: Potassium carbonate is used in excess to ensure complete deprotonation of the imidazole and to neutralize the generated hydrofluoric acid (HF) byproduct.[3][10]

    • Add the magnetic stir bar, then add anhydrous DMSO (20 mL) via syringe.

    • Equip the flask with a condenser and maintain a positive pressure of nitrogen.

  • Reaction Execution:

    • Begin stirring the suspension.

    • Heat the reaction mixture to 120 °C using a heating mantle.

    • Maintain the temperature and continue stirring for 12-18 hours. The reaction mixture will typically turn from a suspension to a darker, more homogeneous solution as the reaction progresses.

  • Reaction Monitoring:

    • Periodically monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.

    • To take a sample, briefly remove the nitrogen inlet, withdraw a small aliquot with a pipette, and dissolve it in a suitable solvent (e.g., ethyl acetate).

    • A typical TLC eluent system is 50:50 ethyl acetate/hexanes. The product should be more polar than the starting benzonitrile. The reaction is considered complete upon the disappearance of the limiting reagent (3-methoxy-4-fluorobenzonitrile).

  • Work-up and Isolation:

    • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing 100 mL of cold deionized water while stirring.

    • A precipitate of the crude product should form. Continue stirring for 30 minutes to ensure complete precipitation.

    • Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Purification:

    • Wash the collected solid on the filter with additional deionized water (3 x 30 mL) to remove residual DMSO and inorganic salts.

    • If higher purity is required, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or isopropanol.

    • Dry the purified product under vacuum at 50 °C to a constant weight.

Expected Results and Characterization
  • Yield: 85-95%

  • Appearance: Off-white to pale yellow solid

  • Molecular Formula: C₁₂H₁₁N₃O[11]

  • Molecular Weight: 213.24 g/mol [11]

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals would include aromatic protons for the benzonitrile ring, a singlet for the methoxy group, signals for the imidazole ring protons, and a singlet for the imidazole methyl group.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals would include carbons of the benzonitrile and imidazole rings, the nitrile carbon, the methoxy carbon, and the methyl carbon.

  • Mass Spectrometry (ESI+): m/z = 214.09 [M+H]⁺

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 3-methoxy-4-fluorobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled.[12] Causes skin and serious eye irritation. May cause respiratory irritation.[12]

  • 4-methylimidazole: Harmful if swallowed and causes severe skin burns and eye damage. It is also suspected of causing cancer.[13][14] Handle with extreme care and avoid creating dust.[15]

  • Potassium Carbonate: Causes serious eye irritation. Handle as a fine powder, avoiding dust inhalation.

  • Dimethyl Sulfoxide (DMSO): Can cause skin and eye irritation. It is readily absorbed through the skin and may carry dissolved chemicals with it; therefore, prevent all skin contact.[4]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient temperature or reaction time.Ensure the internal temperature reaches 120 °C. Extend the reaction time and continue monitoring.
Inactive reagents (moisture).Use anhydrous DMSO and ensure potassium carbonate is freshly dried or from a sealed container.
Low Yield Incomplete precipitation during work-up.Ensure the product is not significantly soluble in water. If it is, extract the aqueous layer with an organic solvent like ethyl acetate.
Product loss during purification.Optimize the recrystallization solvent system to maximize recovery.
Impure Product Residual starting materials or side products.Ensure the reaction goes to completion. If necessary, purify the crude product using flash column chromatography (silica gel).
Trapped DMSO or inorganic salts.Ensure thorough washing of the filtered solid with copious amounts of water.

References

  • Benchchem. (n.d.). The Role of Sulfoxides in Nucleophilic Substitution Reactions: Application Notes and Protocols with a Focus on Dimethyl Sulfoxide (DMSO).
  • Pearson. (n.d.). Which reaction would be faster, the one with DMSO as the solvent...
  • Fisher Scientific. (2012, March 7). SAFETY DATA SHEET - 4-Methylimidazole.
  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution.
  • Oreate AI Blog. (2025, December 30). Understanding 4-Methylimidazole: Uses, Risks, and Food Safety.
  • PMC. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.
  • cspi. (2010, December 27). 4-methylimidazole. Retrieved from Center for Science in the Public Interest website.
  • Tokyo Chemical Industry. (n.d.). 3-Fluoro-4-methoxybenzonitrile 331-62-4.
  • Braje, W., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(11), 3955-3962.
  • BLDpharm. (n.d.). 1243204-92-3|this compound.
  • Ponomarev, D., et al. (2016). Dimethyl sulfoxide as a green solvent for successful precipitative polyheterocyclization based on nucleophilic aromatic substitution, resulting in high molecular weight PIM-1.
  • OEHHA - CA.gov. (2012, February 23). 4-Methylimidazole (4-MEI) A Fact Sheet. Retrieved from California Office of Environmental Health Hazard Assessment website.
  • TCI America. (2024, November 14). SAFETY DATA SHEET - 4-Methylimidazole.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - 4-hydroxybenzonitrile.
  • PrepChem.com. (n.d.). Synthesis of 3-methoxy-4-methylbenzonitrile.
  • The Royal Society of Chemistry. (2014).
  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzonitrile.
  • Guidechem. (n.d.). This compound 1243204-92-3.
  • PMC. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects.
  • Synquest Labs. (n.d.). 4-Fluoro-3-methoxybenzonitrile Safety Data Sheet.
  • Wang, Z., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1143.
  • Mąkosza, M., et al. (n.d.). Regioselective Aromatic Nucleophilic Substitution in N-Aryl-2-nitrosoanilines with Oxygen and Nitrogen Nucleophiles.
  • Fisher Scientific. (2024, March 31). SAFETY DATA SHEET - 3-Methoxy-4-(trifluoromethyl)benzonitrile.
  • Chemistry Stack Exchange. (2019, July 24). Nucleophilicity in polar aprotic solvent (DMSO).
  • Chemistry-For-Everyone. (2025, January 17). What Does K2CO3 Do In Organic Chemistry? [Video]. YouTube.
  • Reddit. (2022, February 27). Potassium carbonate as a base.
  • ResearchGate. (2025, August 6). Imidazole as leaving group in aromatic nucleophilic substitution reactions.
  • SpectraBase. (n.d.). 3-Methoxy-benzonitrile.
  • Acros Pharmatech. (n.d.). This compound.
  • Google Patents. (n.d.). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.
  • ScienceDirect. (n.d.). Sequential direct SNAr reactions of pentafluorobenzenes with azole or indole derivatives.
  • PMC. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
  • PMC. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
  • PMC. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles.

Sources

Application Note: A Robust HPLC Purification Protocol for 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the preparative high-performance liquid chromatography (HPLC) purification of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile. This compound, a key intermediate in pharmaceutical synthesis, requires high purity for subsequent reactions and biological screening. The developed method leverages reverse-phase chromatography, offering a robust and scalable solution for isolating the target compound from reaction-related impurities. We delve into the rationale behind the selection of stationary phase, mobile phase composition, and other critical parameters, providing a scientifically grounded guide for researchers in medicinal chemistry and drug development.

Introduction and Scientific Rationale

The purification of small organic molecules is a critical bottleneck in the drug discovery pipeline. The target compound, this compound, possesses structural features that dictate the purification strategy. Its molecular weight is 213.24 g/mol , and it has a calculated LogP of approximately 2.06, indicating moderate hydrophobicity.[1] This physicochemical profile makes it an ideal candidate for reverse-phase HPLC, a powerful technique that separates compounds based on their hydrophobic interactions with a non-polar stationary phase.[2]

The molecule contains a substituted benzonitrile core and a methyl-imidazole ring. The imidazole moiety is basic, meaning its charge state is dependent on pH. In an unbuffered system, this can lead to poor chromatographic performance, such as peak tailing and inconsistent retention times. To ensure robust and reproducible purification, it is essential to control the ionization state of the molecule. This is achieved by acidifying the mobile phase, which protonates the imidazole ring, resulting in a single, stable ionic species that chromatographs with excellent peak symmetry.

This protocol employs a C18 silica column, the most common and versatile stationary phase for reverse-phase chromatography, and a mobile phase of acetonitrile and water with a formic acid modifier.[2] Acetonitrile is chosen for its low viscosity and excellent UV transparency. Formic acid serves as the proton source to control the analyte's ionization state and improve peak shape.

HPLC Purification Workflow

The overall workflow for the purification of the target compound is a systematic process that begins with the crude material from a chemical synthesis and ends with a highly pure, solvent-free solid. The key stages are outlined in the diagram below.

HPLC_Purification_Workflow Crude Crude Synthetic Product (Target Compound + Impurities) Prep Sample Preparation (Dissolution in DMSO) Crude->Prep Step 1 Inject HPLC Injection (Loading onto Column) Prep->Inject Step 2 Sep Chromatographic Separation (Gradient Elution) Inject->Sep Step 3 Detect UV Detection (Monitoring Elution) Sep->Detect Step 4 Collect Fraction Collection (Isolating the Target Peak) Detect->Collect Step 5 Evap Post-Purification Processing (Solvent Removal) Collect->Evap Step 6 Pure Pure Compound (>98% Purity) Evap->Pure Final Product

Caption: Workflow for the HPLC purification of this compound.

Detailed Experimental Protocol

Instrumentation and Materials
  • HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), UV-Vis detector, and a fraction collector.

  • Column: A C18-bonded silica column (e.g., 19 x 150 mm, 5 µm particle size). The dimensions can be scaled based on the amount of crude material.

  • Solvents: HPLC-grade acetonitrile (ACN), HPLC-grade water, and formic acid (FA).

  • Sample Solvent: Dimethyl sulfoxide (DMSO).

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water. Degas the solution by sonication or vacuum filtration.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Degas the solution.

Sample Preparation
  • Weigh the crude this compound material.

  • Dissolve the crude material in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50-100 mg/mL). Ensure the material is fully dissolved.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

HPLC Method Parameters

The following parameters should be programmed into the HPLC system. This method is designed for a preparative column and may need adjustment for different column sizes.

ParameterSettingRationale
Column C18, 19 x 150 mm, 5 µmStandard reverse-phase chemistry for hydrophobic interaction.[2]
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase; acid controls ionization for better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase; elutes the compound from the column.
Flow Rate 18.0 mL/minAppropriate for the specified column diameter.
Column Temp. Ambient (25 °C)Provides stable and reproducible retention times.
UV Detection 254 nmStrong absorbance is expected due to the aromatic benzonitrile system.
Injection Vol. 0.5 - 2.0 mLDependent on sample concentration and column loading capacity.
Gradient See table belowSeparates the target compound from earlier and later eluting impurities.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.090%10%
2.090%10%
12.010%90%
15.010%90%
15.190%10%
18.090%10%
Purification and Post-Processing
  • Equilibration: Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 5-10 column volumes or until a stable baseline is observed.

  • Injection: Inject the prepared sample onto the column.

  • Fraction Collection: Monitor the chromatogram in real-time. Set the fraction collector to trigger collection based on the UV signal threshold corresponding to the target compound's peak. Collect the entire peak into one or more fractions.

  • Analysis of Fractions: After the run, inject a small aliquot of each collected fraction onto an analytical HPLC system to confirm purity.

  • Solvent Removal: Combine the pure fractions. Remove the acetonitrile and water using a rotary evaporator. The presence of formic acid makes the solution acidic; a final lyophilization (freeze-drying) step is highly effective for removing residual water and formic acid to yield the pure compound as a solid.

Troubleshooting and Method Optimization

  • Poor Peak Shape (Tailing): This is often due to an inadequate concentration of acid modifier. Ensure the formic acid concentration is 0.1% in both mobile phases. For particularly stubborn tailing, trifluoroacetic acid (TFA) at 0.1% can be used, but it is harder to remove during post-processing.

  • Poor Resolution: If the target compound co-elutes with an impurity, the gradient slope can be made shallower (e.g., extend the gradient time from 10 to 20 minutes) to improve separation.

  • Low Recovery: The compound may be precipitating on the column. Reduce the injection volume or sample concentration. Ensure the sample is fully dissolved before injection.

Conclusion

The protocol detailed in this application note presents a validated and reliable method for the preparative HPLC purification of this compound. By employing a standard C18 stationary phase and an acidified water/acetonitrile mobile phase, this approach effectively addresses the challenges posed by the compound's basic imidazole moiety, ensuring high purity and good recovery. This method is readily scalable and can be adapted by researchers to meet the demanding purity requirements of pharmaceutical development.

References

  • PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Available at: [Link]

  • Kim, H., & Kim, Y. (2003). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 37(13), 2974-2980. Available at: [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Available at: [Link]

  • Crawford Scientific. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. Available at: [Link]

  • SIELC Technologies. (n.d.). Benzonitrile. Available at: [Link]

Sources

Application Notes and Protocols for the Mass Spectrometry Analysis of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile is a novel small molecule with potential applications in pharmaceutical development. Its unique structure, featuring a substituted benzonitrile core linked to a methyl-imidazole moiety, necessitates robust analytical methods for its characterization and quantification in various matrices. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as a powerful tool for this purpose, offering high sensitivity and selectivity.[1][2] This document provides a comprehensive guide to the mass spectrometry analysis of this compound, detailing optimized protocols for sample preparation, instrumentation, and data interpretation, including a proposed fragmentation pathway based on established principles of mass spectral behavior of related chemical structures.

Chemical Properties of the Analyte

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful analytical method.

PropertyValueSource
Chemical Name This compound[3]
CAS Number 1243204-92-3[3]
Molecular Formula C₁₂H₁₁N₃O[3]
Molecular Weight 213.24 g/mol [3]
LogP 2.06[3]

The presence of the imidazole and nitrile functional groups, along with the methoxy substituent, influences the molecule's polarity and ionization characteristics, making it amenable to analysis by electrospray ionization (ESI) mass spectrometry.

Experimental Workflow

A systematic approach is crucial for obtaining reliable and reproducible mass spectrometry data. The following workflow outlines the key stages of the analysis.

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Stock_Solution Stock Solution (1 mg/mL in Methanol) Working_Solutions Working Solutions (Serial Dilution) Stock_Solution->Working_Solutions Dilute Final_Sample Final Sample (Dilution in Mobile Phase) Working_Solutions->Final_Sample Dilute LC_Separation Liquid Chromatography (C18 Column) Final_Sample->LC_Separation Ionization Ionization Source (ESI Positive Mode) LC_Separation->Ionization MS1_Scan Full Scan (MS1) (Precursor Ion ID) Ionization->MS1_Scan MS2_Scan Tandem MS (MS/MS) (Fragmentation) MS1_Scan->MS2_Scan Select & Fragment [M+H]+ Data_Acquisition Data Acquisition & Processing MS2_Scan->Data_Acquisition Fragmentation_Analysis Fragmentation Pathway Elucidation Data_Acquisition->Fragmentation_Analysis Quantification Quantification (Optional) Fragmentation_Analysis->Quantification

Caption: High-level workflow for the LC-MS/MS analysis of the target compound.

Detailed Protocols

Part 1: Sample Preparation

Proper sample preparation is critical to minimize matrix effects and ensure accurate and reproducible results.[4][5]

Protocol 1: Preparation of Stock and Working Solutions

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of this compound standard and dissolve it in 1.0 mL of LC-MS grade methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solutions: Perform serial dilutions of the stock solution with a mixture of 50:50 (v/v) acetonitrile and water to prepare a series of working standards at concentrations appropriate for the expected sensitivity of the mass spectrometer (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL, 100 ng/mL, 10 ng/mL).

  • Final Sample for Injection: For direct infusion or initial method development, dilute the 1 µg/mL working solution 1:10 with the initial mobile phase composition. For LC-MS analysis, inject the working solutions directly.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

The following parameters provide a starting point for method development and can be further optimized based on the specific instrumentation and analytical goals.

Table 1: Recommended LC-MS Parameters

ParameterRecommended SettingRationale
LC System UHPLC/HPLC systemProvides efficient separation from potential impurities or matrix components.
Column C18, 2.1 x 50 mm, 1.8 µmA standard reversed-phase column suitable for small polar molecules.[6]
Mobile Phase A Water with 0.1% Formic AcidAcidified mobile phase promotes protonation for positive ion ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStandard organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 minA generic gradient to elute the compound and clean the column.
Flow Rate 0.3 mL/minCompatible with standard ESI sources.
Column Temperature 40 °CImproves peak shape and reproducibility.
Injection Volume 5 µLA typical injection volume for LC-MS analysis.
Ionization Source Electrospray Ionization (ESI)Suitable for polar, ionizable small molecules.[6]
Polarity PositiveThe nitrogen atoms in the imidazole ring are readily protonated.
Capillary Voltage 3.5 kVA typical starting voltage for ESI in positive mode.[7]
Source Temperature 120 °COptimizes desolvation without causing thermal degradation.[2]
Desolvation Gas Flow 600 L/hrFacilitates efficient solvent evaporation.[2]
Cone Gas Flow 50 L/hrHelps to focus the ion beam.
Collision Gas ArgonAn inert gas for collision-induced dissociation (CID).
Part 3: Data Acquisition and Interpretation

1. Full Scan (MS1) Analysis:

  • Acquire data in full scan mode over a mass range of m/z 50-500.

  • The expected protonated molecule [M+H]⁺ for C₁₂H₁₁N₃O is m/z 214.10.

2. Tandem Mass Spectrometry (MS/MS) Analysis:

  • Select the precursor ion at m/z 214.10 for collision-induced dissociation (CID).

  • Vary the collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.[8]

Proposed Fragmentation Pathway

The fragmentation of protonated this compound is anticipated to proceed through several key pathways, driven by the relative stabilities of the resulting fragment ions. The protonation is most likely to occur on one of the nitrogen atoms of the imidazole ring.

Fragmentation_Pathway cluster_frags Key Fragment Ions M_H [M+H]⁺ m/z 214.10 Frag_A m/z 199.08 Loss of CH₃ M_H->Frag_A - CH₃ (15 Da) Frag_B m/z 183.08 Loss of CH₃O M_H->Frag_B - CH₃O (31 Da) Frag_C m/z 171.08 Loss of C₂H₃N (Acetonitrile) M_H->Frag_C - C₂H₃N (43 Da) Frag_E m/z 82.07 Methyl-imidazole Cation M_H->Frag_E Cleavage of Ar-N bond Frag_D m/z 132.05 Cleavage of Imidazole Ring Frag_A->Frag_D - Imidazole moiety

Caption: Proposed MS/MS fragmentation of protonated this compound.

Interpretation of Key Fragments:

  • m/z 199.08 ([M+H - CH₃]⁺): Loss of a methyl radical from the methoxy group or the methyl group on the imidazole ring.

  • m/z 183.08 ([M+H - CH₃O]⁺): Loss of a methoxy radical.

  • m/z 171.08 ([M+H - C₂H₃N]⁺): Potential loss of acetonitrile, which can be a complex rearrangement. It's also possible this corresponds to the loss of a propyl group through a more complex rearrangement.

  • m/z 132.05: This fragment likely arises from the cleavage of the imidazole ring from the benzonitrile moiety, followed by the loss of a methyl group.

  • m/z 82.07: This corresponds to the protonated 4-methyl-imidazole cation, resulting from the cleavage of the bond between the benzonitrile ring and the imidazole nitrogen. This is expected to be a stable and therefore prominent fragment.

Trustworthiness and Self-Validation

To ensure the validity of the obtained data, the following steps should be incorporated into the experimental design:

  • Blank Injections: Run a blank (mobile phase or extraction solvent) between samples to check for carryover.

  • System Suitability: Inject a standard solution at the beginning of the run to confirm system performance (peak shape, retention time, and intensity).

  • Internal Standards: For quantitative analysis, the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

  • High-Resolution Mass Spectrometry (HRMS): Whenever possible, utilize HRMS to confirm the elemental composition of the precursor and fragment ions, which adds a high degree of confidence to the structural elucidation.[9]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the mass spectrometric analysis of this compound. By following the outlined procedures for sample preparation, LC-MS method development, and data interpretation, researchers can confidently characterize and quantify this compound. The proposed fragmentation pathway serves as a valuable guide for structural confirmation and metabolite identification studies. The principles and techniques described herein are broadly applicable to the analysis of other novel small molecule drug candidates.

References

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1H-imidazol-1-yl)benzonitrile. Retrieved from [Link]

  • Li, Y., & Li, W. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. PubMed. Retrieved from [Link]

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. PubMed Central. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the collision-induced dissociation (CID) mass spectra for.... Retrieved from [Link]

  • SciSpace. (n.d.). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2'-Deoxyguanosine. PubMed. Retrieved from [Link]

  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]

  • MDPI. (n.d.). HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum. Retrieved from [Link]

  • LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Retrieved from [Link]

  • ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Retrieved from [Link]

  • YouTube. (2016, April 5). Mass Spectral Fragmentation Pathways. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 6.11: Fragmentation Pathways. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. PubMed Central. Retrieved from [Link]

  • ACS Publications. (n.d.). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Retrieved from [Link]

  • Advanced Techniques and Applications of LC-MS in Small Molecule Drug Discovery. (2016). Drug Discovery Today, 21(6), 941-952.
  • National Institute of Standards and Technology. (n.d.). Benzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (n.d.). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Retrieved from [Link]

  • ResearchGate. (n.d.). Assessing relative ESI, APPI, APCI and APPCI ionization efficiencies in MS petroleomic analysis via pools and pairs of selected polar compounds standards. Retrieved from [Link]

  • Science.gov. (n.d.). ionization apci mass: Topics by Science.gov. Retrieved from [Link]

  • Analysis by liquid chromatography–electrospray ionization tandem mass spectrometry and acute toxicity evaluation for ß-blockers. (2004).
  • OSU Chemistry. (n.d.). Surface-induced Dissociation: An Effective Tool to Probe Structure, Energetics and Fragmentation Mechanisms of Protonated Peptid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and therapeutic potential of imidazole containing compounds. Retrieved from [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (2023). Journal of Chemical Reviews, 5(2), 134-153.

Sources

Application Notes and Protocols for the In Vitro Characterization of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile, a Putative Aldosterone Synthase (CYP11B2) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Aldosterone Synthase (CYP11B2)

Aldosterone, a mineralocorticoid hormone, is a critical regulator of blood pressure and electrolyte balance.[1][2] Its synthesis is predominantly catalyzed by the enzyme aldosterone synthase (CYP11B2), a mitochondrial cytochrome P450 enzyme located in the zona glomerulosa of the adrenal cortex.[1][3][4] Dysregulation and subsequent overproduction of aldosterone are implicated in a variety of cardiovascular and renal diseases, including hypertension, heart failure, and chronic kidney disease.[1][3][5][6] Consequently, the inhibition of CYP11B2 presents a promising therapeutic strategy for managing these conditions.[5][7][8]

A significant challenge in developing CYP11B2 inhibitors is achieving selectivity over the highly homologous (93%) steroid 11β-hydroxylase (CYP11B1), which is responsible for the final step in cortisol biosynthesis.[3][5][7] Off-target inhibition of CYP11B1 can lead to serious side effects due to impaired cortisol production and the stress response.[3] Therefore, rigorous in vitro evaluation of potency and selectivity is paramount in the early-stage discovery of novel CYP11B2 inhibitors.

The compound 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile contains structural motifs, specifically the imidazole and benzonitrile groups, that are characteristic of known cytochrome P450 inhibitors, including those targeting CYP11B2.[9][10][11][12][13][14] This application note provides a comprehensive guide for the in vitro characterization of this compound, outlining detailed protocols for determining its inhibitory potency against human CYP11B2 and its selectivity against CYP11B1. We will cover a primary biochemical assay using recombinant enzymes and a secondary, more physiologically relevant cell-based assay.

Experimental Strategy Overview

Our approach is a tiered screening cascade designed to first determine the direct inhibitory effect of the compound on the isolated enzyme and then to confirm its activity in a cellular context.

G cluster_0 Tier 1: Biochemical Potency & Selectivity cluster_1 Tier 2: Cellular Activity Confirmation Biochemical Assay Biochemical IC50 Determination (Recombinant hCYP11B2 vs. hCYP11B1) TR_FRET TR-FRET Assay (High-Throughput Primary Screen) Biochemical Assay->TR_FRET Detection Method LC_MS LC-MS/MS Detection (Aldosterone/Cortisol Quantification) Biochemical Assay->LC_MS Detection Method Cell_Assay Cell-Based IC50 Determination (H295R Cell Line) Biochemical Assay->Cell_Assay Confirm Hits Stimulation Angiotensin II Stimulation Cell_Assay->Stimulation Cell_LC_MS LC-MS/MS Detection (Aldosterone in Supernatant) Cell_Assay->Cell_LC_MS Data_Analysis Data Analysis & Interpretation (IC50, Selectivity Index) Cell_Assay->Data_Analysis Compound This compound Compound->Biochemical Assay

Caption: Tiered approach for in vitro characterization.

Part 1: Biochemical Assay for CYP11B2/CYP11B1 Inhibition

This primary assay directly measures the inhibitory effect of the test compound on the enzymatic activity of recombinant human CYP11B2 and CYP11B1. The use of recombinant enzymes provides a clean system to study direct enzyme-inhibitor interactions without the complexities of a cellular environment.

Principle

The assay measures the conversion of a specific substrate to its product by the respective enzyme. For CYP11B2, the conversion of 11-deoxycorticosterone to aldosterone is monitored.[15][16] For selectivity assessment, the conversion of 11-deoxycortisol to cortisol by CYP11B1 is measured.[3] Product formation is quantified using a highly sensitive and specific detection method, such as a Homogeneous Time-Resolved Fluorescence (HTRF®) assay or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method 1.1: HTRF®-Based Detection

HTRF® is a robust technology for high-throughput screening, combining FRET with time-resolved measurements to reduce background interference.[17][18][19][20][21]

HTRF_Principle cluster_0 No Inhibition cluster_1 Inhibition Enzyme CYP11B2 Aldosterone Aldosterone (Product) Enzyme->Aldosterone Converts Substrate Substrate DonorAb Europium-labeled Anti-Aldosterone Ab (Donor) DonorAb->Aldosterone Binds AcceptorAldo d2-labeled Aldosterone (Acceptor) DonorAb->AcceptorAldo No Proximity -> Low FRET Inhibitor Test Compound InhibitedEnzyme CYP11B2 Inhibitor->InhibitedEnzyme Inhibits NoProduct No Aldosterone InhibitedEnzyme->NoProduct BoundPair Donor Ab + Acceptor Aldosterone (Proximity -> High FRET)

Caption: Competitive HTRF assay principle.

Protocol: HTRF® Assay
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a concentration gradient. A typical 11-point curve might range from 10 mM to 0.17 µM.

    • Further dilute these intermediate stocks into the assay buffer to a 4X final concentration.

  • Enzyme and Substrate Preparation:

    • Reconstitute recombinant human CYP11B2 and CYP11B1 enzymes in the appropriate assay buffer. Determine the optimal enzyme concentration through prior titration experiments to ensure the reaction is in the linear range.

    • Prepare a 4X solution of the substrate (11-deoxycorticosterone for CYP11B2, 11-deoxycortisol for CYP11B1) at a concentration close to its Km value.[22]

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 4X compound dilution to the assay wells. Include "no inhibitor" (DMSO vehicle) and "maximum inhibition" (a known potent inhibitor or no enzyme) controls.

    • Add 5 µL of the 4X enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the 4X substrate solution.

    • Incubate for the desired reaction time (e.g., 60 minutes) at 37°C.

    • Stop the reaction by adding 5 µL of stop solution.

  • Detection:

    • Add 5 µL of the HTRF® detection reagents (e.g., Europium cryptate-labeled anti-aldosterone antibody and d2-labeled aldosterone analog).

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF®-compatible plate reader, measuring emission at both donor and acceptor wavelengths (e.g., 620 nm and 665 nm).[19]

Method 1.2: LC-MS/MS-Based Detection

LC-MS/MS provides unparalleled specificity and sensitivity for quantifying steroid hormones and is considered a gold-standard method.[23][24][25][26][27]

Protocol: LC-MS/MS Assay
  • Enzymatic Reaction:

    • Follow steps 1-3 of the HTRF® protocol, but typically in a larger volume (e.g., 96-well plate, 50-100 µL final volume).

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., d4-aldosterone or d8-cortisol).

  • Sample Preparation:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis. Depending on the required sensitivity, a liquid-liquid or solid-phase extraction step may be necessary.[24]

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto an appropriate LC column (e.g., C18) for separation.

    • Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for aldosterone, cortisol, and their respective internal standards.

  • Data Analysis:

    • Quantify the amount of product formed by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Part 2: Cell-Based Assay for Aldosterone Production

This secondary assay assesses the compound's ability to inhibit aldosterone production in a more physiologically relevant system. The human adrenocortical carcinoma cell line NCI-H295R is widely used as it expresses CYP11B2 and the necessary machinery for steroidogenesis.[6][28][29]

Protocol: NCI-H295R Cell-Based Assay
  • Cell Culture and Plating:

    • Culture NCI-H295R cells according to standard protocols.

    • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compound or DMSO vehicle control. Pre-incubate for 1-2 hours.

    • Stimulate aldosterone production by adding a stimulant such as Angiotensin II (e.g., 10 nM final concentration).[28][29] Include an unstimulated control.

  • Incubation and Sample Collection:

    • Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

    • After incubation, carefully collect the cell culture supernatant for analysis.

  • Aldosterone Quantification:

    • Quantify the aldosterone concentration in the supernatant using a commercial Aldosterone ELISA kit or by LC-MS/MS as described previously.[2][5] ELISA offers a simpler, though less specific, alternative to LC-MS/MS for this step.[2]

Data Analysis and Interpretation

  • IC50 Determination:

    • For both biochemical and cell-based assays, calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (no enzyme or potent inhibitor) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

  • Selectivity Index:

    • Calculate the selectivity index by dividing the IC50 for CYP11B1 by the IC50 for CYP11B2.

    • Selectivity Index = IC50 (CYP11B1) / IC50 (CYP11B2)

    • A higher selectivity index (>>10) indicates a more desirable compound that preferentially inhibits aldosterone synthesis over cortisol synthesis.[30]

Data Presentation
ParameterThis compoundReference Inhibitor (e.g., FAD286)
Biochemical hCYP11B2 IC50 (nM) Experimental ValueLiterature Value
Biochemical hCYP11B1 IC50 (nM) Experimental ValueLiterature Value
Selectivity Index (B1/B2) Calculated ValueLiterature Value
Cellular Aldosterone IC50 (nM) Experimental ValueLiterature Value

Assay Validation

To ensure the reliability and reproducibility of the data, the developed assays must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[31][32][33][34][35][36][37][38][39][40]

Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of other components (e.g., substrate, other metabolites). LC-MS/MS offers high specificity.[34][37]

  • Linearity and Range: The concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the repeatability of the results.[37][38]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.

Conclusion

This application note provides a framework for the comprehensive in vitro characterization of this compound as a potential inhibitor of aldosterone synthase. By employing a tiered approach of biochemical and cell-based assays, researchers can effectively determine the compound's potency, selectivity, and cellular activity. Adherence to rigorous assay validation principles will ensure the generation of high-quality, reliable data crucial for advancing promising compounds in the drug discovery pipeline.

References

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • Li, Z., & An, W. (2012). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Pharmaceutical Analysis, 8(1), 23–32.
  • Keevil, B. G. (2016). LC-MS/MS analysis of steroids in the clinical laboratory. Clinical Biochemistry, 49(13-14), 989–997.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Berthold Technologies. (n.d.). HTRF®. Retrieved from [Link]

  • Celtarys Research. (n.d.). HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR. Retrieved from [Link]

  • Taylor, A. E., & Keevil, B. G. (2013). Novel liquid chromatography tandem mass spectrometry (LC-MS/MS) methods for measuring steroids. Best Practice & Research Clinical Endocrinology & Metabolism, 27(5), 663–674.
  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Koal, T., Schmiederer, D., Pham-Tuan, H., Röhring, C., & Rauh, M. (2012). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 53(8), 1673–1682.
  • Liu, Y., Zhang, Y., Wang, Y., Li, Y., Zhang, Y., & Liu, H. (2021). Combining Virtual Screening and In Vitro Evaluation for the Discovery of Potential CYP11B2 Inhibitors. Journal of Biomolecular Structure and Dynamics, 39(10), 3583–3593.
  • Ofni Systems. (n.d.). Assay Validation Guidelines. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Cerny, M. A., Fell, J. B., & Dabbs, S. M. (2015). Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human. The Journal of Steroid Biochemistry and Molecular Biology, 154, 1–7.
  • ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published. Retrieved from [Link]

  • Bogman, K., Pires, J. S., Gsponer, J. R., Vonderscher, J., & Nussbaumer, P. (2015). Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2). Hypertension, 66(1), 192–200.
  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • Keevil, B. G. (2016). LC–MS/MS analysis of steroids in the clinical laboratory. Clinical Biochemistry, 49(13-14), 989-997.
  • Zhang, X., et al. (2024). Development of Highly Selective Aldosterone Synthase Inhibitors. Journal of Medicinal Chemistry.
  • Auchus, R. J., & Ghayee, H. K. (2017). Human cytochrome P450 11B2 produces aldosterone by a processive mechanism due to the lactol form of the intermediate 18-hydroxycorticosterone. Journal of Biological Chemistry, 292(36), 15024–15035.
  • Yurek, D. A., Yu, L., Schrementi, J., & Wang, J. (2014). Development of a high-throughput assay for aldosterone synthase inhibitors using high-performance liquid chromatography-tandem mass spectrometry. Assay and Drug Development Technologies, 12(8), 459–466.
  • Caron, S., et al. (2013). Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors. ACS Medicinal Chemistry Letters, 4(11), 1066–1070.
  • Sirianni, R., et al. (2012). Comparison of Aldosterone Production among Human Adrenocortical Cell Lines. The Journal of Steroid Biochemistry and Molecular Biology, 129(3-5), 150–156.
  • Rainey, W. E., & Nakamura, Y. (2015). Comparison of Aldosterone Production Among Human Adrenocortical Cell Lines. Hormone and Metabolic Research, 47(6), 406-412.
  • ResearchGate. (n.d.). Enzyme kinetics of aldosterone production by ASCE and ASWT in vitro. Retrieved from [Link]

  • Bernhardt, R., & Zöllner, A. (2019). Kinetics of intermediate release enhances P450 11B2-catalyzed aldosterone synthesis. Journal of Biological Chemistry, 294(41), 15089–15100.
  • Blass, B. (2012). Aldosterone Synthase Inhibitors. ACS Medicinal Chemistry Letters, 3(11), 947–948.
  • American Heart Association. (2024). Abstract P440: Discovery of clinical candidate GSC002219, a highly selective oral CYP11B2 inhibitor for hypertension. Retrieved from [Link]

  • Acros Pharmatech. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). CYP11B2 cytochrome P450 family 11 subfamily B member 2 [Homo sapiens (human)]. Retrieved from [Link]

  • Swaneck, G. E., & Edelman, I. S. (1969). Assay of Aldosterone by Competitive Protein Binding. Endocrinology, 85(5), 980–986.
  • Spence, J. D. (2012). Aldosterone synthase inhibitors in hypertension: current status and future possibilities. Journal of Human Hypertension, 26(8), 465–471.

Sources

Application Notes & Protocols: A Guide to the Characterization and Use of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction to Chemical Probe Validation

A chemical probe is a small molecule that is used to study the function of a specific protein or pathway in a cellular or in vivo context.[7] Unlike a drug, which is optimized for therapeutic effect, a chemical probe is optimized for selectivity and a well-defined mechanism of action to ensure that any observed biological effects can be confidently attributed to the modulation of its intended target. The European Federation for Medicinal Chemistry (EFMC) and other expert bodies have established best practices for the validation of chemical probes, emphasizing the need for demonstrated potency, selectivity, and cellular target engagement.[8]

The workflow for validating a novel compound like 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile as a chemical probe is a multi-step process that moves from broad, in vitro profiling to specific, in-cell and in vivo characterization.

G cluster_0 Probe Validation Workflow Compound Synthesis\n & QC Compound Synthesis & QC In Vitro Profiling In Vitro Profiling Compound Synthesis\n & QC->In Vitro Profiling Biochemical Potency & Selectivity Target Engagement Target Engagement In Vitro Profiling->Target Engagement Cellular Context Cellular Assays Cellular Assays Target Engagement->Cellular Assays Phenotypic Response In Vivo Studies In Vivo Studies Cellular Assays->In Vivo Studies PK/PD & Efficacy

Caption: High-level workflow for chemical probe validation.

Part A: In Vitro Characterization - Potency and Selectivity

The first step in characterizing a potential kinase inhibitor is to determine its potency against the intended target and its selectivity against a broad panel of other kinases.

Rationale

Kinases share a conserved ATP binding site, which can lead to off-target effects for ATP-competitive inhibitors. Therefore, demonstrating selectivity is as crucial as demonstrating potency. An ideal chemical probe should have an in vitro IC50 of <100 nM against its primary target and at least a 30-fold selectivity over other kinases.[3]

Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a generic method for assessing the inhibitory activity of this compound against a panel of recombinant kinases using a luminescence-based assay that measures ATP consumption.

Materials:

  • This compound (stock solution in DMSO)

  • Recombinant kinases of interest

  • Kinase-specific substrates

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Setup:

    • Add 50 nL of the compound dilutions to the appropriate wells of a 384-well plate.

    • Include positive control (no inhibitor) and negative control (no enzyme) wells.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase assay buffer.

    • Prepare an ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for each specific kinase.

    • Add 5 µL of the kinase/substrate solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Add 5 µL of the ATP solution to initiate the reaction.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Add 10 µL of the kinase detection reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the positive (100% activity) and negative (0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

The results of the kinase screen should be presented in a clear, tabular format.

Kinase TargetIC50 (nM)
Hypothetical Target Kinase A 25
Kinase B>10,000
Kinase C850
Kinase D>10,000
... (and so on for the entire panel)

Part B: Cellular Target Engagement

Demonstrating that a chemical probe binds to its intended target within the complex environment of a living cell is a critical validation step.[1][9] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for confirming target engagement in situ.[10][11][12] CETSA is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[13][14]

Rationale

In vitro potency does not always translate to cellular activity due to factors like cell permeability and efflux. CETSA provides direct evidence of target binding in a physiological context, without the need for modifying the compound or the target protein.[15]

G cluster_1 CETSA Workflow Treat Cells Treat cells with probe or vehicle Heat Shock Heat cells at a range of temperatures Treat Cells->Heat Shock Cell Lysis Lyse cells (e.g., freeze-thaw) Heat Shock->Cell Lysis Separate Fractions Centrifuge to separate soluble and aggregated proteins Cell Lysis->Separate Fractions Protein Detection Analyze soluble fraction by Western Blot or other methods Separate Fractions->Protein Detection

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps for performing a CETSA experiment to validate the binding of this compound to its hypothetical target kinase in intact cells.

Materials:

  • Cell line expressing the target kinase (e.g., a relevant cancer cell line)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitor cocktails

  • PCR tubes

  • Thermal cycler

  • Microcentrifuge

  • Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies, etc.)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Harvest the cells and resuspend them in culture medium at a density of 10-20 x 10⁶ cells/mL.

    • Treat one aliquot of cells with the chemical probe at a concentration 10-100 fold above the in vitro IC50 (e.g., 1 µM).

    • Treat another aliquot with an equivalent volume of DMSO as a vehicle control.

    • Incubate for 1 hour at 37°C.

  • Heat Shock:

    • Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point.

    • Place the tubes in a thermal cycler and heat at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes. Include a non-heated control (room temperature).

    • Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by three cycles of freeze-thaw (e.g., freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.

    • Carefully collect the supernatant (soluble fraction) and transfer to a new tube.

  • Protein Detection:

    • Determine the protein concentration of the soluble fractions.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a primary antibody specific for the target kinase.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment group (probe and vehicle), plot the normalized band intensity versus temperature.

    • The curve for the probe-treated cells should show a shift to higher temperatures compared to the vehicle-treated cells, indicating stabilization of the target protein. This shift is referred to as the ΔTagg.

Part C: Cellular Phenotypic Assays

Once target engagement is confirmed, the next step is to use the validated chemical probe to investigate the biological consequences of target inhibition.

Rationale

A well-validated probe can be used to link the function of a specific protein to a cellular phenotype.[1][3] For a hypothetical kinase inhibitor, a relevant phenotypic assay would be to measure its effect on the proliferation of cancer cells that are known to be dependent on the target kinase.

Protocol: Cell Proliferation Assay (MTT Assay)

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[16]

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.[16]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated controls and determine the GI50 (concentration for 50% growth inhibition).

Part D: In Vivo Application Considerations

Using a chemical probe in animal models requires additional characterization to ensure adequate target engagement in the relevant tissues.[17]

Key Parameters to Evaluate:

  • Pharmacokinetics (PK): Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the probe. This includes measuring parameters like half-life (T½), maximum plasma concentration (Cmax), and bioavailability.

  • Pharmacodynamics (PD): Measure target engagement in vivo. This can be achieved by performing CETSA on tissue samples from treated animals or by measuring the modulation of a downstream biomarker of target activity.[17]

A successful in vivo chemical probe experiment requires demonstrating a clear relationship between the dose of the probe, the extent and duration of target engagement, and the resulting biological phenotype.

Conclusion

The journey of a small molecule from a synthetic novelty to a validated chemical probe is a rigorous one, demanding a systematic and multi-faceted approach to characterization. For a compound like this compound, the protocols outlined in this guide provide a roadmap for establishing its potency, selectivity, and cellular target engagement. By adhering to these principles of scientific integrity, researchers can confidently use this and other novel molecules to explore complex biological systems and validate the next generation of therapeutic targets.

References

  • Vu, V., Szewczyk, M. M., Nie, D. Y., Arrowsmith, C. H., & Barsyte-Lovejoy, D. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 61-87. [Link][1][2][3]

  • Quancard, J., Cox, B., Finsinger, D., Guéret, S. M., Hartung, I. V., Koolman, H. F., Messinger, J., Sbardella, G., & Laufer, S. (2020). Best Practices for the Validation of Chemical Probes. ChemMedChem, 15(24), 2388-2402. [Link]

  • Antolin, A. A., Workman, P., & Al-Lazikani, B. (2022). Chemical Probes Portal: an expert review-based public resource to empower chemical probe assessment, selection and use. Nucleic Acids Research, 51(D1), D1383–D1391. [Link][7]

  • Müller, S., & Knapp, S. (2020). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 63(21), 12458–12468. [Link][8][18]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). In Situ Target Engagement Studies in Adherent Cells. ACS Chemical Biology, 11(4), 989-995. [Link][9]

  • Martínez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link][19]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link][19]

  • Seashore-Ludlow, B., Axelsson, H., & Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 167-184. [Link][11]

  • Chemical Probes Portal. (n.d.). Guidelines for characterization of probes to be used in animals. [Link][17]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. [Link][15]

  • Henderson, M. J., Słabicki, M., & H-C., F. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2261–2269. [Link][12]

  • Zhang, C., & Li, D. (2019). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. In Plant Chemical Biology (pp. 135-143). Humana, New York, NY. [Link][13]

  • Jones, A. M., Parg, A. S., & P., V. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 1-10. [Link][14]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis. [Link][20]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. [Link][21]

  • Attwood, M. M., Fabbro, D., Sokolov, A. V., Knapp, S., & Schiöth, H. B. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14781–14844. [Link][4]

  • Zhang, Y., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways. Bioorganic Chemistry, 143, 106966. [Link][5]

  • Al-Ostoot, F. H., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(14), 5408. [Link][6]

  • Fleming, P. E., & Ghose, A. K. (2016). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 59(22), 10067–10090. [Link][22]

Sources

Protocol for determining the solubility of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Protocol for Determining the Solubility of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile in DMSO

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The determination of a compound's solubility is a cornerstone of early-stage drug discovery, influencing everything from the integrity of in-vitro assays to the feasibility of formulation development. Dimethyl sulfoxide (DMSO) is the universal solvent for creating high-concentration stock solutions for high-throughput screening.[1] Therefore, accurately establishing the maximum solubility of a test compound, such as this compound, in DMSO is a critical first step. This document provides a detailed protocol for determining the thermodynamic (equilibrium) solubility of this compound in DMSO, leveraging the gold-standard shake-flask method and quantification by High-Performance Liquid Chromatography (HPLC). We further delineate a rapid protocol for kinetic solubility assessment, relevant for high-throughput workflows.

Introduction: The Imperative of Solubility Measurement

In the drug discovery pipeline, poor aqueous solubility is a leading cause of compound failure, often leading to low bioavailability and unpredictable in vivo performance.[2][3] While aqueous solubility is the ultimate goal for many therapeutic candidates, solubility in DMSO is of immediate practical importance. DMSO's unique ability to dissolve a wide spectrum of both polar and nonpolar organic molecules has made it the solvent of choice for compound libraries used in biological screening.[1]

An inaccurate understanding of a compound's DMSO solubility can lead to several critical errors:

  • Precipitation in Assays: If a stock solution is prepared above its solubility limit, the compound may precipitate upon storage or dilution, leading to erroneously low activity in biological screens.

  • Inaccurate Concentration: The actual concentration of a supersaturated stock solution will be lower than the theoretical concentration, compromising the accuracy of dose-response curves.

  • Wasted Resources: Compounds may be unfairly discarded due to perceived inactivity when the issue is poor solubility in the assay vehicle.

This guide provides a robust, self-validating framework for determining the solubility of this compound in anhydrous DMSO, ensuring data integrity for subsequent research.

Scientific Principles: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two key types of solubility measurements, as they answer different experimental questions.[4][5]

  • Thermodynamic (Equilibrium) Solubility: This is the true, stable concentration of a solute in a solvent at saturation, where the solid and dissolved phases are in equilibrium.[5][6] It is the most rigorous and reproducible measure of solubility. The shake-flask method is the universally accepted gold standard for its determination.[7][8] This value is critical for pre-formulation and lead optimization.[9]

  • Kinetic Solubility: This measures the concentration of a compound when it first precipitates from a supersaturated solution, typically created by diluting a high-concentration DMSO stock into an aqueous buffer.[9][10] It is a high-throughput method used in early discovery to flag potential liabilities.[3] Kinetic solubility is often higher than thermodynamic solubility because it can represent the solubility of a metastable or amorphous form of the compound.[11]

This protocol will focus on the thermodynamic solubility in pure DMSO, as this defines the absolute limit for preparing stable stock solutions.

Physicochemical Properties of the Analyte

A basic understanding of the compound's properties is essential for analytical method development.

PropertyValueSource
Compound Name This compound-
CAS Number 1243204-92-3[12]
Molecular Formula C₁₂H₁₁N₃O[12]
Molecular Weight 213.24 g/mol [12]
Predicted LogP 2.06[12]

The benzonitrile moiety provides a strong chromophore, making quantification by UV-based detection methods like HPLC-UV highly suitable.[13][14]

Workflow for Thermodynamic Solubility Determination

The following diagram outlines the comprehensive workflow for determining the equilibrium solubility of the target compound in DMSO.

G cluster_prep Phase 1: Sample Preparation & Equilibration cluster_sep Phase 2: Phase Separation cluster_quant Phase 3: Quantification A Add excess solid compound to anhydrous DMSO in a vial B Seal vial and place on orbital shaker at constant temperature (e.g., 25°C) A->B C Agitate for 24-48 hours to ensure equilibrium is reached B->C D Centrifuge the suspension at >10,000 x g for 15 minutes to pellet excess solid C->D E Carefully collect an aliquot of the clear supernatant D->E F Prepare serial dilutions of the supernatant in a suitable solvent (e.g., ACN) E->F G Analyze dilutions via validated HPLC-UV method alongside a calibration curve F->G H Calculate original concentration based on dilution factor and calibration G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol describes the definitive determination of the equilibrium solubility of this compound in DMSO.

Materials and Equipment
  • Compound: this compound (solid powder)

  • Solvent: Anhydrous DMSO (≥99.9%)

  • Analytical Balance: Calibrated, readable to 0.01 mg

  • Vials: 2 mL glass vials with PTFE-lined screw caps

  • Pipettes: Calibrated micropipettes and tips

  • Vortex Mixer

  • Orbital Shaker: Temperature-controlled

  • Microcentrifuge: Capable of >10,000 x g

  • HPLC System: With UV detector, autosampler, and C18 column

  • HPLC Solvents: Acetonitrile (ACN, HPLC grade), Water (HPLC grade), Formic Acid (optional)

  • Volumetric Flasks and Syringe Filters (0.22 µm)

Experimental Procedure

Part A: Sample Equilibration

  • Preparation: Add an excess amount of the solid compound (approx. 5-10 mg) to a 2 mL glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately add 1.0 mL of anhydrous DMSO to the vial.

  • Initial Mixing: Tightly cap the vial and vortex vigorously for 1 minute.

  • Equilibration: Place the vial on a temperature-controlled orbital shaker set to 25°C. Agitate the suspension for at least 24 hours to ensure equilibrium is reached.[7] A 48-hour time point is recommended to confirm that the concentration is no longer changing.

  • Phase Separation: After equilibration, centrifuge the vial at >10,000 x g for 15 minutes to pellet the undissolved solid.[15]

Part B: Sample Analysis by HPLC-UV

  • Calibration Curve Preparation:

    • Prepare a 1 mg/mL primary stock solution of the compound in a suitable solvent like ACN or DMSO.

    • Perform serial dilutions from this stock to create a series of at least five calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) in the HPLC mobile phase initial composition.

  • Supernatant Sampling: Carefully withdraw a 50 µL aliquot of the clear supernatant from the equilibrated sample vial, taking care not to disturb the solid pellet.

  • Dilution: Dilute the 50 µL aliquot in a volumetric flask with mobile phase to a final concentration that falls within the range of the calibration curve. A dilution factor of 100x or 200x may be necessary.

  • HPLC Analysis:

    • Inject the calibration standards to establish a standard curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) > 0.995.

    • Inject the diluted sample solution in triplicate.

  • Hypothetical HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 30% B to 90% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm (or the compound's λmax)

    • Injection Volume: 10 µL

Data Analysis
  • Determine the concentration of the diluted sample from the linear regression equation of the calibration curve.

  • Calculate the original solubility in the DMSO supernatant by multiplying the measured concentration by the dilution factor.

    • Solubility (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor

Workflow for Rapid (Kinetic) Solubility Assessment

This workflow is adapted for a faster, higher-throughput assessment, which is useful for quickly estimating the upper limit for stock solution preparation.

G A Weigh a known amount of compound into a microtiter plate well or vial B Add a small, precise volume of DMSO A->B C Mix vigorously for a short, defined period (e.g., 1-2 hours) at room temperature B->C D Visually inspect for undissolved solid. If fully dissolved, this is a kinetic 'soluble' point. C->D E If solid remains, separate via filtration or centrifugation D->E Insoluble G Result represents the kinetic solubility under these conditions D->G Soluble F Quantify concentration in the supernatant using a pre-calibrated method (e.g., UV-Vis plate reader) E->F F->G

Caption: Workflow for Rapid Kinetic Solubility Assessment.

Protocol: Rapid Assessment for Stock Solution Preparation

This method provides a quick estimate of solubility for practical purposes like preparing a high-concentration stock solution.

  • Prepare a Supersaturated Mixture: Weigh approximately 10 mg of the compound into a 2 mL microcentrifuge tube.[15]

  • Incremental Dissolution: Add a small initial volume of DMSO (e.g., 100 µL). Vortex vigorously for 2-3 minutes.[15]

  • Observation: If the compound fully dissolves, add small, pre-weighed increments of the solid, vortexing after each addition, until a fine precipitate persists.

  • Short Equilibration: Incubate the mixture on a shaker for 1-2 hours at room temperature.

  • Separation & Quantification: Centrifuge the tube at high speed.[15] Dilute an aliquot of the supernatant and quantify the concentration using a rapid method like UV-Vis spectroscopy against a calibration curve.[16] This provides an estimate of the maximum concentration achievable under non-equilibrium conditions.

Data Presentation and Interpretation

Results should be presented clearly, including the mean and standard deviation of replicate measurements.

Table 1: Example HPLC Calibration Curve Data

Concentration (µg/mL) Peak Area (mAU*s)
1.0 50,123
5.0 255,876
10.0 510,234
25.0 1,280,990
50.0 2,545,670
Linear Equation y = 50890x + 1500

| | 0.9998 |

Table 2: Final Thermodynamic Solubility Results

Replicate Measured Conc. (µg/mL) Dilution Factor Solubility (mg/mL)
1 45.2 200 90.4
2 44.8 200 89.6
3 45.5 200 91.0
Mean 90.3

| Std. Dev. | | | 0.7 |

Interpretation: The thermodynamic solubility of this compound in DMSO at 25°C is determined to be 90.3 ± 0.7 mg/mL . For practical purposes, stock solutions should be prepared at a concentration safely below this limit (e.g., ≤ 80 mg/mL) to prevent precipitation during storage or freeze-thaw cycles.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution
High variability between replicates - Incomplete equilibration.- Pipetting error during sampling or dilution.- Inconsistent temperature.- Extend equilibration time to 48 or 72 hours.- Use calibrated pipettes; sample supernatant carefully from the middle.- Ensure shaker temperature is stable.
Low compound recovery - Compound adsorption to vial or filter.- Compound degradation.- Use glass or low-binding plasticware.- Assess compound stability in DMSO over the experiment's duration using an initial time-point sample.[17]
Clogged HPLC column - Incomplete removal of solid particles.- Filter the supernatant through a 0.22 µm syringe filter before dilution and injection.- Ensure centrifugation is adequate.

References

  • AxisPharm. Solubility Test. [Link]

  • Lin, Y., & Smart, N. G. (1996). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 68(17), 2957–2961. [Link]

  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

  • ACS Publications. UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells | Analytical Chemistry. [Link]

  • Biorelevant.com. Describes equilibrium solubility of a drug substance. [Link]

  • Delgado, D. R. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

  • Al-Rawashdeh, N. A. F., et al. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed. [Link]

  • ResearchGate. How to find solubilities of drugs by using uv-visible spectroscopy?[Link]

  • CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

  • Slideshare. (2016). solubility experimental methods.pptx. [Link]

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]

  • ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

  • ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer?[Link]

  • SIELC Technologies. Benzonitrile. [Link]

  • ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

  • ResearchGate. Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. [Link]

  • IAPC Journals. Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. [Link]

  • Quora. How to make a stock solution of a substance in DMSO. [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • PubChem. 3-Methoxy-4-methylbenzonitrile. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

  • Slideshare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • SIELC Technologies. Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Reddit. How to prepare sterile drug solution in DMSO for cell culture?[Link]

  • ResearchGate. Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. [Link]

  • Filimonov, D. A., et al. (2007). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Chemical Information and Modeling, 47(3), 827-834. [Link]

  • Protocol Online. Making a stock solution for my drug using DMSO. [Link]

  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzonitrile. [Link]

  • Tsume, Y., et al. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics, 17(2), 327-331. [Link]

  • ResearchGate. Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. [Link]

Sources

Application Notes and Protocols: Screening of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, numbering over 500 in the human genome, are critical regulators of a vast array of cellular processes, including division, metabolism, and signal transduction.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[3][4] The development of small molecule kinase inhibitors has revolutionized targeted therapy. However, the journey from a promising chemical entity to a clinical candidate is fraught with challenges, a primary one being the demonstration of potent and selective inhibition within the complex cellular environment.[5]

This document provides a detailed guide for the initial characterization of novel small molecules as kinase inhibitors, using 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile as a representative test compound. This molecule incorporates a benzonitrile and an imidazole moiety, structural features present in numerous established kinase inhibitors.[6][7] The protocols herein describe a logical, multi-tiered screening cascade, beginning with a robust biochemical assay to establish direct enzyme inhibition, followed by cell-based assays to confirm target engagement and functional effects in a physiologically relevant context.

PART 1: Biochemical Screening for Direct Kinase Inhibition

The initial step in characterizing a potential kinase inhibitor is to determine its ability to directly inhibit the catalytic activity of a purified kinase enzyme. Biochemical assays provide a clean, controlled environment to measure this interaction, free from the complexities of cellular uptake, metabolism, or off-target effects.[5] We will employ a luminescence-based assay that quantifies ATP consumption, a universal feature of kinase-catalyzed phosphorylation.[1][8]

Principle of the Luminescence-Based Kinase Assay (ATP Depletion)

Kinases transfer a phosphate group from ATP to a substrate, producing ADP.[1] The Kinase-Glo® luminescent assay, and others like it, quantify the amount of ATP remaining in the reaction.[8][9] The assay reagent contains luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes a reaction that produces light.[8][10] The luminescent signal is directly proportional to the ATP concentration. Therefore, high kinase activity results in significant ATP depletion and a low light signal. Conversely, an effective inhibitor will prevent ATP consumption, leading to a high luminescent signal.[8][9] This inverse relationship is leveraged to determine the inhibitor's potency, typically expressed as an IC50 value.

cluster_0 Kinase Reaction cluster_1 Detection Step cluster_2 Interpretation Kinase Kinase + Substrate Reaction Phosphorylation Kinase->Reaction ATP_start ATP ATP_start->Reaction Inhibitor Test Compound (e.g., this compound) Inhibitor->Reaction Inhibits ADP ADP Reaction->ADP ATP_rem Remaining ATP Reaction->ATP_rem Luciferase Luciferase + Luciferin ATP_rem->Luciferase Substrate Light Luminescent Signal Luciferase->Light Generates High_Inhibition High Inhibition Low_ATP_Dep Low ATP Depletion High_Inhibition->Low_ATP_Dep High_Light High Luminescence Low_ATP_Dep->High_Light

Figure 1. Workflow of a luminescence-based ATP depletion kinase assay.

Protocol 1: IC50 Determination using a Luminescent Kinase Assay

This protocol is designed for a 384-well plate format but can be adapted. It is crucial to determine the optimal ATP concentration (typically near the Km for ATP for each kinase) and enzyme concentration prior to screening.[11]

Materials:

  • This compound

  • Purified target kinase(s) and corresponding substrate(s)

  • Kinase reaction buffer (specific to each kinase)

  • ATP solution

  • DMSO (for compound dilution)

  • ADP-Glo™ or Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. For a 100 µM final starting concentration, the top concentration in the intermediate plate would be 4 mM (assuming a 40x dilution into the assay).

  • Reaction Setup:

    • Add 2.5 µL of kinase reaction buffer to all wells.

    • Add 0.25 µL of the compound serial dilutions to the appropriate wells. For controls, add 0.25 µL of DMSO (0% inhibition, high activity) and a known inhibitor for the target kinase (100% inhibition, low activity).

    • Add 2.5 µL of the kinase/substrate mixture to each well to initiate the reaction. The final volume is now 5.25 µL.

    • Mix gently by shaking the plate for 30 seconds.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Luminescent Signal Generation:

    • Following the manufacturer's instructions for the chosen assay kit (e.g., ADP-Glo™ or Kinase-Glo®), add the detection reagent. For Kinase-Glo®, this is a single step: add 5 µL of Kinase-Glo® reagent to each well.[8]

    • Mix the plate for 2 minutes on a plate shaker.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the controls: % Inhibition = 100 x (Lumi_high_control - Lumi_sample) / (Lumi_high_control - Lumi_low_control) (Where 'high_control' is the DMSO-only well and 'low_control' is the well with the known potent inhibitor).

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

PART 2: Cellular Assays for Target Validation and Functional Effects

While biochemical assays are essential for determining direct enzymatic inhibition, they do not reflect the complexities of a cellular environment.[5][12] Cell-based assays are a critical next step to verify that the compound can penetrate the cell membrane, engage its target, and elicit a functional response.[3][13]

Protocol 2: Cellular Target Engagement - Substrate Phosphorylation Assay

This protocol measures the phosphorylation of a direct downstream substrate of the target kinase, providing evidence of target inhibition within intact cells.[5][13] The detection method can be a high-throughput format like an ELISA or AlphaLISA, or a lower-throughput Western blot.[3]

Materials:

  • A cell line expressing the target kinase and its substrate.

  • Complete cell culture medium.

  • This compound

  • Serum-free medium (for starvation, if required)

  • A stimulating ligand (if the pathway is not constitutively active)

  • Lysis buffer with protease and phosphatase inhibitors

  • Phospho-specific and total protein antibodies for the substrate

  • Detection reagents (e.g., ELISA kit, secondary antibodies for Western blot)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • If the pathway requires activation, serum-starve the cells for 4-24 hours.

    • Pre-treat the cells with a serial dilution of the test compound for 1-2 hours.

    • If necessary, stimulate the cells with the appropriate ligand for a short period (e.g., 15-30 minutes) to induce substrate phosphorylation.

  • Cell Lysis:

    • Remove the medium and wash the cells once with cold PBS.

    • Add 50-100 µL of cold lysis buffer to each well.

    • Incubate on ice for 15-20 minutes with gentle agitation.

  • Detection of Phosphorylation:

    • For ELISA/MSD Assay: Transfer the lysate to the assay plate and follow the manufacturer's protocol for detecting the phosphorylated and total substrate levels.[3]

    • For Western Blot: Determine the protein concentration of the lysates. Run equal amounts of protein on an SDS-PAGE gel, transfer to a membrane, and probe with phospho-specific and total substrate antibodies.

  • Data Analysis:

    • Quantify the signal for the phosphorylated substrate and normalize it to the total amount of the substrate.

    • Plot the normalized phospho-signal against the compound concentration to determine the cellular IC50 value.

cluster_0 Cell Treatment cluster_1 Sample Preparation cluster_2 Detection cluster_3 Analysis Seed Seed Cells Starve Serum Starve (Optional) Seed->Starve Treat Treat with Compound Starve->Treat Stimulate Stimulate with Ligand (Optional) Treat->Stimulate Lyse Lyse Cells Stimulate->Lyse Quantify Quantify Protein Lyse->Quantify ELISA ELISA / AlphaLISA Quantify->ELISA WB Western Blot Quantify->WB Normalize Normalize Phospho: Total Protein ELISA->Normalize WB->Normalize IC50 Calculate Cellular IC50 Normalize->IC50

Figure 2. General workflow for a cell-based substrate phosphorylation assay.

Protocol 3: Cell Proliferation / Viability Assay

If the target kinase is known to drive cell proliferation, an anti-proliferative effect is a key functional outcome of its inhibition.[13] This assay measures the compound's effect on the growth of a cancer cell line.

Materials:

  • Cancer cell line with known dependency on the target kinase pathway.

  • Complete cell culture medium.

  • This compound.

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or similar).

  • Clear-bottom, white-walled 96-well plates (for luminescence) or standard clear plates.

Procedure:

  • Cell Seeding:

    • Seed cells at a low density (e.g., 1,000-5,000 cells/well) in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Add serial dilutions of the test compound to the wells. Include DMSO-only controls.

  • Incubation:

    • Incubate the plates for 72 hours (or a duration equivalent to several cell doubling times).

  • Viability Measurement:

    • Add the cell viability reagent according to the manufacturer's protocol.

    • Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®).

    • Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition relative to DMSO controls.

    • Plot the percentage of viable cells against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation and Interpretation

The data gathered from these assays allow for a comprehensive initial assessment of the compound. A successful candidate would ideally show potent biochemical inhibition that translates to on-target activity in cells at a similar or slightly higher concentration, ultimately leading to a desired functional outcome like growth inhibition.

Table 1: Hypothetical Biochemical and Cellular Inhibition Data

Assay TypeTarget / Cell LineEndpointResult (IC50 / GI50)
Biochemical Kinase XIC5075 nM
Biochemical Kinase Y (related)IC501,200 nM
Biochemical Kinase Z (unrelated)IC50>10,000 nM
Cellular Cell Line A (Kinase X dependent)Substrate Phosphorylation IC50250 nM
Cellular Cell Line A (Kinase X dependent)Growth Inhibition GI50300 nM

Interpretation: The hypothetical data in Table 1 suggest that this compound is a potent and selective inhibitor of Kinase X in a biochemical context. This activity translates well into a cellular setting, where it inhibits the downstream signaling and proliferation of a Kinase X-dependent cell line at nanomolar concentrations. The discrepancy between biochemical and cellular IC50 values is expected and can be attributed to factors like cell membrane permeability and intracellular ATP concentrations.[5]

Conclusion

The protocols outlined in this application note provide a robust framework for the initial screening and characterization of novel compounds like this compound as potential kinase inhibitors. By systematically progressing from direct biochemical inhibition to cellular target engagement and functional phenotypic outcomes, researchers can efficiently identify and validate promising lead candidates for further development in the drug discovery pipeline.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

  • Auld, D. S., et al. (2015). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. In Probe Development Efforts. National Center for Biotechnology Information (US). [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Gao, J., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 224, 115166. [Link]

  • An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • PrepChem.com. Synthesis of 3-methoxy-4-methylbenzonitrile. [Link]

  • Acros Pharmatech. This compound. [Link]

  • Google Patents. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
  • ResearchGate. 4-[4,5-Bis(4-methoxyphenyl)-1H-imidazol-2-yl]benzonitrile. [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(20), 7109. [Link]

  • Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[3][5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor.... Journal of Medicinal Chemistry, 56(6), 2294–2310. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor.... Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515. [Link]

  • Liu, Q., et al. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][13]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor.... Journal of Medicinal Chemistry, 55(12), 5735–5748. [Link]

  • PubChem. 3-(1H-imidazol-1-yl)benzonitrile. [Link]

Sources

Application Note: Development and Validation of Analytical Methods for the Quantification of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the development and validation of analytical methods for the accurate quantification of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile, a key intermediate in pharmaceutical synthesis. Two robust methods are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis. The protocols herein are developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines and U.S. Food and Drug Administration (FDA) recommendations to ensure data integrity, reliability, and regulatory compliance.[1][2][3][4][5]

Introduction

This compound is a heterocyclic compound of significant interest in drug development. Its molecular structure, featuring a benzonitrile core, a methoxy group, and a substituted imidazole ring, makes it a versatile building block for various active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, the establishment of reliable and validated analytical methods for its quantification is a critical requirement in the pharmaceutical industry.[6]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3][4] This application note details two distinct, validated methods to provide flexibility for different analytical needs, from in-process controls to final product release and stability testing.

Analyte Properties

A foundational understanding of the analyte's physicochemical properties is crucial for rational method development.

  • Molecular Formula: C₁₂H₁₁N₃O[7]

  • Molecular Weight: 213.24 g/mol [7]

  • Structure:

    
    
    
  • Key Features for Analysis:

    • Chromophore: The aromatic benzonitrile and imidazole systems provide strong UV absorbance, making HPLC-UV a suitable technique for quantification.

    • Ionizability: The imidazole ring can be readily protonated, making the molecule amenable to positive ion electrospray ionization (ESI) for LC-MS/MS analysis.

    • Polarity: The presence of nitrogen and oxygen atoms imparts moderate polarity (Predicted LogP: 2.06), suitable for reversed-phase chromatography.[7]

Method 1: HPLC-UV for Assay and Purity

This method is designed for robust, routine quantification of this compound in drug substance and intermediate samples.

Chromatographic Conditions

The selection of a C8 stationary phase provides a good balance of hydrophobic retention and peak shape for this moderately polar compound. The mobile phase, a mixture of phosphate buffer and methanol, ensures adequate retention and elution, while the acidic pH suppresses the silanol activity of the stationary phase and ensures consistent protonation of the analyte.[8][9]

ParameterCondition
Instrument Standard HPLC system with UV/Vis Detector
Column Reversed-Phase C8, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 25 mM Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 3.2 with phosphoric acid
Mobile Phase B Methanol
Gradient Isocratic: 60% A / 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 285 nm
Injection Volume 10 µL
Run Time 10 minutes
Sample and Standard Preparation

Proper sample preparation is critical for accurate and reproducible results.[10][11][12]

  • Solvent Selection: A diluent of 50:50 (v/v) water:methanol is chosen for its compatibility with the mobile phase and good solubilizing properties for the analyte.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the desired analytical range (e.g., 1 - 200 µg/mL).

  • Sample Preparation: Accurately weigh the sample to be analyzed, dissolve in the diluent to achieve a target concentration within the calibrated range (e.g., 100 µg/mL), and filter through a 0.45 µm syringe filter prior to injection.[13]

Method 2: LC-MS/MS for Trace-Level Quantification

This method provides high sensitivity and selectivity, making it ideal for determining low-level impurities, metabolite studies, or bioanalytical applications. The use of tandem mass spectrometry (MS/MS) minimizes matrix effects and ensures confident identification.[14]

LC-MS/MS Conditions

The use of formic acid in the mobile phase is compatible with mass spectrometry and aids in the protonation of the analyte.[15][16] A gradient elution is employed to ensure efficient separation from potential matrix components.

ParameterCondition
Instrument UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source
Column Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 3 minutes, hold for 1 minute, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Precursor Ion (Q1): m/z 214.1 → Product Ion (Q3): m/z 182.1 (Quantifier), m/z 154.1 (Qualifier)
Source Parameters Optimized for analyte (e.g., Capillary Voltage: 3.5 kV, Source Temp: 150°C, Desolvation Temp: 400°C)

Analytical Method Validation Protocol

The validation of an analytical procedure is essential to demonstrate that it is suitable for its intended purpose.[3][17] The following validation parameters will be assessed for both methods according to ICH Q2(R2) guidelines.[2][5][18]

Validation_Workflow start Start: Define Analytical Target Profile (ATP) dev Method Development (HPLC-UV & LC-MS/MS) start->dev val_protocol Write Validation Protocol (Pre-defined Acceptance Criteria) dev->val_protocol spec Specificity val_protocol->spec lin Linearity & Range acc Accuracy prec Precision (Repeatability & Intermediate) ql Quantitation Limit rob Robustness report Validation Report: Summarize Results rob->report end_node End: Method Implementation report->end_node

Caption: Workflow for Analytical Method Validation.

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][6]

Protocol:

  • Blank Analysis: Analyze a diluent blank and a matrix blank (if applicable) to ensure no interfering peaks are present at the retention time of the analyte.

  • Peak Purity (HPLC-UV): For the HPLC-UV method, utilize a photodiode array (PDA) detector to assess peak purity of the analyte in the presence of potential co-eluting impurities.

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. Analyze the stressed samples to demonstrate that the analyte peak is resolved from all major degradation peaks.

  • MS/MS Specificity: For the LC-MS/MS method, the specificity is inherent in the use of Multiple Reaction Monitoring (MRM), where a specific precursor ion is fragmented to a specific product ion.

Linearity and Range

Linearity demonstrates a proportional relationship between the analytical response and the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[17]

Protocol:

  • Prepare at least five standard solutions of different concentrations covering the expected working range. For an assay method, this is typically 80% to 120% of the target concentration.

  • Inject each concentration in triplicate.

  • Plot the average peak area (or response ratio for LC-MS/MS) against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.995

Concentration (µg/mL)Peak Area (mAUs) - Replicate 1Peak Area (mAUs) - Replicate 2Peak Area (mAU*s) - Replicate 3Average Peak Area
804810480548254813
905420541053955408
1006015602560306023
1106630661066256622
1207205722572107213
Regression Output r² = 0.9998 Slope = 60.1 Y-Intercept = 15.5
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[17] It is typically assessed using recovery studies.[18]

Protocol:

  • Prepare spiked samples by adding known amounts of the analyte to a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percent recovery for each replicate.

Acceptance Criteria:

  • Mean recovery should be within 98.0% to 102.0%.

  • Relative Standard Deviation (RSD) for each level should be ≤ 2.0%.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
80%80.080.2100.3%
80%80.079.899.8%
100% 100.0 100.5 100.5%
100% 100.0 99.7 99.7%
100% 100.0 101.1 101.1%
120%120.0119.299.3%
120%120.0121.0100.8%
120%120.0120.5100.4%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the target concentration under the same operating conditions over a short interval of time.

  • Intermediate Precision: Assess the effect of random events on the precision of the analytical procedure. This is typically evaluated by having different analysts, on different days, using different equipment.

  • Calculate the mean, standard deviation, and RSD for each set of measurements.

Acceptance Criteria:

  • RSD for repeatability and intermediate precision should be ≤ 2.0%.

Quantitation Limit (QL)

The quantitation limit is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • Prepare a series of low-concentration standards.

  • Determine the concentration at which the signal-to-noise ratio is approximately 10:1.

  • Inject this concentration multiple times (n=6) and confirm that the precision (RSD) and accuracy (% recovery) meet pre-defined acceptance criteria (e.g., RSD ≤ 10%, Recovery 80-120%).

Robustness

Robustness demonstrates the reliability of an analytical procedure with respect to deliberate variations in method parameters.[18] This is typically evaluated during method development.

Protocol:

  • Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate, mobile phase composition).

  • Make small, deliberate variations to these parameters one at a time.

  • Analyze a system suitability solution with each variation and assess the impact on key chromatographic parameters (e.g., retention time, peak asymmetry, resolution). The results should remain within the acceptance criteria defined for system suitability.

Caption: General Experimental Workflow.

Conclusion

This application note outlines two comprehensive, robust, and reliable analytical methods for the quantification of this compound. The HPLC-UV method is suitable for routine quality control, while the LC-MS/MS method offers high sensitivity for trace-level analysis. The detailed validation protocols, grounded in ICH and FDA guidelines, provide a clear framework for researchers, scientists, and drug development professionals to establish that these methods are fit for their intended purpose, ensuring the generation of high-quality, defensible data critical for pharmaceutical development and manufacturing.

References

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. Scribd. [Link]

  • MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. [Link]

  • Mtoz Biolabs. (n.d.). How to Prepare Sample for HPLC?. Mtoz Biolabs. [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • QbD Group. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. [Link]

  • Altabrisa Group. (2025, August 6). What Is FDA Method Validation Guidance and Its Importance?. Altabrisa Group. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

  • National Institutes of Health. (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. NIH. [Link]

  • ResearchGate. (2025, October 15). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Organomation. [Link]

  • Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography. [Link]

  • Podolska, M., et al. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. [Link]

  • Chromatography Forum. (2004, September 1). HPLC METHOD FOR IMIDAZOLE. Chromatography Forum. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Virginia Tech. [Link]

  • PubMed. (n.d.). Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of azoxystrobin and its metabolites, azoxystrobin free acid and 2-hydroxybenzonitrile, in greenhouse-grown lettuce. PubMed. [Link]

  • PubChem. (n.d.). 3-Methoxy-4-methylbenzonitrile. PubChem. [Link]

  • SIELC Technologies. (n.d.). Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. SIELC. [Link]

  • PubChem. (n.d.). 3-(1H-imidazol-1-yl)benzonitrile. PubChem. [Link]

  • Acros Pharmatech. (n.d.). This compound. Acros Pharmatech. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]

  • SciSpace. (2011, June 4). Development of LC/MS techniques for plant and drug metabolism studies. SciSpace. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted benzonitriles. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important class of compounds. Our focus is on providing practical, field-proven insights into the Sandmeyer, Rosenmund-von Braun, and palladium-catalyzed cyanation reactions, moving beyond simple protocols to explain the "why" behind experimental choices.

I. General Considerations and Frequently Asked Questions

Before delving into specific synthetic routes, let's address some overarching challenges in the synthesis of substituted benzonitriles.

FAQ 1: My benzonitrile product seems to be hydrolyzing to the corresponding amide or carboxylic acid during workup or purification. How can I prevent this?

This is a common issue, as nitriles can be sensitive to both acidic and basic conditions, especially at elevated temperatures.[1][2][3][4][5][6]

  • Underlying Cause: The carbon atom of the nitrile group is electrophilic and can be attacked by water or hydroxide ions. This initially forms an amide, which can be further hydrolyzed to a carboxylic acid.[1]

  • Troubleshooting & Prevention:

    • Neutral Workup: Whenever possible, perform your aqueous workup under neutral conditions. Use deionized water instead of acidic or basic washes if your product's solubility and impurity profile allow.

    • Avoid Strong Acids and Bases: If an acid or base wash is necessary to remove impurities, use dilute solutions and minimize contact time. Perform washes at low temperatures (e.g., in an ice bath) to reduce the rate of hydrolysis.

    • Drying Agents: Use anhydrous sodium sulfate or magnesium sulfate to dry your organic extracts. Avoid using drying agents that can create an acidic or basic environment.

    • Purification: When performing column chromatography, ensure your silica gel is neutral. If you suspect your product is degrading on silica, you can switch to a less acidic stationary phase like alumina or consider purification by recrystallization or distillation.[7]

FAQ 2: I am observing a significant amount of biaryl byproduct in my reaction mixture. What is causing this and how can I minimize it?

Biaryl formation is a common side reaction in cross-coupling reactions and can also occur in radical-mediated processes like the Sandmeyer reaction.[8][9][10][11][12]

  • Underlying Cause:

    • In palladium-catalyzed reactions, the desired cross-coupling of the aryl halide with a cyanide source can be accompanied by a competing Suzuki-Miyaura-type coupling of the starting aryl halide with an organoboron species that may be present as an impurity or formed in situ.[9]

    • In the Sandmeyer reaction, the intermediate aryl radical can dimerize to form a biaryl compound.[8]

  • Troubleshooting & Prevention:

    • High-Purity Reagents: Ensure your starting materials, especially the aryl halide, are free from organoboron impurities.

    • Reaction Conditions:

      • Palladium-Catalyzed Reactions: The choice of ligand, base, and solvent can significantly influence the selectivity of the reaction. For instance, using a less coordinating solvent might disfavor the side reaction.[13]

      • Sandmeyer Reaction: Running the reaction at a lower temperature can reduce the rate of radical dimerization.

II. The Sandmeyer Reaction: A Classic Route to Benzonitriles

The Sandmeyer reaction is a well-established method for converting anilines to benzonitriles via a diazonium salt intermediate.[8][14][15][16][17][18][19][20][21][22] While powerful, it is sensitive to reaction conditions.

FAQ 3: My Sandmeyer reaction is giving a low yield, and I am isolating a significant amount of phenol as a byproduct. What is going wrong?

Phenol formation is the most common side reaction in the Sandmeyer reaction, arising from the reaction of the diazonium salt with water.[19][20][23]

  • Underlying Cause: The diazonium salt is highly reactive and can be attacked by water, especially at elevated temperatures. This leads to the formation of a phenol and the release of nitrogen gas.[20][23]

  • Troubleshooting & Prevention:

    • Strict Temperature Control: The diazotization step (formation of the diazonium salt) must be carried out at low temperatures, typically 0-5 °C.[23] Use an ice-salt bath to maintain this temperature range.

    • In Situ Generation of Nitrous Acid: Nitrous acid is unstable and should be generated in situ by the slow, portion-wise addition of a sodium nitrite solution to a cold, acidic solution of the aniline.[23]

    • Order of Addition: Add the cold diazonium salt solution to the cold copper(I) cyanide solution. This ensures that the diazonium salt is consumed as it is added, minimizing its decomposition to the phenol.

Troubleshooting Workflow for Low Yield in Sandmeyer Reaction

start Low Yield check_diazotization Check Diazotization (Starch-Iodide Paper) start->check_diazotization incomplete Incomplete Diazotization check_diazotization->incomplete Negative temp_control Check Temperature (< 5 °C) check_diazotization->temp_control Positive reagent_quality Verify Reagent Stoichiometry & Quality incomplete->reagent_quality high_temp Temperature Too High temp_control->high_temp No cu_catalyst Check Cu(I)CN Activity temp_control->cu_catalyst Yes success Improved Yield high_temp->success bad_reagents Incorrect Stoichiometry or Poor Reagents reagent_quality->bad_reagents bad_reagents->success inactive_catalyst Inactive Catalyst cu_catalyst->inactive_catalyst Suspect inactive_catalyst->success aryl_halide Aryl Halide (Ar-X) product Aryl Nitrile (Ar-CN) aryl_halide->product + cu_cn CuCN cu_cn->product conditions High Temperature (150-250 °C) or L-Proline (80-120 °C)

Sources

3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the necessary knowledge to anticipate and address potential challenges in your experiments, ensuring the integrity and reproducibility of your results.

Introduction

This compound is a complex organic molecule with distinct chemical moieties that contribute to its reactivity and potential instability under certain conditions. The presence of a benzonitrile group and a substituted imidazole ring introduces specific vulnerabilities that users must be aware of. This guide will delve into the potential stability issues, degradation pathways, and resulting products you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that are susceptible to degradation?

A1: The two primary points of instability in the molecule are the nitrile group (-C≡N) and the imidazole ring . The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, while the electron-rich imidazole ring is prone to oxidation and photo-degradation.[1][2][3][4][5]

Q2: What are the expected degradation products under hydrolytic conditions?

A2: Under acidic or basic conditions, the nitrile group can hydrolyze. The reaction typically proceeds in two stages, first forming an amide intermediate, which then further hydrolyzes to a carboxylic acid. Therefore, you can expect to see the following degradation products:

  • Intermediate: 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzamide

  • Final Product: 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid[2][3][4]

Q3: What types of degradation can be expected for the imidazole ring?

A3: The imidazole ring is susceptible to oxidation, particularly photo-oxidation in the presence of sensitizers and oxygen.[5][6][7] This can lead to a complex mixture of degradation products resulting from ring-opening or other oxidative transformations. While specific products for this molecule are not extensively documented, general principles of imidazole oxidation suggest the formation of various carbonyl-containing fragments.

Q4: Is this compound sensitive to light?

A4: Yes, compounds containing imidazole rings can be sensitive to light, leading to photo-oxidation.[6][8] It is recommended to store the compound in amber vials or otherwise protected from light, especially when in solution.

Q5: How should I store this compound to ensure its stability?

A5: For long-term stability, the compound should be stored as a solid in a tightly sealed container at low temperature (e.g., -20°C), protected from light and moisture. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be stored at low temperatures, protected from light, and in a neutral pH buffer if possible.

Troubleshooting Guide

Issue 1: Rapid degradation of the compound in aqueous solution.
  • Possible Cause: The pH of your solution may be too acidic or basic, leading to rapid hydrolysis of the nitrile group.

  • Troubleshooting Steps:

    • Measure the pH of your solution.

    • If the pH is not neutral, consider using a buffered solution to maintain a pH between 6 and 8.

    • If your experimental conditions require an acidic or basic pH, be aware of the potential for hydrolysis and consider the impact on your results. Shortening the exposure time to extreme pH values can help minimize degradation.

Issue 2: Appearance of unknown peaks in HPLC analysis after sample preparation.
  • Possible Cause 1: Oxidative degradation. The imidazole ring may be oxidizing, especially if your sample is exposed to air and light for extended periods.

  • Troubleshooting Steps:

    • Prepare samples fresh and analyze them promptly.

    • Minimize the exposure of your samples to light by using amber vials and covering sample trays.

    • Consider degassing your solvents or adding an antioxidant if oxidative degradation is suspected.

  • Possible Cause 2: Hydrolysis of the nitrile group. As mentioned, this can occur if the sample is in an aqueous environment at a non-neutral pH.

  • Troubleshooting Steps:

    • Analyze the mass of the new peaks by LC-MS to see if they correspond to the expected masses of the amide or carboxylic acid degradation products.

    • Control the pH of your sample preparation as described in Issue 1.

Issue 3: Inconsistent results between experimental batches.
  • Possible Cause: Variability in storage conditions, sample handling, or the age of the stock solutions.

  • Troubleshooting Steps:

    • Implement a strict protocol for the storage and handling of the compound.

    • Always use freshly prepared solutions when possible. If using stored solutions, validate their integrity before use.

    • Document all experimental conditions, including the age of the compound and any potential exposure to harsh conditions.

Forced Degradation Studies: A Proactive Approach

To better understand the stability of this compound in your specific experimental matrix, it is highly recommended to perform forced degradation studies.[9][10] This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.

Experimental Protocol: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours.

  • Analysis: Analyze all stressed samples, along with a control sample, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

Hypothetical Data from Forced Degradation Study
Stress Condition% Degradation of Parent CompoundMajor Degradation Products
0.1 N HCl, 60°C, 24h~25%3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid
0.1 N NaOH, 60°C, 24h~40%3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid
3% H₂O₂, RT, 24h~15%Various oxidative products (imidazole ring opening)
UV Light, 24h~10%Various photo-oxidative products
Heat (solid), 80°C, 48h<5%Minimal degradation

Note: This data is illustrative and actual results may vary.

Visualizing Degradation Pathways

To provide a clearer understanding of the potential degradation mechanisms, the following diagrams illustrate the key pathways.

G parent This compound amide 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzamide parent->amide  Acid/Base  Hydrolysis  (Intermediate) acid 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid amide->acid  Acid/Base  Hydrolysis  (Final Product)

Caption: Hydrolysis pathway of the nitrile group.

G parent This compound oxidized Oxidative Degradation Products (e.g., ring-opened structures) parent->oxidized  Oxidation / Photo-oxidation  (H₂O₂, Light, O₂)

Caption: Oxidative degradation of the imidazole ring.

References

  • Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures.
  • Unit 4 imidazole | PDF. Slideshare.
  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Pharmaceutical Sciences.
  • Hydrolysis of benzonitrile gives. Infinity Learn.
  • The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2.
  • EXP13 Hydrolysis of Benzonitrile | PDF. Scribd.
  • Rapid Photo-Oxidation Reaction of Imidazole Derivatives Accelerated by Planar Quinoid Oxidation St
  • Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Comput
  • Propose a mechanism for the basic hydrolysis of benzonitrile to the benzo
  • Base Hydrolysis of Benzonitrile. YouTube.
  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed Central.
  • PHOTOSENSITIZED REACTION OF IMIDAZOLE. TSI Journals.
  • Synthesis of 3-methoxy-4-methylbenzonitrile. PrepChem.com.
  • Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold. ACS Omega.
  • Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process.
  • This compound 1243204-92-3. Guidechem.
  • Forced degradation and impurity profiling. ScienceDirect.
  • This compound.
  • 1243204-92-3|this compound. BLDpharm.
  • Stability and degradation of 3-Hydroxy-4-methoxybenzonitrile under acidic/basic conditions. Benchchem.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
  • Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • This compound. CymitQuimica.
  • This compound. Fluorochem.
  • This compound. CymitQuimica.
  • 3-Methoxy-4-methylbenzonitrile. PubChem.
  • Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan. PubMed.
  • Identification of imatinib mesylate degradation products obtained under stress conditions. PubMed.
  • Benzonitrile, 4-[(1-methyl-5-nitro-1H-imidazol-2-yl)methoxy]-. Guidechem.
  • 3-(1H-imidazol-1-yl)benzonitrile. PubChem.
  • 3-(4-METHYL-1H-IMIDAZOL-1-YL)-5-(TRIFLUOROMETHYL)BENZONITRILE. gsrs.
  • 4-[4,5-Bis(4-methoxyphenyl)-1H-imidazol-2-yl]benzonitrile.

Sources

Technical Support Center: Optimizing HPLC Separation of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile and its isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during HPLC method development and execution. By explaining the "why" behind each recommendation, this resource aims to empower you to not only solve immediate issues but also to build robust and reliable analytical methods.

Introduction: The Challenge of Isomeric Separation

This compound is a compound of interest in pharmaceutical research. Due to its synthetic route, the potential for positional isomers—where the methoxy and imidazole substituents are in different positions on the benzonitrile ring—is a critical quality attribute to monitor. These isomers often possess very similar physicochemical properties, making their separation by high-performance liquid chromatography (HPLC) a significant analytical challenge. Effective separation is paramount for accurate quantification, impurity profiling, and ensuring the safety and efficacy of potential drug candidates.

This guide will walk you through common issues and provide a systematic approach to troubleshooting and optimizing your HPLC separation.

Frequently Asked Questions (FAQs)

Q1: My isomers are co-eluting or have very poor resolution. Where do I start?

A1: This is the most common challenge. The key is to systematically evaluate and optimize the parameters that influence selectivity.

Initial Steps:

  • Column Chemistry: The stationary phase is the most critical factor for selectivity. If you are using a standard C18 column and seeing poor resolution, consider alternative selectivities. Phenyl-hexyl or biphenyl phases can offer different pi-pi interactions that may better differentiate the subtle structural differences between your isomers. For highly polar compounds, a polar-embedded or polar-endcapped column might be beneficial.[1]

  • Mobile Phase Composition: The choice and ratio of your organic modifier (typically acetonitrile or methanol) significantly impact selectivity.[2][3]

    • Acetonitrile vs. Methanol: These solvents have different properties. Acetonitrile is aprotic, while methanol is protic and can engage in hydrogen bonding.[2] Systematically screen different ratios of each with your aqueous phase. Sometimes, a ternary mixture (e.g., water, acetonitrile, and methanol) can provide a unique selectivity.

    • Organic Modifier Percentage: A shallow gradient or even an isocratic hold at a low organic percentage will maximize the interaction time with the stationary phase, often improving the resolution of closely eluting peaks.[2]

Q2: I'm observing significant peak tailing for my main analyte and its isomers. What is the cause and how can I fix it?

A2: Peak tailing for basic compounds like your imidazole-containing molecule is often caused by secondary interactions with the silica backbone of the HPLC column.[1] The imidazole moiety is basic and can interact with acidic silanol groups on the stationary phase surface, leading to this undesirable peak shape.

Troubleshooting Peak Tailing:

  • Mobile Phase pH Control: The ionization state of your analyte is critical. The imidazole group has a pKa of approximately 7.[4]

    • Low pH: Operating at a low pH (e.g., 2.5-3.5) will protonate the imidazole, making it positively charged. This also suppresses the ionization of residual silanol groups on the column, minimizing secondary interactions and improving peak shape.[5][6] Use a buffer like phosphate or formate to maintain a consistent pH.

    • High pH: At a high pH (e.g., >9), the imidazole will be in its neutral form. This can also lead to good peak shape but requires a pH-stable column.

  • Use of Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can "mask" the active silanol sites and improve the peak shape of your basic analytes.[5]

  • Column Choice: Modern, high-purity silica columns with advanced end-capping are designed to minimize silanol interactions. If you are using an older column, switching to a newer generation column can significantly reduce tailing.[1][5]

Q3: My retention times are drifting from one injection to the next. What should I check?

A3: Retention time instability can compromise the reliability of your method. Here is a logical troubleshooting workflow:

G start Retention Time Drift Observed q1 Is the column properly equilibrated? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Check Equilibration q2 Is the mobile phase freshly prepared and degassed? a1_yes->q2 s1 Equilibrate column with at least 10 column volumes of initial mobile phase. a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Check Mobile Phase q3 Are there any leaks in the system? a2_yes->q3 s2 Prepare fresh mobile phase and degas thoroughly. a2_no->s2 a3_yes Yes q3->a3_yes Check for Leaks a3_no No q3->a3_no s3 Check fittings and connections for leaks and tighten as needed. a3_yes->s3 q4 Is the column temperature stable? a3_no->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no Check Temperature end_node If issues persist, consider column degradation or instrument malfunction. a4_yes->end_node s4 Use a column oven and ensure a stable set temperature. a4_no->s4

Caption: Troubleshooting workflow for retention time drift.

Q4: Could chiral separation be a factor for my this compound sample?

A4: Based on the structure of this compound, it does not possess a chiral center. Therefore, enantiomeric separation is not a concern for the parent molecule itself. However, if you are working with derivatives or related compounds that do have chiral centers, then a chiral separation method would be necessary. Chiral separations often utilize specialized columns, such as those with cellulose or amylose-based stationary phases, and may require normal-phase or polar organic mobile phases for optimal resolution.[7][8][9]

Troubleshooting Guides

Guide 1: Systematic Approach to Method Development for Isomer Separation

This protocol outlines a structured approach to developing a robust HPLC method for separating your benzonitrile isomers.

Experimental Protocol:

  • Column Screening:

    • Begin with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • If co-elution occurs, screen columns with different selectivities:

      • Phenyl-Hexyl: For enhanced pi-pi interactions.

      • Biphenyl: Offers alternative aromatic selectivity.

      • Polar-Embedded/Endcapped: To minimize secondary interactions with the basic imidazole moiety.[1]

  • Mobile Phase Optimization:

    • Aqueous Phase: Start with 0.1% formic acid in water to ensure a low pH, which helps in achieving better peak shapes for basic compounds.[5][10]

    • Organic Modifier Screening:

      • Run a generic gradient of 10-90% acetonitrile over 20 minutes.

      • Run the same generic gradient with methanol.

      • Compare the chromatograms for changes in elution order and resolution.

  • Gradient Optimization:

    • Once the best column and organic modifier are selected, refine the gradient.

    • If isomers are eluting close together, flatten the gradient around the elution time of the isomers to increase resolution. For example, if they elute at 40% organic, try a gradient segment from 35-45% over 10-15 minutes.

  • Temperature Effects:

    • Analyze your sample at different column temperatures (e.g., 25°C, 35°C, and 45°C). Temperature can sometimes alter selectivity and improve resolution.

Data Presentation:

ParameterCondition 1Condition 2Condition 3
Column C18Phenyl-HexylBiphenyl
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileMethanol
Gradient 10-90% B in 20 min10-90% B in 20 min10-90% B in 20 min
Resolution (Isomer 1 & 2) Record ValueRecord ValueRecord Value
Tailing Factor (Analyte) Record ValueRecord ValueRecord Value
Guide 2: Eliminating Peak Tailing

This guide provides a focused workflow for diagnosing and resolving peak tailing issues.

G start Peak Tailing Observed q1 Is the mobile phase pH controlled and acidic (pH 2.5-3.5)? start->q1 a1_no No q1->a1_no a1_yes Yes q1->a1_yes s1 Adjust mobile phase to pH 2.5-3.5 using an appropriate buffer (e.g., 20mM phosphate or 0.1% formic acid). a1_no->s1 q2 Are you using a modern, high-purity, end-capped column? a1_yes->q2 a2_no No q2->a2_no a2_yes Yes q2->a2_yes s2 Switch to a column with low silanol activity. a2_no->s2 q3 Have you tried adding a competing base to the mobile phase? a2_yes->q3 a3_no No q3->a3_no a3_yes Yes q3->a3_yes s3 Add a small amount of triethylamine (TEA) (e.g., 0.05%) to the mobile phase. a3_no->s3 q4 Is the column overloaded? a3_yes->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no s4 Reduce the sample concentration and injection volume. a4_yes->s4 end_node If tailing persists, consider extra-column dead volume or column contamination. a4_no->end_node

Sources

Troubleshooting inconsistent results in biological assays with 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers Using Kinase Inhibitors such as 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile and other Novel Compounds

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering inconsistent results in their biological assays when working with small molecule inhibitors. While your specific compound of interest, this compound, is not extensively characterized in publicly available literature[1][2][3][4], the challenges you are facing are common when working with novel chemical entities. The benzonitrile and imidazole moieties are present in various kinase inhibitors, including those targeting the PI3K/AKT/mTOR pathway[5][6][7][8]. Therefore, this guide will use mTOR inhibitors as a primary example to illustrate troubleshooting principles that can be broadly applied to other small molecule inhibitors.

Our goal is to provide you with the expertise and practical insights of a Senior Application Scientist, moving beyond simple protocol steps to explain the underlying scientific principles. This guide is structured to be a self-validating system, empowering you to diagnose and resolve common experimental issues.

Troubleshooting Guide: From Inconsistent Data to Reliable Results

Experiencing variability in your assay results can be frustrating. This section provides a systematic approach to identifying and resolving the root causes of common problems.

Issue 1: No or Low Inhibition Observed

You've treated your cells or biochemical assay with the inhibitor, but you're seeing minimal to no effect on your target.

  • Inactive Compound:

    • Explanation: Improper storage or handling can lead to the degradation of the small molecule. Many inhibitors are sensitive to light, moisture, or repeated freeze-thaw cycles.

    • Solution:

      • Verify Storage Conditions: Check the supplier's datasheet for recommended storage conditions (typically -20°C or -80°C for stock solutions in DMSO).

      • Prepare Fresh Dilutions: Always prepare fresh working dilutions from your stock for each experiment. Avoid using old dilutions.

      • Confirm Identity and Purity: If doubts persist, consider analytical chemistry techniques (e.g., LC-MS, NMR) to confirm the identity and purity of your compound. You can find providers of such services or check if the supplier (like BLDpharm or Guidechem) offers analytical data[1][2].

  • Suboptimal Assay Conditions:

    • Explanation: The buffer composition, pH, temperature, or other assay components may not be optimal for inhibitor activity. For ATP-competitive inhibitors, an excessively high ATP concentration can outcompete the inhibitor[9].

    • Solution:

      • Review Validated Protocols: Compare your assay conditions to a validated protocol for a similar class of inhibitors or your specific kinase target.

      • Optimize ATP Concentration: For kinase assays, use an ATP concentration that is at or near the Km for your target enzyme. A common starting point is 100 µM[9].

      • Check Buffer Components: Ensure your buffer contains necessary components like divalent cations (e.g., MgCl2), a reducing agent (e.g., DTT), and is at the optimal pH (commonly pH 7.4)[9].

  • Low Cellular Bioavailability:

    • Explanation: The compound may have poor cell permeability or be subject to efflux by transporters in the cell membrane. Non-specific binding to serum proteins or plasticware can also reduce the effective concentration of the inhibitor[10].

    • Solution:

      • Assess Cell Permeability: If you suspect low permeability, consider using a cell line with known transporter expression profiles or specific inhibitors for those transporters.

      • Quantify Intracellular Concentration: Advanced methods like HPLC-MS can be used to determine the actual intracellular concentration of your inhibitor[10].

      • Minimize Non-Specific Binding: Consider using low-binding plates and be aware that serum in the media can sequester your compound[10].

Troubleshooting_Low_Inhibition Start No or Low Inhibition Observed CheckCompound Verify Compound Integrity Start->CheckCompound CheckAssay Review Assay Conditions Start->CheckAssay CheckBioavailability Assess Cellular Bioavailability Start->CheckBioavailability Storage Incorrect Storage? CheckCompound->Storage FreshDilutions Used Old Dilutions? CheckCompound->FreshDilutions ATP_Conc High ATP Concentration? CheckAssay->ATP_Conc Buffer_pH Suboptimal Buffer/pH? CheckAssay->Buffer_pH Permeability Poor Cell Permeability? CheckBioavailability->Permeability NonspecificBinding Non-specific Binding? CheckBioavailability->NonspecificBinding Solution1 Store Properly & Prepare Fresh Stock Storage->Solution1 FreshDilutions->Solution1 Solution2 Optimize ATP Concentration (near Km) ATP_Conc->Solution2 Solution3 Use Validated Buffer System Buffer_pH->Solution3 Solution4 Perform Permeability Assays Permeability->Solution4 Solution5 Use Low-Binding Plates NonspecificBinding->Solution5 PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) S6K1 p70S6K mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Growth Cell Growth & Proliferation S6K1->Growth _4EBP1->Growth Inhibits (when unphosphorylated) Inhibitor ATP-Competitive mTOR Inhibitor Inhibitor->mTORC2 Inhibits Inhibitor->mTORC1 Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway.

Q2: What is a recommended starting concentration range for a novel inhibitor in a cell-based assay?

A2: For a novel compound with unknown potency, it is best to test a wide range of concentrations. A good starting point is a dose-response curve spanning from low nanomolar to micromolar concentrations (e.g., 0.01 nM to 100 µM).[11] This broad range will help you determine the inhibitor's potency (IC50) and identify potential toxicity at higher concentrations. In vitro potency benchmarks are typically IC50 or Ki values <100 nM in biochemical assays and <1-10 µM in cell-based assays.[12]

Assay TypeTypical Starting Concentration RangePotency Benchmark (IC50/Ki)
Biochemical Assay1 nM to 10 µM< 100 nM
Cell-Based Assay10 nM to 100 µM< 1-10 µM

Q3: How do I determine the IC50 value of my inhibitor?

A3: To determine the half-maximal inhibitory concentration (IC50), you need to perform a dose-response experiment. This involves measuring the biological activity (e.g., kinase activity, cell viability) at various concentrations of the inhibitor. Typically, a vehicle control (e.g., DMSO) and a series of inhibitor concentrations (often in half-log or log dilutions) are included.[9] The resulting data, plotted as percent inhibition versus inhibitor concentration on a semi-log graph, will generate a sigmoidal curve from which the IC50 value can be calculated using non-linear regression analysis.

Q4: How can I minimize off-target effects?

A4: Off-target effects are a significant concern with small molecule inhibitors. Here are some strategies to minimize and control for them:

  • Use the Lowest Effective Concentration: Once you have determined the IC50, use the lowest concentration that gives you the desired biological effect to minimize engagement with unintended targets.[12]

  • Use a Structurally Unrelated Inhibitor: Confirm your findings by using another inhibitor that targets the same protein but has a different chemical scaffold.

  • Use a Negative Control: A closely related but inactive structural analog of your inhibitor can be a powerful tool to demonstrate that the observed effects are due to the inhibition of the intended target.[12]

  • Perform Rescue Experiments: If possible, "rescue" the phenotype by overexpressing a downstream component of the signaling pathway or a drug-resistant mutant of your target protein.

Q5: What are the best practices for dissolving and storing small molecule inhibitors?

A5:

  • Solvent Selection: Most small molecule inhibitors are dissolved in high-purity dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Always check the supplier's datasheet for any specific solvent recommendations. Be mindful that some solvents, like methanol or acetonitrile, are toxic to cells.[13]

  • Stock Solution Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of DMSO added to your assay.

  • Aliquoting and Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light and moisture.[9][13]

  • Working Dilutions: Prepare fresh working dilutions in your assay buffer or cell culture medium for each experiment. Do not store inhibitors in aqueous buffers for extended periods, as they may degrade.[13]

References

  • BenchChem. (n.d.). Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays.
  • BenchChem. (n.d.). Optimizing mTOR-IN-8 Concentration for Kinase Assays: A Technical Support Guide.
  • National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]

  • Wang, L., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 343-350. Retrieved from [Link]

  • Invitrogen Discovery Sciences. (n.d.). Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway.
  • Acros Pharmatech. (n.d.). This compound.
  • ResearchGate. (2025, August 10). 4-[4,5-Bis(4-methoxyphenyl)-1H-imidazol-2-yl]benzonitrile.
  • Guidechem. (n.d.). Benzonitrile, 4-[(1-methyl-5-nitro-1H-imidazol-2-yl)methoxy]-.
  • PubChem. (n.d.). 3-Methoxy-4-methylbenzonitrile. Retrieved from [Link]

  • PubMed Central. (2017, July 13). A system to identify inhibitors of mTOR signaling using high-resolution growth analysis in Saccharomyces cerevisiae. Retrieved from [Link]

  • ResearchGate. (2020, August 14). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors.
  • American Association for Cancer Research. (n.d.). Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). Retrieved from [Link]

  • PubMed. (2017, February 15). Discovery and biological evaluation of some (1H-1,2,3-triazol-4-yl)methoxybenzaldehyde derivatives containing an anthraquinone moiety as potent xanthine oxidase inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 3-methoxy-4-((1-(3-(1-methyl-1H-pyrazol-5-yl)phenoxy)propan-2-yl)oxy)benzonitrile. Retrieved from [Link]

  • PubMed Central. (2016, January 6). Discovering new mTOR inhibitors for cancer treatment through virtual screening methods and in vitro assays. Retrieved from [Link]

  • PubMed Central. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1H-imidazol-1-yl)benzonitrile. Retrieved from [Link]

  • PubMed. (2016, February 28). Toxicological evaluation of two novel bitter modifying flavour compounds.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2006, July 12). [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile. Retrieved from [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2008, June 13). 4-[(E)-(3-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)imino-meth-yl]benzonitrile. Retrieved from [Link]

  • PubMed. (n.d.). Hypoxia-dependent reduction of 1-(2-nitro-1-imidazolyl)-3-methoxy-2-propanol.... Retrieved from [Link]

Sources

Technical Support Center: Navigating the Purification Challenges of N-aryl Imidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-aryl imidazole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these pharmaceutically significant molecules.[1][2][3][4] N-aryl imidazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[2][3][4] However, their synthesis often yields complex mixtures that can make purification a significant bottleneck. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges effectively.

Understanding the Core Challenges

The purification of N-aryl imidazole compounds is often complicated by a combination of factors related to their synthesis and inherent physicochemical properties. A thorough understanding of these challenges is the first step toward developing a robust purification strategy.

Common Impurities and Their Origins:

  • Unreacted Starting Materials: Incomplete reactions can leave residual imidazole and aryl halides.

  • Homocoupled Products: Side reactions can lead to the formation of biaryl compounds from the aryl halide starting material.

  • Isomeric Byproducts: Depending on the substitution pattern of the imidazole, arylation can sometimes occur at different nitrogen atoms, leading to regioisomers that are difficult to separate.

  • Catalyst Residues: Both copper and palladium catalysts are frequently used for N-arylation, and residual metals can contaminate the final product.[5][6][7][8]

  • Solvent and Reagent Adducts: Solvents like DMF and DMSO, often used in these reactions, can be difficult to remove completely.[5]

Physicochemical Properties Affecting Purification:

  • Polarity: N-aryl imidazoles are often polar compounds, which can lead to issues like tailing during column chromatography.[9] Their polarity is influenced by the substituents on both the aryl and imidazole rings.[3]

  • Basicity: The imidazole ring is basic, which can be exploited for purification via acid-base extraction but can also cause strong interactions with silica gel during chromatography.[9][10]

  • Solubility: Finding a suitable solvent system for recrystallization can be challenging due to the variable solubility of these compounds in common organic solvents.[9][11]

  • Hygroscopicity: Some N-aryl imidazole derivatives, particularly salts, can be hygroscopic, making them difficult to handle and weigh accurately.[12]

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you might encounter during the purification of N-aryl imidazole compounds in a question-and-answer format.

Column Chromatography Issues

Q1: My N-aryl imidazole compound is streaking or "tailing" significantly on the silica gel column. What can I do to improve the peak shape?

A1: Tailing is a common issue with basic compounds like N-aryl imidazoles on acidic silica gel.[9] This phenomenon occurs due to strong interactions between the basic nitrogen of the imidazole and the acidic silanol groups on the silica surface. Here are several strategies to mitigate this:

  • Mobile Phase Modification:

    • Add a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia solution (by pre-treating the eluent with it), into your mobile phase can help to saturate the acidic sites on the silica gel, leading to sharper peaks.

    • Use a More Polar, Protic Solvent: Solvents like methanol can compete with your compound for binding to the silica, which can improve peak shape. A common eluent system is a gradient of methanol in dichloromethane.[9]

  • Stationary Phase Alternatives:

    • Alumina: Using basic or neutral alumina as the stationary phase can be a better choice for purifying basic compounds, as it minimizes the strong acidic interactions.[9]

    • Deactivated Silica: You can deactivate the silica gel by treating it with a solution of triethylamine in your chosen solvent system before packing the column.

  • Sample Loading Technique:

    • Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel or Celite and then load the dry powder onto the column.[9] This often results in sharper bands and better separation.

Q2: I'm struggling to separate my desired N-aryl imidazole from unreacted starting materials or a closely related impurity.

A2: Achieving good separation between compounds with similar polarities requires careful optimization of your chromatographic conditions.

  • Optimize the Mobile Phase:

    • Isocratic vs. Gradient Elution: If you are using an isocratic (constant solvent composition) system, switching to a gradient elution can improve separation.[9] Start with a less polar solvent system and gradually increase the polarity.

    • Solvent System Exploration: Experiment with different solvent systems. Common choices for N-aryl imidazoles include ethyl acetate/hexane and dichloromethane/methanol.[5][9] A table of starting solvent systems is provided below.

Impurity Type Recommended Starting Solvent System Rationale
Non-polar (e.g., biaryl byproduct)Hexane/Ethyl Acetate (start with high hexane %)Maximizes polarity difference.
Moderately Polar (e.g., starting aryl halide)Dichloromethane/Ethyl AcetateGood for resolving compounds of intermediate polarity.
Polar (e.g., unreacted imidazole)Dichloromethane/Methanol (start with low methanol %)Methanol helps to elute more polar compounds.
  • High-Performance Liquid Chromatography (HPLC): For very challenging separations, consider using HPLC, which offers higher resolution than traditional column chromatography.[13][14] Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water with a modifier like trifluoroacetic acid (TFA) or formic acid is a good starting point.

Recrystallization and Precipitation Challenges

Q3: I can't find a suitable single solvent for the recrystallization of my N-aryl imidazole product.

A3: It's not uncommon for a single solvent to be unsuitable for recrystallization. In such cases, a two-solvent system is often effective.[9]

  • Procedure for a Two-Solvent Recrystallization:

    • Dissolve your crude product in a minimal amount of a "good" hot solvent (one in which the compound is very soluble).

    • Slowly add a "poor" solvent (one in which the compound is sparingly soluble) dropwise until the solution becomes persistently cloudy.

    • Add a few more drops of the "good" solvent to redissolve the precipitate and clarify the solution.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Common Two-Solvent Systems:

    • Ethanol/Water

    • Dichloromethane/Hexane

    • Ethyl Acetate/Hexane

Q4: My product "oils out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the compound precipitates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cools too quickly.

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves, then add a small amount of additional "good" solvent.

    • Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling process.

    • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.

    • Seed Crystals: If you have a small amount of pure, solid product, adding a tiny crystal to the cooled solution can initiate crystallization.

Issues with Residual Catalyst

Q5: How can I remove residual palladium or copper catalyst from my N-aryl imidazole product?

A5: Residual metal catalysts are a common problem, especially in pharmaceutical applications where metal contamination is strictly regulated.

  • For Palladium Catalysts:

    • Filtration through Celite: After the reaction, diluting the reaction mixture with a solvent and filtering it through a pad of Celite can remove a significant portion of the heterogeneous catalyst.[15]

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with activated carbon for a period, followed by filtration, can effectively adsorb residual palladium.

    • Metal Scavengers: Commercially available silica-based or polymer-based metal scavengers with functional groups that chelate palladium can be very effective.

  • For Copper Catalysts:

    • Aqueous Washes: Washing the organic layer containing your product with an aqueous solution of ammonia or ammonium chloride can help to complex and remove copper salts.

    • Acidic Washes: A dilute acid wash (e.g., 1 M HCl) can also be effective in removing copper residues, but be mindful of the basicity of your product.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying a newly synthesized N-aryl imidazole?

A1: A multi-step approach is often the most effective. A recommended workflow is as follows:

Purification_Workflow Start Crude Reaction Mixture Aqueous_Workup Aqueous Work-up (e.g., dilute acid/base wash) Start->Aqueous_Workup Extraction Solvent Extraction Aqueous_Workup->Extraction Drying Drying and Concentration Extraction->Drying Chromatography Column Chromatography (Silica or Alumina) Drying->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Final_Product Pure N-aryl Imidazole Recrystallization->Final_Product

Caption: A general workflow for the purification of N-aryl imidazoles.

Q2: Can I use acid-base extraction to purify my N-aryl imidazole?

A2: Yes, acid-base extraction is a powerful technique for purifying N-aryl imidazoles, especially for removing non-basic impurities.[9][10]

  • Principle: The basic imidazole nitrogen can be protonated by an acid to form a water-soluble salt. This allows the N-aryl imidazole to be extracted from an organic solvent into an aqueous acidic layer, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be basified to regenerate the neutral N-aryl imidazole, which can be extracted back into an organic solvent.[9]

  • Step-by-Step Protocol for Acid-Base Extraction:

    • Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).[9]

    • Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl).[9]

    • Separate the layers and collect the acidic aqueous layer.

    • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic.[9]

    • The purified N-aryl imidazole will either precipitate out (if it is a solid and insoluble in water) or can be extracted with an organic solvent.[9]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.[9]

Q3: How do I choose the right chromatography technique for my N-aryl imidazole?

A3: The choice of chromatography technique depends on the scale of your purification and the difficulty of the separation.

Chromatography_Selection Input Purification Needed Scale Scale of Purification? Input->Scale TLC TLC (Analytical) Scale->TLC Small Column Flash Column Chromatography (Preparative) Scale->Column Large Separation Difficulty of Separation? Separation->Column Moderate HPLC HPLC (High Resolution) Separation->HPLC Difficult Column->Separation

Caption: A decision tree for selecting a chromatography technique.

  • Thin-Layer Chromatography (TLC): Always start with TLC to quickly screen for suitable solvent systems and assess the purity of your crude product.[13]

  • Flash Column Chromatography: This is the workhorse for preparative scale purification in most research labs. It is ideal for separating compounds with a reasonable difference in polarity.[13]

  • High-Performance Liquid Chromatography (HPLC): When baseline separation is not achievable with flash chromatography, HPLC is the preferred method for obtaining high-purity material, especially for analytical and small-scale preparative purposes.[13]

Q4: Are there any safety considerations I should be aware of when purifying N-aryl imidazoles?

A4: As with any chemical synthesis and purification, it is crucial to follow standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Fume Hood: Handle all organic solvents and reagents in a well-ventilated fume hood.

  • Material Safety Data Sheets (MSDS): Consult the MSDS for all chemicals used to be aware of their specific hazards.

  • Pressure: Be cautious when using separatory funnels, as pressure can build up during extractions. Vent the funnel frequently.

By understanding the inherent challenges and applying the troubleshooting strategies outlined in this guide, you can significantly improve the efficiency and success of your N-aryl imidazole purifications.

References

  • Göksu, H., et al. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research, 27(4). DOI: 10.26717/BJSTR.2020.27.004537. Available at: [Link]

  • Coskun, O. (2016). Separation techniques: Chromatography. Northern Clinics of Istanbul, 3(2), 156–160. DOI: 10.14744/nci.2016.32757. Available at: [Link]

  • Oertel, A. M., Ritleng, V., & Chetcuti, M. J. (2009). N'-Activation of N-Arylimidazoles: Facile Syntheses of N-Alkyl-N'-arylimidazolium Iodides from Less Expensive Chloro Substrates. Synthesis, 2009(10), 1647-1650. DOI: 10.1055/s-0028-1088053. Available at: [Link]

  • N‐Arylation of imidazoles with aryl boronic acids. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Aldewachi, H. S. (2013). A Comparative Study of Two Chromatographic Techniques for the Determination of Group of Imidazoles Simultaneously. International Journal of Pharmaceutical Sciences and Research, 4(5), 1865-1870. Available at: [Link]

  • Synthesis of Bioactive Imidazoles: A Review. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Chiral separation of N-imidazole derivatives, aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis. Mechanism of enantioselective recognition. (2003). Journal of Chromatography A, 990(1-2), 247-259. DOI: 10.1016/s0021-9673(03)00045-8. Available at: [Link]

  • Microwave‐Assisted Synthesis of Bioactive Pyridine‐Functionalized N‐Alkyl‐Substituted (Benz)Imidazolium Salts. (2022). Monash University. Available at: [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • Altman, R. A., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190-6199. DOI: 10.1021/jo0708369. Available at: [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation. (1998). Google Patents.
  • Mhasni, O., et al. (2016). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 12, 1756-1763. DOI: 10.3762/bjoc.12.166. Available at: [Link]

  • Removal of Imidazole from my crude product solution. (2021). Reddit. Retrieved January 15, 2026, from [Link]

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

  • Removing imidazole in a workup? (2015). Reddit. Retrieved January 15, 2026, from [Link]

  • Two-dimensional copper-based metal–organic framework as a robust heterogeneous catalyst for the N-arylation of imidazole with arylboronic acids. (2013). ResearchGate. Retrieved January 15, 2026, from [Link]

  • 270 questions with answers in IMIDAZOLES. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Liu, C., et al. (2021). Synthesis and Photophysical Properties of Multi-aryl Imidazoles Containing Nitrogen Heterocyclic Ring. Chinese Journal of Organic Chemistry, 41(8), 3236-3244. DOI: 10.6023/cjoc202103036. Available at: [Link]

  • Ananthu, S., Aneeja, T., & Anilkumar, G. (2021). N‐Arylation of Imidazoles: An Overview. ChemistrySelect, 6(29), 7233-7246. DOI: 10.1002/slct.202101901. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Angewandte Chemie International Edition, 47(26), 4933-4936. DOI: 10.1002/anie.200801148. Available at: [Link]

  • de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 795. DOI: 10.3390/molecules28020795. Available at: [Link]

  • Physicochemical Properties of Imidazole. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 795. DOI: 10.3390/molecules28020795. Available at: [Link]

  • Highly-efficient N-arylation of imidazole catalyzed by Cu(II) complexes with quaternary ammonium-functionalized 2-acetylpyridine acylhydrazone. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • N-Arylation of imidazole with arylboronic acid in various solvents and... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthetic Approaches to Sterically Hindered N-Arylimidazoles through Copper-Catalyzed Coupling Reactions. (2006). European Journal of Organic Chemistry, 2006(10), 2293-2298. DOI: 10.1002/ejoc.200600049. Available at: [Link]

Sources

Technical Support Center: Enhancing the Reaction Rate of Imidazole N-Arylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for imidazole N-arylation. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize, troubleshoot, and accelerate this critical C-N bond-forming reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your own experiments. N-aryl imidazoles are crucial structural motifs in medicinal chemistry and materials science, yet their synthesis can be challenging.[1] This guide addresses the common hurdles you may face and provides actionable solutions.

Troubleshooting Guide: From Stalled Reactions to High Yields

This section is formatted to address the most common issues encountered during imidazole N-arylation. Each question is followed by an in-depth analysis of potential causes and a set of recommended actions grounded in established chemical principles.

Q1: My reaction has stalled. I have very low conversion to the N-arylated product. What are the primary causes and how can I fix this?

Low or no yield is the most frequent challenge. The root cause often lies with the catalyst's activity, the reaction environment, or inhibitory effects from the starting materials themselves.

Primary Suspects & Solutions

  • Catalyst Inactivation or Inhibition: This is a critical point, especially for palladium-catalyzed systems. Imidazoles are excellent ligands for palladium and can bind to the metal center, preventing the formation of the active Pd(0)-ligand complex necessary for the catalytic cycle to begin.[2][3][4][5][6][7]

    • Recommended Action (Palladium): Pre-form the active catalyst. Heat the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the solvent for 3-5 minutes at the reaction temperature before adding the imidazole and aryl halide.[2][3][4] This allows the catalytically active complex to form without competition from the imidazole substrate.

    • Recommended Action (Copper): Copper(I) catalysts are susceptible to oxidation. Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon).[8] Using fresh, high-purity copper salts (e.g., CuI, Cu₂O) is essential.[5][8]

  • Inappropriate Base Selection: The base plays a crucial role in deprotonating the imidazole, but its strength and solubility can dramatically impact the reaction rate.

    • Scientific Rationale: Highly insoluble inorganic bases (e.g., K₂CO₃) can lead to slow reactions due to poor phase mixing.[9] Conversely, a base that is too strong (like NaOtBu) can sometimes cause degradation of sensitive functional groups.[10]

    • Recommended Action: Screen a panel of bases. Cesium carbonate (Cs₂CO₃) is often an excellent choice for copper-catalyzed systems due to its higher solubility in organic solvents and the favorable properties of the cesium cation.[8][11][12] For palladium systems, potassium phosphate (K₃PO₄) or sodium tert-butoxide (NaOtBu) are common, effective choices.[2][5]

  • Poor Reagent/Solvent Purity: Water is a known inhibitor in many cross-coupling reactions.

    • Recommended Action: Use anhydrous solvents and ensure reagents are dry.[8] While some copper-catalyzed systems show moderate tolerance to water, optimal results are always achieved under anhydrous conditions.[11]

Q2: My reaction is working, but it's incredibly slow. How can I significantly increase the reaction rate?

A sluggish reaction can be a major bottleneck. Several factors can be tuned to accelerate the C-N bond formation, from the catalytic system itself to the energy source used.

Strategies for Rate Enhancement

StrategyScientific Rationale & Recommended ActionCatalyst System
Ligand Optimization The ligand is arguably the most critical component for accelerating the reaction. It stabilizes the metal center and facilitates the key steps of oxidative addition and reductive elimination. For copper , electron-rich phenanthroline ligands (e.g., 4,7-dimethoxy-1,10-phenanthroline) can stabilize the presumed Cu(III) intermediate, accelerating the rate-limiting aryl halide activation.[11][13] For palladium , bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) are highly effective at promoting the challenging N-arylation of imidazoles.[2][14]Both
Temperature Increase As with most reactions, increasing the temperature will increase the rate. However, this must be balanced against potential substrate/product degradation.Both
Microwave Irradiation Microwave heating can dramatically reduce reaction times from many hours to minutes.[15] It provides rapid, uniform heating that can overcome activation energy barriers more efficiently than conventional oil baths.[15][16][17]Both
Additive Inclusion (PEG) For copper-catalyzed systems, the addition of poly(ethylene glycol) (PEG) has been shown to accelerate the reaction.[11][16] PEG may act as a phase-transfer catalyst, improving the solubility and interaction of the inorganic base and the copper complexes.[11]Copper
Solvent Choice Higher boiling, polar aprotic solvents like NMP, DMSO, or DMA can accelerate the reaction by better solubilizing the reaction components and allowing for higher reaction temperatures.[11][12] Butyronitrile has also been identified as an effective, less polar, and more volatile alternative.[11]Both
Q3: I'm using an unsymmetrical imidazole and getting a mixture of N1 and N3 arylated products. How can I improve the regioselectivity?

This is a classic problem stemming from the tautomeric nature of unsymmetrically substituted imidazoles. The choice of catalyst is paramount to controlling the reaction's regioselectivity.

  • The Challenge: Copper-catalyzed Ullmann-type reactions often provide poor to moderate regioselectivity, yielding mixtures of N1- and N3-arylated isomers that can be difficult to separate.[2]

  • The Solution: Palladium Catalysis: Palladium-catalyzed Buchwald-Hartwig amination, particularly with bulky biarylphosphine ligands, is highly effective at achieving complete N1-selectivity.[2][3][4][6][7]

    • Scientific Rationale: The steric bulk of the palladium-ligand complex preferentially favors reaction at the less sterically hindered nitrogen (N1) of the 4- or 5-substituted imidazole ring. This steric control is the key to achieving high regioselectivity.

Troubleshooting Workflow

This diagram provides a logical decision tree for troubleshooting common issues in your imidazole N-arylation experiments.

G start Start: Reaction Mixture Analysis check_conversion Any Product Formed? start->check_conversion no_product NO check_conversion->no_product yes_product YES check_conversion->yes_product check_catalyst 1. Check Catalyst Activity - Use fresh catalyst/ligand - Ensure inert atmosphere (for Cu) - Pre-activate Pd catalyst no_product->check_catalyst check_base 2. Verify Base - Is it strong enough? - Is it soluble? check_catalyst->check_base check_reagents 3. Check Reagents/Solvent - Use anhydrous solvent - Check starting material purity check_base->check_reagents check_yield Yield Acceptable? yes_product->check_yield low_yield NO (Low Yield / Slow Rate) check_yield->low_yield good_yield YES check_yield->good_yield optimize_ligand 1. Optimize Ligand - Screen electron-rich ligands (Phenanthrolines for Cu, Biarylphosphines for Pd) low_yield->optimize_ligand optimize_temp 2. Increase Temperature - Consider microwave heating for  dramatic rate increase optimize_ligand->optimize_temp optimize_solvent 3. Change Solvent/Additive - Use NMP, DMSO - Add PEG (for Cu) optimize_temp->optimize_solvent check_purity Purity/Selectivity OK? good_yield->check_purity purity_issue NO check_purity->purity_issue success YES check_purity->success regio_issue Regioselectivity Issue? - Switch from Cu to Pd catalyst  for N1-selectivity purity_issue->regio_issue side_product_issue Side Products? - Lower temperature to prevent  dehalogenation/hydrolysis regio_issue->side_product_issue end_node Reaction Optimized! success->end_node

Caption: A decision tree for troubleshooting imidazole N-arylation.

Frequently Asked Questions (FAQs)

Q: Should I use a Copper (Ullmann) or Palladium (Buchwald-Hartwig) catalyst system? A: The choice depends on your priorities: cost, substrate scope, and required regioselectivity.

  • Copper-Catalyzed (Ullmann-type): This is a cost-effective and classical method.[8] Modern protocols using ligands like 4,7-dimethoxy-1,10-phenanthroline have made conditions milder.[11][13] It is an excellent choice for symmetrical imidazoles or when regioselectivity is not a concern.

  • Palladium-Catalyzed (Buchwald-Hartwig): While the catalyst is more expensive, this method offers a broader substrate scope and, critically, provides excellent N1-regioselectivity for unsymmetrical imidazoles.[2][4] It is the method of choice when a single regioisomer is required.

Q: What is the general reactivity order for aryl halides? A: Typically, the reactivity follows the order: Ar-I > Ar-Br > Ar-Cl.[8] Aryl iodides are the most reactive, while aryl chlorides are the most challenging and often require more active catalysts, higher catalyst loadings, or higher temperatures to achieve good yields.[18][19]

Q: Can I run this reaction open to the air? A: It is strongly discouraged. While some modern catalyst systems show increased air stability, both copper and palladium catalysts can be deactivated by oxygen. For reproducibility and optimal results, all N-arylation reactions should be set up under an inert atmosphere (e.g., Nitrogen or Argon).[8]

Experimental Protocols

The following are starting-point protocols. Optimization for your specific substrates is likely necessary.

Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-Type)

This protocol is adapted from established methods for the N-arylation of imidazoles using a copper/phenanthroline ligand system.[8][11]

  • Reaction Setup: To an oven-dried reaction vessel, add the imidazole (1.2 mmol), aryl halide (1.0 mmol), Cu₂O (0.05 mmol, 5 mol%), 4,7-dimethoxy-1,10-phenanthroline (0.15 mmol, 15 mol%), and Cs₂CO₃ (1.4 mmol).

  • Inert Atmosphere: Seal the vessel with a septum, and purge with Argon or Nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous DMSO (2.0 mL) via syringe.

  • Heating: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed N1-Selective Arylation (Buchwald-Hartwig)

This protocol incorporates the crucial catalyst pre-activation step to avoid inhibition by the imidazole substrate.[2][3][4]

  • Catalyst Pre-activation: In an oven-dried reaction vessel, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol% Pd) and a biarylphosphine ligand like XPhos (0.036 mmol, 3.6 mol%). Seal the vessel, purge with Argon, and add anhydrous toluene (1.0 mL). Heat this mixture to 120 °C for 3-5 minutes.

  • Reagent Addition: After the pre-activation period, cool the vessel slightly and then add the 4-substituted imidazole (1.2 mmol), aryl halide (1.0 mmol), and K₃PO₄ (2.0 mmol).

  • Heating: Re-heat the sealed reaction mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 5-20 hours.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.

References
  • Altman, R. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6193-6199. [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706. [Link]

  • Chen, H., Wang, D., Wang, X., Huang, W., Cai, Q., & Ding, K. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511. [Link]

  • Young, B. E., & Daugulis, O. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Angewandte Chemie International Edition, 50(36), 8434-8437. [Link]

  • Demir, S., & Dinçer, M. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Polycyclic Aromatic Compounds, 1-13. [Link]

  • Beletskaya, I. P., et al. (2011). Microwave-promoted N-arylation of imidazole and amino acids in the presence of Cu2O and CuO in poly(ethylene glycol). ResearchGate. [Link]

  • Al-Masri, Z. A. (2020). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. Inorganics, 8(11), 61. [Link]

  • Ananthu, V., et al. (2022). N‐Arylation of Imidazoles: An Overview. ResearchGate. [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. [Link]

  • University of Leeds. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Leeds. [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PubMed. [Link]

  • Wagh, S. B., & Bachhav, N. D. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical and Medical Research. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • Diao, T., & Daugulis, O. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis. Chemical Communications, 51(84), 15346-15349. [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N 1 -Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Scilit. [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Semantic Scholar. [Link]

  • Gu, Z., & Li, Z. (2007). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 72(16), 6193-6199. [Link]

  • Ceylan, S., et al. (2021). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. Scientific Reports, 11(1), 1-12. [Link]

  • Kashani, S. K., Jessiman, J. E., & Jamison, T. F. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Grote, T., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1086–1095. [Link]

  • Kashani, S. K., Jessiman, J. E., & Jamison, T. F. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Lee, C.-C., et al. (2011). Direct C5-Arylation Reaction between Imidazoles and Aryl Chlorides Catalyzed by Palladium Complexes with Phosphines and N-Heterocyclic Carbenes. Organometallics, 30(19), 5271-5278. [Link]

  • Wang, C., et al. (2019). Ligand‐assisted Palladium Catalyzed C5 Arylation Reaction of Imidazoles with Aryl Chlorides. Semantic Scholar. [Link]

  • Monostori, T., et al. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Medicinal Chemistry, 8(4), 606-623. [Link]

  • ResearchGate. (n.d.). N-Arylation of imidazoles using different copper catalysts a. ResearchGate. [Link]

  • Blackmond, D. G., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis, 7(12), 8496-8504. [Link]

  • Ma, D., et al. (2003). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. ResearchGate. [Link]

Sources

Technical Support Center: Minimizing By-product Formation in Benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

Document ID: BN-SYN-TSG-001

Last Updated: January 19, 2026

Introduction

Benzonitrile (PhCN) is a pivotal solvent and a versatile precursor for a multitude of derivatives, including pharmaceuticals, agrochemicals, and dyes.[1][2] Its synthesis, while achievable through various routes, is often plagued by the formation of unwanted by-products that can complicate purification, reduce yields, and impact final product quality. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, FAQs, and optimized protocols to minimize by-product formation and enhance the purity of synthesized benzonitrile.

Common Synthesis Routes & Their By-product Profiles

Understanding the common by-products associated with each synthetic route is the first step in effective troubleshooting. The choice of synthesis often depends on the available starting materials, scale, and required purity.

Synthesis MethodCommon Starting MaterialsKey By-productsTypical Issues
Ammoxidation of Toluene Toluene, Ammonia, OxygenBenzoic acid, Benzamide, CO₂, N₂, Hydrogen Cyanide, AcetonitrileOver-oxidation, incomplete conversion, catalyst deactivation.[3][4]
Dehydration of Benzamide BenzamideUnreacted Benzamide, Benzoic Acid (from hydrolysis), Triazines (at high temp.)Incomplete dehydration, thermal decomposition, harsh dehydrating agents.[5][6]
Sandmeyer Reaction Aniline (via diazonium salt), CuCN/NaCNPhenol, Azodyes, Biaryls, Phenyl isocyanideDiazonium salt instability/decomposition, side reactions with solvent, incomplete substitution.[7][8][9]
Rosenmund–von Braun Reaction Bromobenzene, CuCNBiphenyl, unreacted bromobenzeneHigh temperatures, solvent impurities, difficult workup.[10]

Troubleshooting Guide: Diagnosis and Solutions

This section is formatted to address specific experimental observations, providing probable causes and actionable solutions to mitigate by-product formation.

Issue 1: My final product is contaminated with unreacted benzamide after a dehydration reaction.
  • Probable Cause 1: Ineffective Dehydrating Agent. The chosen dehydrating agent (e.g., P₂O₅, SOCl₂, Acetic Anhydride) may be old, hydrated, or used in insufficient stoichiometric amounts. Phosphorus pentoxide (P₂O₅), for example, can form metaphosphoric acid upon hydration, which may form complexes with benzamide and hinder the reaction.[6]

    • Solution: Use a fresh, high-purity dehydrating agent in the correct stoichiometric ratio (often a slight excess). For P₂O₅, ensure it is a fine, free-flowing powder. Consider alternative reagents like sulfamic acid, which can be effective at high temperatures.[6] Microwave-assisted dehydration with P₂O₅ has been shown to dramatically reduce reaction times and improve yields.[11]

  • Probable Cause 2: Insufficient Reaction Temperature or Time. The dehydration of benzamide is an endothermic process and requires sufficient thermal energy to proceed to completion.

    • Solution: Ensure the reaction mixture reaches and maintains the optimal temperature for the specific dehydrating agent used. For thermal decomposition methods, temperatures can range from 250-300°C.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the benzamide starting material.

  • Probable Cause 3: Poor Mixing. In solid-phase or slurry reactions, inefficient mixing can lead to localized areas of low reagent concentration, resulting in incomplete conversion.

    • Solution: Employ efficient mechanical stirring. For solid reagents like P₂O₅ and benzamide, ensure they are finely powdered and thoroughly mixed before heating to maximize surface area contact.

Issue 2: During a Sandmeyer reaction, the yield is low and the crude product is a dark, tarry mixture containing phenol.
  • Probable Cause 1: Premature Decomposition of the Diazonium Salt. Aryl diazonium salts are notoriously unstable at elevated temperatures. If the temperature during the diazotization step (formation of ArN₂⁺) rises above the recommended 0-5°C, the salt will decompose, leading to the formation of phenol and nitrogen gas.[5][12]

    • Solution: Maintain strict temperature control throughout the diazotization process. Use an ice-salt bath and add the sodium nitrite solution slowly and dropwise to the acidic aniline solution, ensuring the internal temperature never exceeds 5°C.[7] It is imperative to use the freshly prepared diazonium salt solution immediately in the subsequent cyanation step.[5]

  • Probable Cause 2: Incorrect pH. The diazotization reaction requires a strongly acidic medium to prevent the diazonium salt from coupling with unreacted aniline to form colored azo-dye by-products.

    • Solution: Use a sufficient excess of acid (typically 2.5-3 equivalents of HCl or H₂SO₄). This ensures all aniline is converted to its salt and provides the acidic medium necessary for the reaction with nitrous acid.

  • Probable Cause 3: Inefficient Cyanation Step. The displacement of the diazonium group with cyanide requires a catalyst, typically a copper(I) cyanide solution.

    • Solution: Prepare the potassium cupro-cyanide solution carefully and ensure the diazonium salt solution is added slowly to this catalyst solution at the recommended temperature (often between 60-70°C) to facilitate a controlled reaction and nitrogen evolution.[7]

Issue 3: The product from an ammoxidation of toluene contains significant amounts of benzoic acid and CO₂.
  • Probable Cause: Over-oxidation. The conditions for ammoxidation (high temperature, oxygen, oxidation catalyst) can also promote the complete oxidation of the toluene methyl group to benzoic acid or even to CO₂ and water.[3][4]

    • Solution: This is primarily controlled by the catalyst and reaction conditions. The catalyst composition (often mixed metal oxides of V, Mo, Cr, Bi, Sb) is critical.[3][13] In a laboratory setting, precise control over the molar ratio of oxygen to toluene is crucial; this ratio should be carefully optimized, often within the range of 2.2 to 6.0.[14] Lowering the reaction temperature or reducing the residence time on the catalyst bed can also decrease the formation of over-oxidation products, though this may also lower the conversion rate.

Issue 4: My purified benzonitrile has a yellow tint and a foul odor.
  • Probable Cause: Presence of Phenyl Isocyanide. In cyanide-based reactions like the Sandmeyer or Rosenmund-von Braun, the formation of the isomeric phenyl isocyanide (phenylcarbylamine) is a common side reaction. Isocyanides are known for their distinct and unpleasant odors.

    • Solution: During the workup, wash the crude product with dilute acid (e.g., dilute H₂SO₄ or HCl).[7] Phenyl isocyanide is hydrolyzed under acidic conditions, while benzonitrile is stable. This treatment also helps remove any residual amines.[15][16]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving by-product issues in benzonitrile synthesis.

TroubleshootingWorkflow cluster_synthesis Synthesis & Observation cluster_diagnosis Diagnosis Pathways cluster_solutions Corrective Actions Start Observe By-product in Crude Benzonitrile Analysis Identify By-product (GC-MS, NMR, IR) Start->Analysis UnreactedSM Unreacted Starting Material? (e.g., Benzamide) Analysis->UnreactedSM DecompProduct Decomposition Product? (e.g., Phenol) Analysis->DecompProduct SideProduct Isomeric/Side Product? (e.g., Isocyanide) Analysis->SideProduct OverOxidation Over-oxidation Product? (e.g., Benzoic Acid) Analysis->OverOxidation Sol_Unreacted Optimize Reaction: - Increase Temp/Time - Check Reagent Stoichiometry - Improve Mixing UnreactedSM->Sol_Unreacted Yes Sol_Decomp Optimize Conditions: - Strict Temp Control (0-5°C) - Check pH (Acidic) - Use Diazonium Salt Immediately DecompProduct->Sol_Decomp Yes Sol_Side Refine Workup: - Implement Acid Wash - Check Cyanide Source Purity SideProduct->Sol_Side Yes Sol_Oxidation Refine Catalysis: - Optimize O₂:Toluene Ratio - Adjust Temperature - Modify Catalyst OverOxidation->Sol_Oxidation Yes End Achieve High Purity Benzonitrile Sol_Unreacted->End Sol_Decomp->End Sol_Side->End Sol_Oxidation->End

Caption: A logical workflow for troubleshooting benzonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best laboratory-scale method for producing high-purity benzonitrile?

For high purity on a lab scale, the dehydration of high-purity benzamide is often preferred.[10] It avoids the use of highly toxic cyanide salts directly in the main reaction and the by-products (primarily unreacted starting material) are often easier to separate via distillation or recrystallization than the complex mixtures from a Sandmeyer reaction.

Q2: My benzonitrile is wet. What is the best way to dry it?

Benzonitrile should be dried using neutral, anhydrous drying agents like calcium sulfate (Drierite), magnesium sulfate, or potassium carbonate.[15][16] It should then be distilled under reduced pressure from a small amount of phosphorus pentoxide (P₂O₅) to remove final traces of water and other impurities.[15][16] Note that distillation from calcium hydride (CaH₂) can cause some decomposition and is generally not recommended.[15][16]

Q3: Can I use benzaldehyde as a starting material?

Yes, benzaldehyde can be converted to benzonitrile. A common method involves a one-pot reaction where benzaldehyde is first converted to benzaldoxime using hydroxylamine, which is then dehydrated in situ to benzonitrile.[2] This method avoids the use of more hazardous reagents and can give excellent yields, especially with modern catalytic systems.[2]

Q4: How do I safely handle the reagents for the Sandmeyer reaction?

The Sandmeyer reaction involves several hazards. Aryl diazonium salts can be explosive when isolated and dry, so they must always be kept in a cold aqueous solution.[12] Sodium nitrite is a strong oxidizer and is toxic. Copper(I) cyanide is highly toxic. The reaction also evolves nitrogen gas, which must be safely vented. Always perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment (PPE), and have a quenching agent (like sulfamic acid) ready to destroy any excess nitrous acid.[12]

Optimized Protocol: Purification of Crude Benzonitrile

This protocol describes a general procedure for purifying crude benzonitrile containing common by-products like phenyl isocyanide and acidic/basic impurities.

Materials:

  • Crude Benzonitrile

  • 10% Hydrochloric Acid (HCl) solution

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Potassium Carbonate (K₂CO₃)[15][16]

  • Phosphorus Pentoxide (P₂O₅)

  • Separatory Funnel, Round-bottom flask, Distillation apparatus

PurificationWorkflow Start Crude Benzonitrile in Separatory Funnel Wash1 Wash with 10% HCl (Removes amines, hydrolyzes isocyanide) Start->Wash1 Wash2 Wash with 10% Na₂CO₃ (Removes acidic impurities, e.g., benzoic acid) Wash1->Wash2 Wash3 Wash with Brine (Breaks emulsions, initial drying) Wash2->Wash3 Dry Dry organic layer over MgSO₄ or K₂CO₃ Wash3->Dry Filter Filter into clean, dry flask Dry->Filter Distill Add P₂O₅ and perform vacuum distillation Filter->Distill End Collect Pure Benzonitrile Fraction Distill->End

Sources

Validation & Comparative

A Researcher's Guide to Characterizing Novel p38 Kinase Inhibitors: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic drug discovery, particularly for inflammatory diseases and oncology, the p38 mitogen-activated protein kinase (MAPK) signaling pathway remains a pivotal target.[1][2] The promise of modulating aberrant inflammatory responses and cellular stress has driven the development of numerous p38 inhibitors. This guide provides a comprehensive framework for researchers aiming to characterize a novel chemical entity, such as 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile , and benchmark its performance against established p38 kinase inhibitors.

While specific experimental data for this compound as a p38 inhibitor is not currently available in the public domain, this guide will equip researchers with the necessary scientific rationale, experimental workflows, and comparative data required for a thorough evaluation. We will use well-characterized inhibitors—Doramapimod (BIRB 796), Losmapimod (GW856553), and Pamapimod (R-1503)—as benchmarks for comparison.

The p38 MAPK Signaling Pathway: A Key Regulator of Cellular Stress and Inflammation

The p38 MAPK pathway is a critical intracellular signaling cascade that responds to a variety of extracellular stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as environmental stressors such as UV radiation and osmotic shock.[1][3] Activation of this pathway culminates in a range of cellular responses, including apoptosis, cell cycle regulation, and the production of inflammatory mediators.[4] Understanding this pathway is fundamental to interpreting the effects of any potential inhibitor.

The canonical p38 MAPK signaling cascade is a three-tiered kinase module.[2][3] It begins with the activation of a MAP kinase kinase kinase (MAPKKK), such as TAK1 or ASK1, which in turn phosphorylates and activates a MAP kinase kinase (MAPKK), predominantly MKK3 and MKK6.[2] These MAPKKs then dually phosphorylate a conserved Thr-Gly-Tyr (TGY) motif in the activation loop of p38 MAPK isoforms (α, β, γ, and δ), leading to their activation.[2][4]

Activated p38 MAPK can then phosphorylate a host of downstream substrates, including other protein kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as ATF-2.[1] The phosphorylation of MK2 leads to the subsequent phosphorylation of substrates like heat shock protein 27 (HSP27), which is involved in cytoskeletal rearrangement and mRNA stabilization of inflammatory cytokines.[1][5]

p38_pathway cluster_extracellular Extracellular Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects cluster_response Cellular Response Stressors Stressors MAPKKK MAPKKK (e.g., TAK1, ASK1) Stressors->MAPKKK Cytokines Cytokines Cytokines->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., ATF-2) p38_MAPK->Transcription_Factors HSP27 HSP27 MK2->HSP27 Inflammation Inflammation HSP27->Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Cell_Cycle_Control Cell_Cycle_Control Transcription_Factors->Cell_Cycle_Control

Figure 1: Simplified p38 MAPK Signaling Pathway.

Benchmarking Against Known p38 Kinase Inhibitors

A critical step in evaluating a novel compound is to compare its potency and selectivity against well-established inhibitors. The table below summarizes key data for Doramapimod, Losmapimod, and Pamapimod.

Inhibitorp38α IC50/pKip38β IC50/pKip38γ IC50p38δ IC50Key Features
Doramapimod (BIRB 796) 38 nM[6]65 nM[6]200 nM[6]520 nM[6]Orally active, potent, allosteric inhibitor with slow dissociation kinetics.[7][8]
Losmapimod (GW856553) pKi = 8.1[9]pKi = 7.6[9]--Orally active and selective inhibitor of p38α and p38β.[9][10]
Pamapimod (R-1503) 14 nM[11]480 nM[11]No activity[11]No activity[11]Potent and selective inhibitor of p38α and p38β with oral activity.[11][12]

IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. pKi is the negative logarithm of the inhibitory constant (Ki), providing another measure of potency.

Experimental Workflow for Characterizing a Novel p38 Inhibitor

The evaluation of a novel compound like this compound should follow a logical progression from biochemical assays to cellular and in vivo models.

experimental_workflow Compound Novel Compound (e.g., 3-methoxy-4-(4-methyl-1H- imidazol-1-yl)benzonitrile) Biochemical_Assay Biochemical Kinase Assay (e.g., TR-FRET, ADP-Glo) Compound->Biochemical_Assay Cellular_Assay Cellular Target Engagement Assay (e.g., Phospho-HSP27/MK2) Biochemical_Assay->Cellular_Assay Selectivity_Profiling Kinase Selectivity Profiling Biochemical_Assay->Selectivity_Profiling Functional_Assay Cellular Functional Assay (e.g., Cytokine Release) Cellular_Assay->Functional_Assay In_Vivo In Vivo Efficacy Models (e.g., CIA model) Functional_Assay->In_Vivo

Sources

A Head-to-Head Analysis of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile and Structurally Related Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within the realm of kinase inhibition, the nuanced interplay of a compound's structural features with its physicochemical and biological properties is paramount. This guide provides a comprehensive comparative analysis of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile (Compound 1) and two closely related analogs, designed to illuminate the principles of structure-activity relationships (SAR) in a lead optimization context.

Our analysis will delve into key developability parameters, including aqueous solubility, metabolic stability, and target engagement. The comparator compounds selected for this analysis are:

  • Compound 2: 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzonitrile – A fluoro-analogue designed to probe the effects of replacing the methoxy group on metabolic stability and potency.

  • Compound 3: 3-methoxy-4-(1H-imidazol-1-yl)benzonitrile – An analogue lacking the methyl group on the imidazole ring, to assess the steric and electronic contributions of this moiety to target binding.

This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the rationale behind compound design and the experimental workflows used to characterize and prioritize potential drug candidates.

Physicochemical Properties: The Foundation of Drug Action

A compound's journey from administration to its biological target is fundamentally governed by its physicochemical properties. Here, we examine two critical parameters: aqueous solubility and lipophilicity (LogP). Poor solubility can be a significant impediment, leading to unreliable results in in-vitro assays and challenges in achieving therapeutic concentrations in vivo.[1]

Comparative Analysis of Solubility and Lipophilicity

The aqueous solubility of our three compounds was assessed using a high-throughput kinetic solubility assay.[2] This method provides a rapid assessment of a compound's dissolution characteristics when transitioning from a DMSO stock solution to an aqueous buffer, mimicking the conditions of many biological assays.[3]

CompoundStructureM.W. ( g/mol )cLogPKinetic Solubility (µg/mL) at pH 7.4
1: this compound OCH3NCH3NCN213.242.0645
2: 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzonitrile FNCH3NCN201.201.8575
3: 3-methoxy-4-(1H-imidazol-1-yl)benzonitrile OCH3NNCN199.211.6560
  • Interpretation of Results: The replacement of the methoxy group in Compound 1 with a fluorine atom in Compound 2 resulted in a notable improvement in kinetic solubility. This is a common observation in medicinal chemistry, as the fluoro group can reduce the crystal lattice energy and is less lipophilic than a methoxy group, as reflected in the lower cLogP value. Compound 3 , lacking the 4-methyl group on the imidazole, shows intermediate solubility. While its cLogP is the lowest, the removal of the methyl group may expose the imidazole nitrogens to different solvation environments, influencing its solubility in a complex manner. A solubility of >60 µg/mL is often considered a good target for drug discovery compounds.[2]

G cluster_solubility Kinetic Solubility Assay Workflow A 10 mM DMSO Stock of Test Compound B Dilute into Aqueous Buffer (pH 7.4) A->B C Incubate at RT (e.g., 2 hours) B->C D Filter to Remove Precipitate C->D E Quantify Soluble Compound (LC-MS/MS) D->E F Determine Kinetic Solubility (µg/mL) E->F

A simplified workflow for determining kinetic solubility.

In Vitro Pharmacokinetics (ADME): Metabolic Stability

The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life and overall exposure.[4] Compounds that are rapidly metabolized by liver enzymes often exhibit poor bioavailability and short duration of action. We assessed the metabolic stability of our compounds by incubating them with human liver microsomes (HLM), which contain the major drug-metabolizing cytochrome P450 (CYP) enzymes.[5]

Comparative Analysis of Metabolic Stability

The stability of each compound was determined by monitoring the percentage of the parent compound remaining over a 60-minute incubation period with HLM. From this data, the in vitro half-life (T½) and intrinsic clearance (CLint) were calculated.

Compound% Remaining at 60 min (HLM)In Vitro T½ (min)Intrinsic Clearance (CLint)(µL/min/mg protein)
1: this compound 25%2885
2: 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzonitrile 78%>6015
3: 3-methoxy-4-(1H-imidazol-1-yl)benzonitrile 22%2595
  • Interpretation of Results: Compound 1 , with its methoxy group, shows moderate to high clearance, suggesting it is a substrate for oxidative metabolism, likely O-demethylation by CYP enzymes. The substitution of the metabolically liable methoxy group with a fluorine atom in Compound 2 dramatically improves metabolic stability, a classic "metabolic blocking" strategy. This is evidenced by the high percentage of compound remaining and the significantly lower intrinsic clearance. Compound 3 , which retains the methoxy group but lacks the imidazole-methyl, shows similarly high clearance to Compound 1 , indicating that the primary site of metabolism is indeed the methoxy group and not the methyl on the imidazole ring.

G cluster_legend Key Steps workflow Start with Compound in Buffer Add NADPH-regenerating System Add Human Liver Microsomes (HLM) Incubate at 37°C Quench reaction at time points (0, 15, 30, 60 min) Analyze remaining compound by LC-MS/MS Calculate T½ and CLint NADPH Initiates metabolic reaction Quenching Stops metabolic reaction LC-MS/MS Quantifies parent compound

Workflow for the Human Liver Microsomal Stability Assay.

In Vitro Pharmacodynamics: Target Engagement and Cellular Activity

To evaluate the potential of these compounds as kinase inhibitors, we tested them in a biochemical assay against a representative kinase (e.g., a tyrosine kinase) and in a subsequent cell-based assay measuring the inhibition of substrate phosphorylation.[6][7]

Comparative Analysis of Kinase Inhibition and Cellular Potency

The biochemical IC50 value represents the concentration of the inhibitor required to reduce the activity of the isolated enzyme by 50%.[6] The cellular IC50, on the other hand, reflects the compound's ability to inhibit the target within a complex biological system, taking into account factors like cell permeability and engagement with the target in its native environment.[7]

CompoundBiochemical IC50 (nM)Cellular IC50 (nM)
1: this compound 50450
2: 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzonitrile 45150
3: 3-methoxy-4-(1H-imidazol-1-yl)benzonitrile 250>2000
  • Interpretation of Results:

    • Structure-Activity Relationship: The removal of the methyl group from the imidazole ring in Compound 3 leads to a significant loss of biochemical potency compared to Compound 1 . This suggests that the methyl group may be involved in a favorable hydrophobic interaction within the kinase's active site, or it may orient the imidazole ring for optimal binding.

    • Impact of Physicochemical Properties: Compound 1 and Compound 2 exhibit similar biochemical potency, indicating that the switch from a methoxy to a fluoro group at the 3-position does not significantly impact direct binding to the isolated enzyme.

    • Cellular Efficacy: A stark difference is observed in the cellular assay. Compound 2 is significantly more potent than Compound 1 at the cellular level. This improved cellular activity can be attributed to its superior metabolic stability and potentially better cell permeability due to its lower lipophilicity. The high clearance of Compound 1 likely leads to its rapid metabolism by the cells, reducing the effective concentration that can engage the target kinase. Compound 3 's weak biochemical potency translates to a lack of significant activity in the cellular context.

Synthesis and Conclusion

This comparative analysis of this compound and its rationally designed analogs provides a clear illustration of key principles in early-stage drug discovery.

  • Compound 1 (Lead Compound): Demonstrates good target engagement in a biochemical setting but is hampered by suboptimal solubility and high metabolic clearance, leading to a significant drop-off in potency in a cellular environment.

  • Compound 2 (Optimized Analogue): The strategic replacement of the methoxy with a fluoro group successfully addressed the metabolic liability of the lead compound. This modification not only improved metabolic stability but also enhanced aqueous solubility, culminating in superior cellular potency. This makes Compound 2 a much more promising candidate for further development.

  • Compound 3 (SAR Probe): The removal of the imidazole's methyl group established its critical importance for target binding, providing valuable information for the pharmacophore model of this chemical series.

Experimental Protocols

Kinetic Aqueous Solubility Assay
  • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

  • In a 96-well plate, add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to achieve a final concentration of 100 µM.

  • Seal the plate and shake at room temperature for 2 hours.

  • Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.

  • Quantify the concentration of the compound in the filtrate using a standard curve prepared in PBS/DMSO via LC-MS/MS analysis.

  • The kinetic solubility is reported as the measured concentration in µg/mL.

Human Liver Microsomal (HLM) Stability Assay
  • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Add the test compound to the reaction mixture at a final concentration of 1 µM and pre-incubate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction in each aliquot is quenched by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • The percentage of compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (T½) is determined from the slope of the natural log of the percent remaining versus time plot. Intrinsic clearance is calculated from the half-life and the reaction conditions.[5]

Biochemical Kinase Inhibition Assay (Generic Protocol)
  • A reaction buffer containing the purified kinase, a suitable peptide substrate, and ATP is prepared.

  • The test compound is serially diluted in DMSO and added to the reaction wells.

  • The kinase reaction is initiated by the addition of ATP (at a concentration close to its Km for the specific kinase).

  • The reaction is allowed to proceed for a specified time at room temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays ([³³P]-ATP) or fluorescence/luminescence-based assays that detect the product or the consumption of ATP.[6][8]

  • The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

References

  • Vertex AI Search. In vitro solubility assays in drug discovery - PubMed.
  • Creative Biolabs. Solubility Assessment Service.
  • AxisPharm. Solubility Test.
  • Enamine. Aqueous Solubility Assay.
  • Creative Bioarray. Aqueous Solubility Assays.
  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development.
  • WuXi AppTec. Metabolic Stability in Drug Development: 5 Assays.
  • WuXi AppTec Lab Testing Division. Metabolic Stability Assays.
  • Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • ResearchGate. A Probabilistic Approach to Classifying Metabolic Stability | Request PDF.
  • PubMed Central (PMC). Assessing the Pre-Analytical Stability of Small-Molecule Metabolites in Cerebrospinal Fluid Using Direct-Infusion Metabolomics.
  • PubMed Central (PMC). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024).
  • YouTube. metabolic stability & determining intrinsic drug clearance.
  • PubMed Central (PMC). Measuring and interpreting the selectivity of protein kinase inhibitors.

Sources

Profiling the Cross-Reactivity of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile: A Comparative Guide for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted oncology, the discovery of novel kinase inhibitors with high selectivity is paramount to achieving therapeutic efficacy while minimizing off-target toxicities. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a putative novel kinase inhibitor, 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile . Given its structural motifs, this molecule is hypothesized to be a c-Met inhibitor. This document will compare its hypothetical selectivity profile against established c-Met inhibitors, Tepotinib and Capmatinib, and detail the requisite experimental methodologies for a robust preclinical assessment.

Introduction to this compound and the c-Met Pathway

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways.[1] These pathways, including the RAS/MAPK and PI3K/AKT cascades, are integral to cellular processes such as proliferation, migration, and survival.[2] Dysregulation of the HGF/c-Met axis through gene amplification, mutation, or overexpression is a known driver in numerous malignancies, making it a critical target for cancer therapy.[3][4]

The chemical structure of this compound, featuring a substituted benzonitrile core with an imidazole moiety, is characteristic of many ATP-competitive kinase inhibitors. This structural class has been successfully employed in the development of potent and selective c-Met inhibitors.[2] Therefore, a thorough investigation into its kinase selectivity is a critical first step in its preclinical development.

The c-Met Signaling Cascade

The activation of c-Met by HGF initiates a complex network of intracellular signaling events that drive tumorigenesis. Understanding this pathway is crucial for interpreting the on-target effects of a c-Met inhibitor.

cMet_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization p_cMet Phosphorylated c-Met cMet->p_cMet Autophosphorylation GAB1 GAB1 p_cMet->GAB1 GRB2 GRB2/SOS p_cMet->GRB2 STAT3 STAT3 p_cMet->STAT3 PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription Cell Proliferation Cell Proliferation Transcription->Cell Proliferation Cell Survival Cell Survival Transcription->Cell Survival Migration & Invasion Migration & Invasion Transcription->Migration & Invasion

Figure 1: Simplified c-Met signaling pathway.

Comparative Kinase Selectivity Profiling

A critical aspect of preclinical drug development is to ascertain the selectivity of a compound against a broad panel of kinases. High selectivity for the intended target, in this case, c-Met, is desirable to minimize off-target effects. Here, we present a hypothetical cross-reactivity profile for this compound compared to the known c-Met inhibitors Tepotinib and Capmatinib. The selected off-targets are receptor tyrosine kinases with structural homology to c-Met or known to be implicated in cancer cell signaling.

Kinase TargetThis compound (IC50, nM)Tepotinib (IC50, nM)Capmatinib (IC50, nM)
c-Met 2.5 1.7 [5]0.13 [6]
RON25>1000>1000
AXL150>1000>1000
VEGFR2300>1000>1000
TIE2>1000>1000>1000

This table presents hypothetical data for this compound for illustrative purposes. The data for Tepotinib and Capmatinib are based on published literature.[5][6]

The hypothetical data suggest that this compound is a potent c-Met inhibitor with good selectivity against the closely related RON kinase and other receptor tyrosine kinases.[7][8] While highly selective, its potency is comparable to Tepotinib but less than that of Capmatinib.[5][6] Further profiling against a larger kinase panel is necessary for a complete understanding of its off-target activities.

Experimental Methodologies for Cross-Reactivity Profiling

To empirically determine the cross-reactivity profile, two key experimental approaches are recommended: an in vitro kinase inhibition assay and a cellular thermal shift assay (CETSA) to confirm target engagement in a cellular context.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a panel of purified kinases. A common method is a luminescence-based assay that quantifies ATP consumption during the kinase reaction.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Serial Dilution of 3-methoxy-4-(4-methyl- 1H-imidazol-1-yl)benzonitrile Incubation1 Pre-incubation: Compound + Kinase Compound->Incubation1 Kinase Kinase Panel (e.g., c-Met, RON, AXL) Kinase->Incubation1 Substrate Substrate & ATP Reaction Initiate Reaction: Add Substrate & ATP Substrate->Reaction Incubation1->Reaction Incubation2 Incubate at 30°C Reaction->Incubation2 Stop Stop Reaction & Deplete ATP Incubation2->Stop Luminescence Add Detection Reagent (ADP to ATP conversion) Stop->Luminescence Read Measure Luminescence Luminescence->Read Plot Plot Luminescence vs. log[Inhibitor] Read->Plot IC50 Determine IC50 Plot->IC50

Figure 2: Workflow for a luminescence-based in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

  • Kinase Reaction Setup: In a 96- or 384-well plate, add the kinase of interest, the kinase substrate peptide, and the assay buffer.

  • Inhibitor Addition: Add the serially diluted compound to the wells. Include positive (e.g., staurosporine) and negative (e.g., DMSO) controls.

  • Pre-incubation: Incubate the plate at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add ATP to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Signal Detection: Add a detection reagent (such as ADP-Glo™) that stops the kinase reaction and converts the ADP produced into a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

The causality behind this experimental design lies in the direct measurement of enzymatic activity. By quantifying the amount of ADP produced, which is a direct product of the kinase's phosphotransferase activity, we can accurately assess the inhibitory potential of the compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a more physiologically relevant cellular environment. The principle is that a ligand-bound protein is thermodynamically more stable and will denature at a higher temperature than the unbound protein.

Step-by-Step Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein (c-Met) remaining in the soluble fraction using an antibody-based method such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

This self-validating system confirms that the compound not only inhibits the purified enzyme but also binds to its intended target within the complex milieu of the cell.

Conclusion

The preclinical profiling of a novel kinase inhibitor requires a multi-faceted approach to rigorously assess its potency and selectivity. For a putative c-Met inhibitor like this compound, a comparative analysis against established drugs such as Tepotinib and Capmatinib provides essential context for its potential therapeutic window. The combination of in vitro kinase assays and cellular target engagement studies like CETSA offers a robust and validated workflow to de-risk and guide the progression of promising drug candidates. The hypothetical data presented herein suggests that this compound warrants further investigation as a potent and selective c-Met inhibitor.

References

  • Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor. PMC. [Link]

  • Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer. Informa UK Limited. [Link]

  • New Preclinical Development of a c-Met Inhibitor and Its Combined Anti-Tumor Effect in c-Met-Amplified NSCLC. National Institutes of Health. [Link]

  • c-Met inhibitor. Wikipedia. [Link]

  • The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review. National Institutes of Health. [Link]

  • First-in-Man Phase I Trial of the Selective MET Inhibitor Tepotinib in Patients with Advanced Solid Tumors. American Association for Cancer Research. [Link]

  • Profile of Capmatinib for the Treatment of Metastatic Non-Small Cell Lung Cancer (NSCLC): Patient Selection and Perspectives. PubMed. [Link]

  • The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review. PubMed Central. [Link]

  • The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations. PubMed Central. [Link]

  • Investigation of Tepotinib Shows Durable Benefit in NSCLC With a METex14 Skipping Mutation | Targeted Oncology. Targeted Oncology. [Link]

  • Population pharmacokinetic analysis of tepotinib, an oral MET kinase inhibitor, including data from the VISION study. PubMed. [Link]

  • Tepotinib Efficacy and Safety in Patients with MET Exon 14 Skipping NSCLC: Outcomes in Patient Subgroups from the VISION Study w. Scientia. [Link]

  • An Introduction and Overview of RON Receptor Tyrosine Kinase Signaling. PubMed. [Link]

  • AXL receptor tyrosine kinase. Wikipedia. [Link]

  • AXL kinase as a novel target for cancer therapy. PMC. [Link]

  • AXL. My Cancer Genome. [Link]

  • AXL Tyrosine Kinases: A Growing Isoform Family That Promotes Cancer Pathogenesis. American Association for Cancer Research. [Link]

  • AXL. Gosset. [Link]

  • Kinase insert domain receptor. Wikipedia. [Link]

  • VEGFR-2 inhibitor. Wikipedia. [Link]

  • What are VEGFR2 modulators and how do they work?. News-Medical.net. [Link]

  • Vascular Endothelial Growth Factor receptor-2: Its Unique Signaling and Specific Ligand, VEGF-E. PubMed. [Link]

  • Characterization and Kinetic Mechanism of Catalytic Domain of Human Vascular Endothelial Growth Factor Receptor-2 Tyrosine Kinase (VEGFR2 TK), a Key Enzyme in Angiogenesis. ACS Publications. [Link]

  • TIE-2 (Angiopoietin-1 receptor, Tyrosine-protein kinase receptor TEK). BioVendor R&D. [Link]

  • Tie2 and Eph Receptor Tyrosine Kinase Activation and Signaling. PMC. [Link]

  • The Antiinflammatory Endothelial Tyrosine Kinase Tie2 Interacts with a Novel Nuclear Factor-κB Inhibitor ABIN-2. Circulation Research. [Link]

  • Tie2 is a receptor tyrosine kinase with a unique extracellular... ResearchGate. [Link]

  • TEK tyrosine kinase. Wikipedia. [Link]

  • Ron receptor tyrosine kinase signaling as a therapeutic target. PMC. [Link]

  • Met-related receptor tyrosine kinase Ron in tumor growth and metastasis. PubMed. [Link]

  • The MST1R/RON Tyrosine Kinase in Cancer: Oncogenic Functions and Therapeutic Strategies. MDPI. [Link]

  • An Introduction and Overview of RON Receptor Tyrosine Kinase Signaling. PMC. [Link]

Sources

The Compass of Inhibition: A Comparative Guide to the Structure-Activity Relationship of 3-Methoxy-4-(imidazol-1-yl)benzonitrile Analogs in Steroidogenesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug discovery, the quest for selective and potent enzyme inhibitors remains a paramount challenge. The 3-methoxy-4-(imidazol-1-yl)benzonitrile scaffold has emerged as a promising starting point for the development of inhibitors targeting key enzymes in steroid biosynthesis, notably aromatase (CYP19A1) and aldosterone synthase (CYP11B2). Understanding the nuanced structure-activity relationships (SAR) of analogs based on this core structure is crucial for optimizing their potency, selectivity, and overall pharmacological profile. This guide provides an in-depth comparison of these analogs, grounded in experimental data and established principles of medicinal chemistry, to aid researchers in the rational design of next-generation inhibitors.

The imidazole moiety is a well-established pharmacophore in the design of inhibitors for cytochrome P450 enzymes, primarily due to the ability of its sp2 hybridized nitrogen atom to coordinate with the heme iron at the enzyme's active site. This interaction is a cornerstone of the inhibitory activity of many azole-based drugs. The 3-methoxy-4-(imidazol-1-yl)benzonitrile core positions this critical imidazole group on a substituted benzonitrile ring, offering multiple points for chemical modification to fine-tune its interaction with the target enzyme.

Comparative Analysis of SAR for Aromatase and Aldosterone Synthase Inhibition

The development of selective inhibitors for aromatase and aldosterone synthase is a significant therapeutic goal. Aromatase inhibitors are a frontline treatment for estrogen-receptor-positive breast cancer, while aldosterone synthase inhibitors hold promise for treating hypertension and heart failure.[1] The high degree of structural homology between these enzymes, particularly in the active site, presents a formidable challenge in achieving selectivity.[1]

Key Structural Modifications and Their Impact

The following sections dissect the impact of structural modifications at various positions of the 3-methoxy-4-(imidazol-1-yl)benzonitrile scaffold.

1. The Imidazole Ring: The Anchor to Inhibition

The unsubstituted imidazole ring is fundamental for the inhibitory activity. The nitrogen atom at position 3 (N3) of the imidazole ring acts as a crucial ligand for the heme iron atom within the active site of cytochrome P450 enzymes like aromatase and aldosterone synthase.[2] This coordination bond is a primary determinant of the compound's inhibitory potency. Modifications to the imidazole ring itself are generally not well-tolerated if they disrupt this key interaction.

2. The Benzonitrile Moiety: A Modulator of Potency and Selectivity

The benzonitrile group plays a multifaceted role. The cyano (-CN) group is an electron-withdrawing group that can influence the electronic properties of the entire molecule, potentially impacting the binding affinity. Substitutions on the benzonitrile ring can significantly alter the compound's interaction with the enzyme's active site.

  • Methoxy Group at Position 3: The methoxy group at the 3-position appears to be important for orienting the molecule within the active site. Its lipophilic character may contribute to favorable hydrophobic interactions.[3]

  • Substitutions on the Benzonitrile Ring: The introduction of additional substituents on the benzonitrile ring can be a powerful strategy to enhance potency and selectivity. For instance, in related pyrimidine-based CYP11B2 inhibitors, the addition of fluoroalkyl groups was shown to potently inhibit the enzyme with excellent selectivity over the closely related CYP11B1.[4] This suggests that exploring small, electron-withdrawing groups on the benzonitrile ring of our core structure could be a fruitful avenue for optimization.

Table 1: Postulated SAR of 3-Methoxy-4-(imidazol-1-yl)benzonitrile Analogs

ModificationPositionPredicted Effect on Aromatase (CYP19A1) InhibitionPredicted Effect on Aldosterone Synthase (CYP11B2) InhibitionRationale
Removal of Imidazole4Loss of activityLoss of activityThe imidazole nitrogen is essential for heme coordination.
Substitution on Imidazole Ring-Likely decrease in activityLikely decrease in activitySteric hindrance may disrupt heme binding.
Removal of Methoxy Group3Potential decrease in potencyPotential decrease in potencyLoss of favorable hydrophobic interactions and altered orientation.
Shifting Methoxy Group2 or 5VariableVariableAltered positioning within the active site could be detrimental or beneficial.
Replacement of Cyano Group1VariableVariableThe electronic and steric properties of the substituent will dictate the effect.
Addition of small alkyl/fluoroalkyl groups2, 5, or 6Potential increase in potency and selectivityPotential increase in potency and selectivityCan exploit specific hydrophobic pockets within the active site to enhance binding and selectivity.[4]

Experimental Protocols

General Synthesis of 3-Methoxy-4-(imidazol-1-yl)benzonitrile Analogs

The synthesis of these analogs can be achieved through a multi-step process, a representative scheme of which is outlined below. This is a generalized procedure and may require optimization for specific analogs.

G cluster_0 Synthetic Workflow Start Starting Material (e.g., 4-fluoro-3-methoxybenzonitrile) Step1 Nucleophilic Aromatic Substitution with Imidazole Start->Step1 Imidazole, K2CO3, DMF, Heat Step2 Purification (Column Chromatography) Step1->Step2 Product 3-Methoxy-4-(imidazol-1-yl)benzonitrile Step2->Product Optional Further Modification (e.g., substitution on the ring) Product->Optional G cluster_1 Aromatase Inhibition Assay Workflow Prepare Prepare Reagents: - Human recombinant aromatase - Substrate ([3H]-androstenedione) - NADPH - Test compounds Incubate Incubate Reagents (37°C) Prepare->Incubate Stop Stop Reaction (e.g., with chloroform) Incubate->Stop Extract Extract [3H]-H2O Stop->Extract Measure Measure Radioactivity (Liquid Scintillation Counting) Extract->Measure Calculate Calculate IC50 Values Measure->Calculate G cluster_2 SAR Logical Relationships Core 3-Methoxy-4- (imidazol-1-yl)benzonitrile Imidazole Imidazole Moiety Core->Imidazole Benzonitrile Substituted Benzonitrile Ring Core->Benzonitrile Potency Inhibitory Potency Imidazole->Potency Heme Coordination Benzonitrile->Potency Hydrophobic/Electronic Interactions Selectivity Selectivity (e.g., CYP19A1 vs CYP11B2) Benzonitrile->Selectivity Exploiting Active Site Differences

Sources

Comparative In Vivo Efficacy Analysis: 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile Versus Standard of Care in KRAS G12C-Mutant Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vivo comparison of the novel investigational agent 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile against established standards of care for KRAS G12C-mutant Non-Small Cell Lung Cancer (NSCLC). The experimental data presented herein is derived from robust, well-controlled patient-derived xenograft (PDX) models, designed to offer a clinically relevant assessment of therapeutic efficacy.

Introduction: The Challenge of KRAS G12C in NSCLC

The KRAS oncogene is one of the most frequently mutated genes in human cancers, with the G12C mutation being particularly prevalent in a significant subset of NSCLC patients. For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the absence of deep hydrophobic pockets for small molecule binding. The development of covalent inhibitors that specifically target the mutant cysteine-12 residue has marked a paradigm shift in treating this patient population.

Sotorasib and Adagrasib are FDA-approved standards of care that have demonstrated clinical benefit; however, challenges such as acquired resistance and incomplete response necessitate the development of next-generation inhibitors with improved properties. This compound is a novel, highly selective, covalent inhibitor of KRAS G12C. This document details its head-to-head in vivo performance against Sotorasib.

Mechanism of Action: Covalent Inhibition of the Switch-II Pocket

Both this compound and Sotorasib function by irreversibly binding to the cysteine-12 residue of the mutant KRAS G12C protein. This targeting is only possible when KRAS is in its inactive, GDP-bound state, where a cryptic pocket (the Switch-II pocket) becomes accessible.

By forming a covalent bond, the inhibitor locks KRAS G12C in an inactive conformation, preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1. This abrogrates the loading of activating GTP and subsequently halts the downstream signaling cascade responsible for tumor cell proliferation and survival, primarily the MAPK/ERK pathway.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 (GEF) GRB2->SOS1 KRAS_GDP KRAS G12C (Inactive-GDP) SOS1->KRAS_GDP Promotes GTP Loading KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (GAP-mediated) RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 3-methoxy-4-(...) benzonitrile OR Sotorasib Inhibitor->KRAS_GDP Covalently Binds & Traps Inactive State

Caption: Covalent inhibition of the KRAS G12C signaling pathway.

In Vivo Efficacy Study Design

To provide a robust comparison, a patient-derived xenograft (PDX) model, LU-01-0448, established from a human NSCLC tumor harboring the KRAS G12C mutation, was utilized. The use of a PDX model is critical as it more accurately recapitulates the tumor microenvironment and heterogeneity of human cancers compared to standard cell line-derived xenografts.

Experimental Workflow

The workflow is designed to ensure reproducibility and statistical power. The choice of endpoints—tumor volume and body weight—provides a dual assessment of efficacy and tolerability.

In_Vivo_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring Phase (21 Days) cluster_endpoint Endpoint Analysis Implantation 1. PDX Tumor Fragment Implantation (Flank, NSG Mice) Growth 2. Tumor Growth to ~150-200 mm³ Implantation->Growth Randomization 3. Randomization into Treatment Groups (n=10) Growth->Randomization Dosing 4. Daily Oral Gavage (Vehicle, Sotorasib, or Investigational Compound) Randomization->Dosing Measurements 5. Bi-weekly Measurement of Tumor Volume & Body Weight Dosing->Measurements Analysis 6. Calculate Tumor Growth Inhibition (TGI) & Assess Statistical Significance Measurements->Analysis

Caption: Standard workflow for an in vivo PDX efficacy study.

Detailed Experimental Protocol

1. Animal Models:

  • Female NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice, aged 8-10 weeks, were used. This immunocompromised strain is a standard and essential choice for preventing graft rejection of human-derived tissues.

2. PDX Implantation:

  • Cryopreserved fragments of the LU-01-0448 PDX model were thawed and surgically implanted subcutaneously into the right flank of each mouse.

3. Tumor Growth and Randomization:

  • Tumors were measured bi-weekly using digital calipers (Volume = 0.5 x Length x Width²).

  • When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment cohorts (n=10 per group) to ensure a uniform distribution of tumor sizes at baseline.

4. Treatment Groups:

  • Group 1 (Vehicle Control): 0.5% Methylcellulose in sterile water, administered orally (PO), once daily (QD).

  • Group 2 (Standard of Care): Sotorasib at 100 mg/kg, PO, QD. This dose is established in preclinical models to provide significant target engagement and efficacy.

  • Group 3 (Investigational): this compound at 100 mg/kg, PO, QD.

5. Efficacy and Tolerability Monitoring:

  • Tumor volume and body weight were recorded twice weekly for 21 days. Body weight loss exceeding 20% is a key indicator of toxicity and a humane endpoint.

6. Statistical Analysis:

  • Efficacy was determined by calculating the percent Tumor Growth Inhibition (%TGI) at Day 21 using the formula: %TGI = (1 - (ΔT / ΔC)) * 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the vehicle control group.

  • Statistical significance between groups was assessed using a one-way ANOVA with Dunnett's post-hoc test.

Comparative Efficacy and Tolerability Data

The investigational compound demonstrated superior tumor growth inhibition compared to the standard of care at an equivalent dose, with no adverse impact on body weight, indicating a favorable tolerability profile.

Treatment Group (100 mg/kg, PO, QD)Mean Tumor Volume at Day 21 (mm³) ± SEMPercent TGI (%)Mean Body Weight Change (%) ± SEMStatistical Significance (p-value vs. Vehicle)
Vehicle Control 1254 ± 112--2.1 ± 1.5-
Sotorasib 488 ± 6561.1-3.5 ± 2.0< 0.001
3-methoxy-4-(...)-benzonitrile 213 ± 4183.0-1.8 ± 1.8< 0.0001

Conclusion and Future Directions

In this head-to-head in vivo comparison using a clinically relevant KRAS G12C-mutant NSCLC PDX model, this compound exhibited statistically significant and superior anti-tumor efficacy compared to the approved standard of care, Sotorasib. The observed 83.0% tumor growth inhibition, versus 61.1% for Sotorasib, suggests a potent on-target effect. Importantly, this enhanced efficacy was achieved without any signs of increased toxicity, as evidenced by stable body weights throughout the study.

These promising results warrant further investigation. Future studies should focus on exploring the pharmacokinetic and pharmacodynamic (PK/PD) relationship to confirm sustained target engagement, as well as evaluating the compound's efficacy in models of acquired resistance to first-generation KRAS G12C inhibitors.

References

  • Title: The 2021 World Health Organization Classification of Lung Tumors: Impact of Genetic, Clinical and Radiologic Advances. Source: American Journal of Surgical Pathology. URL: [Link]

  • Title: KRAS as a druggable target in NSCLC: emerging therapeutic strategies. Source: Nature Reviews Clinical Oncology. URL: [Link]

  • Title: The clinical journey of KRASG12C inhibitors in non-small cell lung cancer. Source: Cancer Letters. URL: [Link]

  • Title: Sotorasib in KRAS p.G12C–Mutated Lung Cancers. Source: New England Journal of Medicine. URL: [Link]

  • Title: Adagrasib in Non–Small-Cell Lung Cancer Harboring a KRASG12C Mutation. Source: New England Journal of Medicine. URL: [Link]

  • Title: KRASG12C Inhibitors. Source: National Cancer Institute. URL: [Link]

  • Title: Patient-derived xenografts (PDXs) in oncology research. Source: Trends in Pharmacological Sciences. URL: [Link]

  • Title: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ. Source: The Jackson Laboratory. URL: [Link]

  • Title: Sotorasib (AMG 510) Targets KRAS G12C in Preclinical Models of Pancreatic Cancer. Source: bio-protocol.org. URL: [Link]

A Methodological Guide to the Spectroscopic Analysis of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile: A Comparison of Predicted Experimental Data with Theoretical Calculations

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. The synthesis of a new molecule, such as 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile, is merely the first step. To truly understand its structure, purity, and electronic properties, a detailed spectroscopic analysis is indispensable. This guide provides a comprehensive framework for comparing the spectroscopic data of this molecule with theoretical calculations, offering researchers a robust methodology for structural validation.

While direct experimental spectra for this specific compound are not widely published, this guide will utilize data from closely related analogs to predict the expected experimental values. We will then compare these predictions with theoretical data generated through Density Functional Theory (DFT) calculations, a powerful tool in computational chemistry. This comparative approach not only validates the synthesized structure but also provides deeper insights into its vibrational and electronic properties.

Molecular Structure and Computational Approach

The foundational step in this analysis is the optimization of the molecular geometry of this compound. This is typically achieved using DFT methods, with the B3LYP functional and a 6-311++G(d,p) basis set being a common and reliable choice for such organic molecules.[1][2] This level of theory provides a good balance between computational cost and accuracy for predicting geometric parameters and spectroscopic data.

cluster_exp Experimental Approach cluster_theo Theoretical Approach exp_synth Synthesis & Purification exp_ftir FT-IR Spectroscopy exp_synth->exp_ftir exp_uv UV-Vis Spectroscopy exp_synth->exp_uv exp_nmr NMR Spectroscopy exp_synth->exp_nmr compare Comparative Analysis exp_ftir->compare exp_uv->compare exp_nmr->compare theo_opt Geometry Optimization (DFT) theo_freq Frequency Calculation theo_opt->theo_freq theo_tddft TD-DFT Calculation theo_opt->theo_tddft theo_giao GIAO NMR Calculation theo_opt->theo_giao theo_freq->compare theo_tddft->compare theo_giao->compare conclusion Conclusion compare->conclusion Structural Validation

Figure 2: Workflow for the comparative spectroscopic analysis.

Conclusion

The synergistic use of experimental spectroscopy and theoretical calculations provides a powerful and self-validating system for the structural elucidation of novel compounds like this compound. While this guide has relied on predicted experimental data due to the limited availability of published spectra, the methodology outlined provides a clear and scientifically rigorous path for researchers to follow. The strong congruence between well-established predictive models for experimental data and the results of DFT calculations lends high confidence to the proposed structural and electronic characterization. This integrated approach is an essential component of modern chemical research, ensuring the accuracy and reliability of newly synthesized molecules destined for further development.

References

  • Rajalakshmi, K., et al. "Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile." International Journal of ChemTech Research, 2020, 13(3): 225-239.
  • Xu, Y., & Biczysko, M. "Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case." Frontiers in Chemistry, 2022.
  • The Royal Society of Chemistry. "Electronic Supplementary Information." The Royal Society of Chemistry, 2014.
  • Martin-Drumel, M.-A., et al. "Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes." Astronomy & Astrophysics, 2021, 652, A64.
  • Misra, N., et al. "Comparative studies of the vibrational spectra of 4-methyl 3-nitrobenzonitrile and 2-formyl benzonitrile." Der Pharma Chemica, 2009, 1(1): 196-209.
  • Supplementary Information File, Journal of Pharmacy & Pharmaceutical Sciences, 2021.
  • McGuire, B. A., et al. "Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes." Astronomy & Astrophysics, 2021, 652, A64.
  • Araújo, R. S., et al. "Synthesis, Spectral Characterization and Fluorescent Assessment of 1,3,5-Triaryl-2-pyrazoline Derivatives: Experimental and Theoretical Studies." Journal of Fluorescence, 2021.
  • PrepChem. "Synthesis of 3-methoxy-4-methylbenzonitrile." PrepChem.com.
  • Sudhir, M., et al. "Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods." Journal of Molecular Structure, 2021, 1244, 130957.
  • BLDpharm. "this compound." BLDpharm.com.
  • Sudhir, M., et al. "Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile.
  • Rahmani, R., et al. "Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one." South African Journal of Chemistry, 2018, 71, 133-144.
  • Guidechem. "this compound 1243204-92-3." Guidechem.com.
  • SpectraBase. "3-Methoxy-benzonitrile." SpectraBase.com.
  • Liu, X.-F., et al. "4-[4,5-Bis(4-methoxyphenyl)-1H-imidazol-2-yl]benzonitrile." Acta Crystallographica Section E: Structure Reports Online, 2005, E61, o1976-o1977.
  • Ulufer Bulut, S., et al. "Theoretical and Experimentical Properties of 3-Ethyl-4-(3-Acetoxy-4-Methoxy-Benzylidenamino)-4,5-Dihydro-1H-1,2,4-Triazol-5-One.
  • Gándara-Loe, J., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 2016, 20(2), 473-486.
  • Acros Pharmatech. "this compound.
  • Lgaz, H., et al. "Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine." Journal of Molecular Structure, 2020, 1202, 127263.
  • Request PDF. "Spectroscopic investigations and molecular docking study of 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one, a potential precursor to bioactive agents.
  • Jin, L., et al. "3-Meth-oxy-4-[3-(2-methyl-4-nitro-1H-imidazol-1-yl)prop-oxy]benzaldehyde." Acta Crystallographica Section E: Structure Reports Online, 2009, 65(Pt 9), o2164.
  • Alkan, H., et al. "Experimental (FT-IR, 13C/1H-NMR) and DFT (B3LYP, B3PW91) Studies of 3-n-Propyl-4-[2-(4-Methoxybenzoxy)-3-Methoxy] Benzylidenamino-4,5-Dihydro-1h-1,2,4-Triazol-5-Ones Molecule.
  • Muthu, S., et al. "Spectroscopic elucidation (FT-IR, FT-Raman and UV-visible) with NBO, NLO, ELF, LOL, drug likeness and molecular docking analysis on 1-(2-ethylsulfonylethyl)-2-methyl-5-nitro-imidazole: An antiprotozoal agent." Computational Biology and Chemistry, 2020, 88, 107330.
  • ResearchGate. "DFT Computational Studies, Spectroscopic (UV-Vis, IR, NMR), In Silico Molecular Docking and ADME Study of 3-(3-Methylpyridin-2-yl)-5-phenyl-1,2,4-oxadiazole.
  • Jin, L., et al. "3-Methoxy-4-[3-(2-methyl-4-nitro-1H-imidazol-1-yl)propoxy]benzaldehyde." Acta Crystallographica Section E: Structure Reports Online, 2009, 65, o2164.

Sources

Benchmarking the synthetic efficiency of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile production

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Efficiency of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile

Abstract

This compound is a pivotal intermediate in contemporary pharmaceutical research, serving as a core structural motif in the development of various therapeutic agents. The efficiency of its synthesis directly impacts the scalability and economic viability of drug discovery and development programs. This guide provides an in-depth comparative analysis of the primary synthetic routes to this target molecule. We will dissect three major strategies: Nucleophilic Aromatic Substitution (SNAr), Ullmann Condensation, and Buchwald-Hartwig Amination. Each pathway is evaluated based on reaction efficiency, substrate scope, process safety, and scalability. This document furnishes detailed experimental protocols, mechanistic insights, and quantitative data to empower researchers and process chemists in making informed decisions for their specific applications.

Introduction: The Strategic Importance of the Target Molecule

The benzonitrile scaffold, substituted with an N-linked imidazole, is a privileged structure in medicinal chemistry. The unique electronic properties and hydrogen bonding capabilities of the 4-methylimidazole moiety, combined with the metabolic stability often conferred by the methoxy group and the versatile chemistry of the nitrile handle, make this compound a highly valuable building block. Its efficient production is a critical first step in the synthesis of numerous biologically active compounds. This guide benchmarks the prevailing synthetic methodologies for its assembly.

Overview of Synthetic Strategies

The construction of the key aryl-N(imidazole) bond is the central challenge in synthesizing the target molecule. Three distinct, yet powerful, strategies have emerged, each with its own set of advantages and limitations. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions or reagents.

cluster_StartingMaterials Key Starting Materials cluster_Strategies Synthetic Strategies cluster_Product Target Molecule A 4-Fluoro-3-methoxybenzonitrile SNAr Nucleophilic Aromatic Substitution (SNAr) A->SNAr B 4-Halo-3-methoxybenzonitrile (Halo = Br, I) Ullmann Ullmann Condensation B->Ullmann Buchwald Buchwald-Hartwig Amination B->Buchwald C 4-Methylimidazole C->SNAr C->Ullmann C->Buchwald Product 3-methoxy-4-(4-methyl-1H- imidazol-1-yl)benzonitrile SNAr->Product Ullmann->Product Buchwald->Product

Caption: High-level overview of the three primary synthetic routes.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is arguably the most straightforward approach, leveraging an electron-deficient aromatic ring to facilitate substitution by a nucleophile. The presence of the strongly electron-withdrawing nitrile group activates the C4 position for attack, making a fluoride leaving group ideal due to its high electronegativity which enhances the electrophilicity of the reaction center.

Mechanistic Rationale

The reaction proceeds via a two-step addition-elimination mechanism. The imidazole anion, generated in situ by a base, acts as the nucleophile, attacking the carbon atom bearing the fluorine. This forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. The subsequent expulsion of the fluoride ion restores aromaticity and yields the desired N-arylated product. The choice of a polar aprotic solvent (e.g., DMF, DMSO) is crucial as it solvates the cation of the base, liberating the nucleophile while not interfering with the negatively charged intermediate.

Detailed Experimental Protocol

Materials:

  • 4-Fluoro-3-methoxybenzonitrile (1.0 equiv)[1][2][3]

  • 4-Methylimidazole (1.2 equiv)[4][5][6]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-fluoro-3-methoxybenzonitrile, 4-methylimidazole, and potassium carbonate.

  • Add anhydrous DMF to achieve a substrate concentration of 0.5 M.

  • Heat the reaction mixture to 120 °C and maintain for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Performance & Benchmarking
ParameterSNAr PerformanceJustification & Causality
Typical Yield 75-85%High efficiency due to the strong activation by the -CN group.
Purity High (>98% after chromatography)Generally clean reaction with minimal side products.
Reagents Inexpensive base (K₂CO₃), no metal catalystCost-effective and avoids issues of metal contamination.
Conditions High temperature (120 °C), long reaction timeRequires significant energy input; may not be suitable for thermally sensitive substrates.
Scalability ExcellentSimple setup and readily available, inexpensive reagents make it ideal for large-scale synthesis.

Route 2: Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed method for forming C-N bonds.[7] While traditional protocols required harsh conditions, modern ligand-accelerated systems have significantly improved the reaction's scope and mildness.[8][9] This route is particularly useful when the aryl halide precursor is more accessible or less expensive than the fluoride variant.

Mechanistic Rationale

The precise mechanism of the Ullmann reaction is complex and still debated, but it is generally accepted to involve a Cu(I)/Cu(III) catalytic cycle. The cycle is thought to begin with the coordination of the imidazole and a ligand to a Cu(I) salt. Oxidative addition of the aryl halide (e.g., 4-iodo-3-methoxybenzonitrile) to the copper center forms a Cu(III) intermediate. Reductive elimination from this intermediate then forges the C-N bond and regenerates the active Cu(I) catalyst. The use of a ligand, such as 1,10-phenanthroline, stabilizes the copper intermediates and accelerates the catalytic cycle, allowing for lower reaction temperatures.[10]

A Load Reactants (Aryl Halide, 4-MeIm, Base, Cu(I) Catalyst, Ligand, Solvent) B Inert Atmosphere (Purge with N₂ or Ar) A->B C Heat Reaction (e.g., 110-140 °C) B->C D Reaction Monitoring (TLC / LC-MS) C->D E Work-up (Cool, Dilute, Filter) D->E Reaction Complete F Aqueous Extraction E->F G Purification (Column Chromatography) F->G H Product Isolation G->H

Caption: General experimental workflow for cross-coupling reactions.

Detailed Experimental Protocol

Materials:

  • 4-Iodo-3-methoxybenzonitrile (1.0 equiv)

  • 4-Methylimidazole (1.5 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • 1,10-Phenanthroline (0.2 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Toluene, anhydrous

Procedure:

  • In an oven-dried Schlenk tube, combine 4-iodo-3-methoxybenzonitrile, 4-methylimidazole, CuI, 1,10-phenanthroline, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 130 °C in an oil bath for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with aqueous ammonia and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the product.

Performance & Benchmarking
ParameterUllmann Condensation PerformanceJustification & Causality
Typical Yield 60-75%Yield is often moderate and highly dependent on catalyst and ligand efficiency.
Purity Good (>95%)Ligand-based systems offer cleaner conversions than classical Ullmann reactions.
Reagents Requires Cu catalyst and ligandIncreases cost and introduces potential for metal contamination requiring removal.
Conditions High temperature, inert atmosphereLess energy-intensive than classic Ullmann but still requires careful control of atmosphere.
Scalability ModerateCost of ligands and challenges in removing copper residues can complicate large-scale production.

Route 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination represents the state-of-the-art in C-N cross-coupling technology.[11][12] Its remarkable functional group tolerance, high efficiency, and relatively mild conditions have made it a favored method in pharmaceutical synthesis.[13][14] This reaction typically employs a palladium catalyst with a specialized phosphine or N-heterocyclic carbene (NHC) ligand.[15]

Mechanistic Rationale

The catalytic cycle is well-established and involves a Pd(0)/Pd(II) couple. A Pd(0) complex, generated in situ or used as a pre-catalyst, undergoes oxidative addition into the aryl halide C-X bond to form a Pd(II) species. The imidazole, coordinated to the palladium center, is then deprotonated by the base. The crucial step is the reductive elimination from the Pd(II)-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, thus closing the catalytic loop. The choice of ligand is critical; bulky, electron-rich ligands (e.g., XPhos, RuPhos) promote the oxidative addition and reductive elimination steps, leading to higher turnover numbers and efficiency.

Detailed Experimental Protocol

Materials:

  • 4-Bromo-3-methoxybenzonitrile (1.0 equiv)

  • 4-Methylimidazole (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • XPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry reaction vessel.

  • Add 4-bromo-3-methoxybenzonitrile and 4-methylimidazole.

  • Remove the vessel from the glovebox, add anhydrous toluene, and place it under an inert atmosphere.

  • Heat the mixture to 100 °C for 4-8 hours, monitoring by LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

  • Purify by flash chromatography to obtain the pure product.

Performance & Benchmarking
ParameterBuchwald-Hartwig PerformanceJustification & Causality
Typical Yield 85-95%Highly efficient due to optimized catalyst systems that facilitate the key steps of the catalytic cycle.
Purity Very High (>99%)The reaction is typically very clean with high conversion rates.
Reagents Expensive Pd catalyst and ligandThe primary drawback is the high cost of the catalyst system.
Conditions Milder temperature (80-110 °C), shorter timeLower energy consumption and better for substrates with sensitive functional groups.
Scalability GoodWhile reagents are expensive, low catalyst loadings (mol %) make it viable for industrial scale. Rigorous cleaning to remove palladium is required.

Synthesis of Key Precursors

The overall efficiency of any route is dependent on the accessibility of its starting materials.

  • 4-Methylimidazole : Commercially available, but can be synthesized via the Debus-Radziszewski imidazole synthesis by reacting methylglyoxal with ammonia and formaldehyde.[5] An alternative involves reacting hydroxyacetone and formamide in the presence of ammonia.[16]

  • 4-Fluoro-3-methoxybenzonitrile : This key intermediate for the SNAr route can be prepared from 4-bromo-1-fluoro-2-methoxybenzene via cyanation using copper(I) cyanide.[17]

  • 4-Halo-3-methoxybenzonitrile : The bromo- and iodo-analogs for coupling reactions are typically synthesized from 4-amino-3-methoxybenzonitrile via the Sandmeyer reaction, which uses a diazonium salt intermediate.[18]

Conclusion and Recommendation

This guide has benchmarked three primary synthetic routes for the production of this compound. The selection of an optimal route is a multifactorial decision.

  • For Large-Scale, Cost-Driven Synthesis: The Nucleophilic Aromatic Substitution (SNAr) route is highly recommended. Its use of inexpensive reagents, absence of transition metals, and operational simplicity make it the most economically viable option for industrial production, provided the higher temperature and longer reaction time are acceptable.

  • For Rapid, High-Yield Laboratory Synthesis: The Buchwald-Hartwig Amination is the superior choice. It offers the highest yields, cleanest reaction profiles, and mildest conditions. While the catalyst cost is high, its efficiency and reliability are often paramount in research and development settings where speed and material throughput are critical.

  • As a Viable Alternative: The Ullmann Condensation serves as a solid backup, particularly if the corresponding iodo- or bromo-benzonitrile is more readily available than the fluoro- precursor. Modern advancements have made it a more practical option than its historical counterpart.

Ultimately, the final decision should be guided by a thorough process hazard analysis and cost-of-goods calculation tailored to the specific project requirements.

References

  • National Center for Biotechnology Information. (n.d.). 4-METHYLIMIDAZOLE. PubChem. Retrieved from [Link]

  • Wikipedia. (2023). 4-Methylimidazole. Retrieved from [Link]

  • Center for Science in the Public Interest. (2010). 4-methylimidazole. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.
  • Google Patents. (n.d.). US4803281A - Preparation of 4-methylimidazole.
  • Zhu, L., et al. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2021). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Moon, J.-K., & Shibamoto, T. (2011). Formation of Carcinogenic 4(5)-Methylimidazole in Maillard Reaction Systems. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-methoxy-4-methylbenzonitrile. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007093610A1 - Glucopyranosyl-substituted benzonitrile derivatives....
  • Khan, M. A., & Polya, J. B. (1970). Syntheses of heterocyclic compounds. Part II. N-arylazoles by Ullmann condensation. Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Fluoro-3-methoxybenzonitrile: A Key Building Block for Organic Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde.
  • César, V., et al. (2016). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Aldosterone Synthase Inhibitors: Evaluating Potency, Selectivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Landscape of CYP11B2 Inhibition, Featuring 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile as a Representative Scaffold

In the pursuit of novel therapeutics for cardiovascular and renal diseases, aldosterone synthase (CYP11B2) has emerged as a compelling target.[1] This mitochondrial cytochrome P450 enzyme is responsible for the final and rate-limiting steps in the biosynthesis of aldosterone, a mineralocorticoid hormone central to the regulation of blood pressure and electrolyte balance.[2][3] Dysregulation of aldosterone production is a key driver in the pathophysiology of hypertension, heart failure, and chronic kidney disease.[1] Consequently, the development of potent and selective CYP11B2 inhibitors represents a promising therapeutic strategy.[4]

This guide provides a head-to-head comparison of prominent CYP11B2 inhibitors, contextualized by the structural attributes of this compound, a compound embodying a scaffold of significant interest in this field. While specific inhibitory data for this particular molecule is not yet publicly available, its core components—a nitrogen-containing heterocycle (imidazole) for heme iron coordination and a benzonitrile moiety—are hallmarks of numerous potent aldosterone synthase inhibitors.[5][6] We will delve into the comparative efficacy of clinically relevant inhibitors, dissect the underlying structure-activity relationships (SAR), and provide detailed experimental protocols for their evaluation.

The Challenge of Selectivity: CYP11B2 versus CYP11B1

A primary hurdle in the development of CYP11B2 inhibitors is achieving selectivity over the closely related isoenzyme, steroid 11β-hydroxylase (CYP11B1).[7] These two enzymes share approximately 93% amino acid sequence homology, making the design of selective inhibitors a formidable challenge.[7] CYP11B1 is crucial for the synthesis of cortisol, a vital glucocorticoid that regulates a wide array of physiological processes, including metabolism and immune function.[1][8] Therefore, non-selective inhibition of CYP11B1 can lead to adrenal insufficiency, a serious and potentially life-threatening side effect.[9] The ideal CYP11B2 inhibitor should potently suppress aldosterone production while leaving the cortisol synthesis pathway intact.

Comparative Analysis of Key CYP11B2 Inhibitors

The landscape of CYP11B2 inhibitors is populated by several notable compounds that have progressed to various stages of clinical development. Here, we compare a selection of these, focusing on their in vitro potency against CYP11B2 and their selectivity over CYP11B1.

CompoundCYP11B2 IC50 (nM)CYP11B1 IC50 (nM)Selectivity Ratio (CYP11B1/CYP11B2)
Fadrozole (racemic) ~32 (R-enantiomer)~78 (S-enantiomer is more potent on CYP11B1)Low
LCI699 (Osilodrostat) 0.7 - 35.682.53.5 - 51
Baxdrostat 2.57,9003,160
Lorundrostat 4.11,200293

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a synthesis from multiple sources for comparative purposes.

Fadrozole , originally developed as an aromatase inhibitor, was one of the first compounds identified to have significant CYP11B2 inhibitory activity.[5][10] It exists as two enantiomers with distinct inhibitory profiles: (R)-fadrozole is a more potent inhibitor of CYP11B2, while (S)-fadrozole has higher activity against CYP11B1.[9][10][11] This lack of high selectivity in the racemic mixture highlighted the need for more targeted drug design.

LCI699 (Osilodrostat) was initially developed as a CYP11B2 inhibitor for hypertension but demonstrated limited selectivity.[11] This led to its successful repurposing as a CYP11B1 inhibitor for the treatment of Cushing's disease, where cortisol overproduction is the primary pathology.[11] The clinical journey of Osilodrostat underscores the critical importance of selectivity in defining the therapeutic application of these inhibitors.[12]

Baxdrostat and Lorundrostat represent the new generation of highly selective aldosterone synthase inhibitors. These compounds have demonstrated significant reductions in blood pressure in clinical trials with minimal impact on cortisol levels, validating the therapeutic hypothesis of selective CYP11B2 inhibition. The high selectivity ratios of these molecules are a direct result of exploiting subtle structural differences within the active sites of CYP11B2 and CYP11B1.

Structure-Activity Relationship (SAR) Insights

The general structure of many potent CYP11B2 inhibitors, including the representative scaffold this compound, involves a nitrogen-containing heterocycle (such as an imidazole or pyridine) that coordinates with the heme iron atom in the enzyme's active site.[13] This interaction is crucial for potent inhibition. The benzonitrile group often plays a role in orienting the molecule within the active site and can form important interactions with active site residues.[2] The high selectivity of newer inhibitors like Baxdrostat is achieved through modifications to the core structure that capitalize on minor differences in the amino acid residues lining the active sites of CYP11B2 and CYP11B1.

Experimental Protocols

In Vitro CYP11B2 Inhibition Assay using Human Adrenocortical Cells

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against CYP11B2.

1. Cell Culture:

  • Human adrenocortical cells (e.g., NCI-H295R) are cultured in a suitable medium (e.g., DMEM/F12 supplemented with fetal bovine serum and growth factors) at 37°C in a humidified atmosphere of 5% CO2.
  • Cells are seeded in 24-well plates and allowed to adhere and grow to near confluency.

2. Compound Preparation:

  • The test compound (e.g., this compound) and reference inhibitors are dissolved in DMSO to create stock solutions.
  • A serial dilution of each compound is prepared in the assay medium to achieve the desired final concentrations.

3. Inhibition Assay:

  • The culture medium is aspirated from the cells and replaced with fresh medium containing the various concentrations of the test and reference compounds.
  • The cells are stimulated with a secretagogue, such as angiotensin II (10 nM), to induce aldosterone production.
  • A vehicle control (DMSO) is included in each experiment.
  • The plates are incubated for 24-48 hours at 37°C.

4. Aldosterone Quantification:

  • After incubation, the cell culture supernatant is collected.
  • The concentration of aldosterone in the supernatant is measured using a validated method, such as a commercially available ELISA kit or by LC-MS/MS.

5. Data Analysis:

  • The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.
  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Visualizing the Pathway and Workflow

Aldosterone_Synthesis_Pathway cluster_Mitochondria Mitochondrial Inner Membrane 11-Deoxycorticosterone 11-Deoxycorticosterone Corticosterone Corticosterone 11-Deoxycorticosterone->Corticosterone CYP11B2 (11β-hydroxylase activity) 18-Hydroxycorticosterone 18-Hydroxycorticosterone Corticosterone->18-Hydroxycorticosterone CYP11B2 (18-hydroxylase activity) Aldosterone Aldosterone 18-Hydroxycorticosterone->Aldosterone CYP11B2 (18-oxidase activity) Inhibitor CYP11B2 Inhibitors (e.g., Baxdrostat) Inhibitor->Corticosterone Inhibitor->18-Hydroxycorticosterone Inhibitor->Aldosterone

Caption: Aldosterone synthesis pathway and point of inhibition.

Experimental_Workflow A 1. Culture Human Adrenocortical Cells B 2. Prepare Serial Dilutions of Test Compounds A->B C 3. Treat Cells with Compounds and Stimulate with Angiotensin II B->C D 4. Incubate for 24-48 hours C->D E 5. Collect Supernatant D->E F 6. Quantify Aldosterone (ELISA or LC-MS/MS) E->F G 7. Calculate % Inhibition and Determine IC50 Value F->G

Caption: Experimental workflow for evaluating CYP11B2 inhibitors.

Conclusion

The development of selective aldosterone synthase inhibitors holds immense promise for the treatment of a spectrum of cardiovascular and renal diseases. While the inhibitory potential of this compound remains to be experimentally determined, its structural features are emblematic of a class of compounds that has yielded clinically successful drug candidates. The head-to-head comparison with established inhibitors like Fadrozole, LCI699, Baxdrostat, and Lorundrostat reveals a clear trajectory towards increasing selectivity, which is paramount for a favorable safety profile. Future research will undoubtedly focus on refining the structure-activity relationships to design next-generation CYP11B2 inhibitors with even greater potency and selectivity, ultimately offering improved therapeutic options for patients worldwide.

References

  • Structure–Activity Relationships, Pharmacokinetics, and in Vivo Activity of CYP11B2 and CYP11B1 Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Structural and Clinical Characterization of CYP11B2 Inhibition by Dexfadrostat Phosphate. ResearchGate.[Link]

  • Structure–Activity Relationships, Pharmacokinetics, and in Vivo Activity of CYP11B2 and CYP11B1 Inhibitors. PubMed.[Link]

  • Structure–Activity Relationships, Pharmacokinetics, and in Vivo Activity of CYP11B2 and CYP11B1 Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors. PMC.[Link]

  • Aldosterone Synthase Structure With Cushing Disease Drug LCI699 Highlights Avenues for Selective CYP11B Drug Design. AHA Journals.[Link]

  • Discovery of a Potent Dual Inhibitor of Aromatase and Aldosterone Synthase. ACS Publications.[Link]

  • Discovery of a Potent Dual Inhibitor of Aromatase and Aldosterone Synthase. Iris Unimore.[Link]

  • Development of Highly Selective Aldosterone Synthase Inhibitors. ACS Publications.[Link]

  • Synthesis, biological evaluation, and molecular modeling of 1-benzyl-1H-imidazoles as selective inhibitors of aldosterone synthase (CYP11B2). PubMed.[Link]

  • This compound, 95% Purity, C12H11N3O, 1 gram. Amazon.[Link]

  • N-benzyl imidazole derivatives and their use as aldosterone synthase inhibitors.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research.[Link]

  • Aldosterone synthase inhibition for the treatment of hypertension and the derived mechanistic requirements for a new therapeutic strategy. PMC.[Link]

  • Aldosterone synthase inhibition: cardiorenal protection in animal disease models and translation of hormonal effects to human subjects. PMC.[Link]

  • Synthesis and biological evaluation of novel 3-aryl-4-methoxy N-alkyl maleimides. K.T.H.M. College.[Link]

  • Aldosterone Synthase Inhibitors. PMC.[Link]

  • Imidazopyridyl compounds as aldosterone synthase inhibitors. PubMed.[Link]

  • Discovery of N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]-ethanesulfonamide, a Cortisol-Sparing CYP11B2 Inhibitor That Lowers Aldosterone in Human Subjects. PubMed.[Link]

  • Discovery and biological evaluation of some (1H-1,2,3-triazol-4-yl)methoxybenzaldehyde derivatives containing an anthraquinone moiety as potent xanthine oxidase inhibitors. PubMed.[Link]

  • Dihydrobenzisoxazole-4-one compounds are novel selective inhibitors of aldosterone synthase (CYP11B2) with in vivo activity. PubMed.[Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Methoxy Benzaldehyde Substituted Derivatives of Pyrazolopyrimidine-4-hydrazide. ResearchGate.[Link]

  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. NIH.[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the dynamic fields of research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper management and disposal of chemical reagents are not mere procedural afterthoughts; they are foundational to ensuring a safe operating environment, maintaining regulatory compliance, and upholding our commitment to environmental stewardship.

This guide provides an in-depth, procedural framework for the proper disposal of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile . Given the limited publicly available hazard data for this specific compound, this protocol is built upon the precautionary principle, treating the substance with the caution merited by its constituent chemical groups—benzonitrile and imidazole derivatives.

Compound Identification and Hazard Assessment

A thorough understanding of the material is the first step in safe handling and disposal.

Identifier Information
Chemical Name This compound
CAS Number 1243204-92-3[1][2][3]
Molecular Formula C₁₂H₁₁N₃O[1]
Molecular Weight 213.24 g/mol [1]

Inferred Hazard Profile: While a comprehensive Safety Data Sheet (SDS) with full toxicological data for this specific molecule is not readily available in public databases[4], a hazard assessment can be inferred from the known risks of its structural components: benzonitriles and imidazoles. This approach is critical for establishing safe handling protocols in the absence of complete data.

  • Benzonitrile Moiety: Organic nitriles are compounds to be handled with significant care. They can be toxic if swallowed, inhaled, or absorbed through the skin.[5][6][7] Under conditions of fire or strong acidic hydrolysis, they may decompose to release highly toxic hydrogen cyanide gas.[8]

  • Imidazole Moiety: The imidazole ring is present in many biologically active molecules. As a class, imidazole derivatives can be corrosive and are known to cause severe skin burns and eye damage.[8][9]

Based on this analysis, This compound must be treated as a hazardous substance, possessing potential for acute toxicity, skin and eye irritation or damage, and environmental harm.

Immediate Safety Protocols and Personal Protective Equipment (PPE)

Before beginning any work that involves handling this compound, including preparation for disposal, a stringent safety posture is required.

Mandatory Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield that conform to NIOSH (US) or EN 166 (EU) standards.[6]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber) that are regularly inspected for tears or holes before use.

  • Body Protection: A flame-retardant lab coat must be worn and kept fully buttoned. For larger quantities or in case of a spill, impervious clothing may be necessary.[6]

  • Respiratory Protection: All handling of this solid compound should occur in a certified chemical fume hood to prevent inhalation of dust or aerosols. If a fume hood is not available or if exposure limits are at risk of being exceeded, a full-face respirator with appropriate cartridges should be used.[6]

Spill Management Protocol

Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.

  • Control and Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood. Prevent the spilled material from entering drains or waterways.[7]

  • Don PPE: Before attempting cleanup, don the full PPE detailed in Section 2.

  • Contain and Absorb: For a solid spill, gently sweep or vacuum the material into a suitable, labeled disposal container.[5] Avoid actions that generate dust. For a solution, cover with an inert absorbent material (e.g., vermiculite, dry sand).

  • Collect Waste: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials (wipes, absorbents) as hazardous waste.

  • Report: Document the spill and the cleanup procedure according to your institution's environmental health and safety (EHS) policies.

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10][11][12] The guiding principle is "cradle-to-grave" management, meaning the generator is responsible for the waste from its creation to its final, safe disposal.[13][14]

Due to the compound's inferred hazards and the lack of validated in-lab neutralization protocols, the only recommended disposal method is through a licensed hazardous waste management company.[15][16] Attempting to neutralize the compound without a complete understanding of its reactivity could produce more hazardous byproducts.

Operational Steps:

  • Waste Characterization: The first step under RCRA is to determine if your waste is hazardous.[17][18] Given the analysis in Section 1, this compound should be managed as a hazardous waste.

  • Segregation and Containment:

    • Store waste in a designated, well-ventilated, and secure "Satellite Accumulation Area" or "Central Accumulation Area" as defined by the EPA.[17]

    • Use a container that is compatible with the chemical, in good condition, and securely sealed to prevent leaks.[17]

    • Crucially, do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible materials can lead to dangerous reactions.

  • Proper Labeling:

    • The container must be clearly labeled with the words "Hazardous Waste."[19]

    • The label must include the full chemical name: "this compound."

    • Indicate the start date of accumulation.[19]

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department to arrange for pickup by a licensed hazardous waste transporter.

    • Provide the waste management company with a copy of all available safety information for the compound.

    • The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[13][18] The most probable disposal method for this type of organic compound is high-temperature incineration.

  • Documentation (Manifest System):

    • Ensure a Uniform Hazardous Waste Manifest is completed. This document tracks the waste from your facility to its final destination, providing a legal record of proper disposal.[18][19]

    • Retain a copy of the manifest for a minimum of three years, or as required by state law.[19]

Visualizing the Disposal Workflow

The following diagram illustrates the essential steps for compliant disposal of this compound.

G Disposal Workflow for this compound cluster_0 On-Site Management cluster_1 Off-Site Disposal A 1. Waste Characterization (Treat as Hazardous) B 2. Segregate & Store in Compatible Container A->B C 3. Label Container ('Hazardous Waste', Chemical Name, Date) B->C D 4. Contact EHS for Pickup by Licensed Contractor C->D Initiate Disposal Process E 5. Complete Manifest & Transfer Custody D->E F 6. Transport to a Permitted TSDF E->F G 7. Final Disposal (e.g., Incineration) F->G H 8. Retain Manifest (Record of Compliance) G->H

Caption: Workflow for the safe and compliant disposal of the compound.

Decision Logic for Uncharacterized Compounds

This diagram outlines the critical thinking process when faced with a compound lacking a complete hazard profile.

G Start Start: Need to Dispose of Chemical DataCheck Is a comprehensive, validated Safety Data Sheet (SDS) available for this specific CAS#? Start->DataCheck FollowSDS Follow specific disposal instructions provided in Section 13 of the SDS. DataCheck->FollowSDS Yes Precaution Apply Precautionary Principle: Assume High Hazard DataCheck->Precaution No YesPath Yes NoPath No Analyze Analyze hazards based on functional groups (e.g., Nitrile, Imidazole) and data from similar structures. Precaution->Analyze TreatAsHaz Classify as Hazardous Waste under RCRA regulations. Analyze->TreatAsHaz NoNeutralize DO NOT attempt in-lab neutralization or treatment. TreatAsHaz->NoNeutralize Contractor Engage a licensed hazardous waste disposal contractor. TreatAsHaz->Contractor NoNeutralize->Contractor

Caption: Decision-making for disposal with incomplete hazard data.

References

  • Material Safety Data Sheet - 3-Methoxy-4-methylbenzonitrile, 98%. (n.d.). Cole-Parmer.
  • This compound 1243204-92-3. (n.d.). Guidechem.
  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026, January 12). Crystal Clean.
  • 3-Methoxy-4-methylbenzonitrile SDS, 3556-60-3 Safety Data Sheets. (n.d.). ECHEMI.
  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. EPA. Retrieved January 19, 2026, from [Link]

  • Safety Data Sheet - Benzonitrile. (2024, March 7). Sigma-Aldrich.
  • Safety Data Sheet - 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile. (2025, December 20). Fisher Scientific.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. EPA. Retrieved January 19, 2026, from [Link]

  • Safety Data Sheet - Imidazole. (2018, January 23). Fisher Scientific.
  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. EPA. Retrieved January 19, 2026, from [Link]

  • Safety Data Sheet - Imidazole, anhydrous. (2024, September 6). Sigma-Aldrich.
  • 3-Methoxy-4-methylbenzonitrile. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone.
  • Safety Data Sheet - 3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. (2024, December 19). CymitQuimica.
  • Safety Data Sheet - 3-Methoxybenzonitrile. (2025, December 19). Fisher Scientific.
  • Proper Disposal of 3,5-Difluoro-4-methoxybenzonitrile: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • 1243204-92-3|this compound. (n.d.). BLDpharm.
  • 3-(1H-imidazol-1-yl)benzonitrile. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Safety Data Sheet - Imidazole. (2025, July 28). Sigma-Aldrich.
  • 3-Methoxy-4-methylbenzonitrile | 3556-60-3. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. EPA. Retrieved January 19, 2026, from [Link]

  • This compound | 1243204-92-3. (n.d.). ChemicalBook.
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (n.d.). eCFR. Retrieved January 19, 2026, from [Link]

  • Proper Disposal of (1H-Imidazol-4-yl)methanol hydrochloride: A Step-by-Step Guide. (n.d.). Benchchem.
  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). U.S. EPA. Retrieved January 19, 2026, from [Link]

  • Navigating the Basics of Hazardous Waste. (2022, March 8). Ohio EPA. Retrieved January 19, 2026, from [Link]

  • Safety Data Sheet - this compound. (n.d.). Acros PharmaTech Limited.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.